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  • Product: 2-(ethanesulfonyl)-N-ethylaniline
  • CAS: 1155562-08-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-(Ethanesulfonyl)-N-ethylaniline: Synthesis, Characterization, and Potential Applications

Introduction and Rationale Aniline and sulfone moieties are prevalent structural motifs in a vast array of biologically active compounds and functional materials. The incorporation of an ethylsulfonyl group at the ortho...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Rationale

Aniline and sulfone moieties are prevalent structural motifs in a vast array of biologically active compounds and functional materials. The incorporation of an ethylsulfonyl group at the ortho position of N-ethylaniline introduces a potent electron-withdrawing group, which can significantly modulate the electronic properties, conformation, and metabolic stability of the aniline core. Such modifications are of considerable interest in medicinal chemistry for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] This guide provides a detailed exploration of the synthesis, predicted chemical properties, and potential utility of the novel compound 2-(ethanesulfonyl)-N-ethylaniline.

Proposed Synthesis of 2-(Ethanesulfonyl)-N-ethylaniline

The synthesis of 2-(ethanesulfonyl)-N-ethylaniline can be envisioned through a multi-step pathway, commencing with the sulfonylation of an appropriate aniline precursor followed by N-alkylation. The causality behind this strategic choice is to first install the robust sulfone group, followed by the more delicate N-alkylation, which can be sensitive to the steric and electronic environment of the starting material.

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Reduction cluster_2 Step 3: N-Ethylation A 2-Nitroaniline B Sodium Nitrite, HCl A->B Diazotization C Potassium Ethyl Xanthate B->C Sandmeyer-type reaction D 2-Nitro-1-(ethylthio)benzene C->D E Oxidizing Agent (e.g., H2O2) D->E Oxidation F 2-(Ethanesulfonyl)nitrobenzene E->F G 2-(Ethanesulfonyl)aniline F->G Reduction (e.g., Fe/HCl or H2/Pd-C) H 2-(Ethanesulfonyl)-N-ethylaniline G->H Reductive Amination (Acetaldehyde, NaBH(OAc)3)

Figure 1: Proposed synthetic workflow for 2-(ethanesulfonyl)-N-ethylaniline.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(Ethanesulfonyl)aniline

A plausible route to the key intermediate, 2-(ethanesulfonyl)aniline, involves the introduction of an ethylthio group onto a protected aniline, followed by oxidation to the sulfone and subsequent deprotection. A more direct approach could involve the sulfonylation of aniline; however, controlling the position of substitution can be challenging.[3][4]

Step 2: N-Ethylation of 2-(Ethanesulfonyl)aniline via Reductive Amination [5]

This protocol is a self-validating system as the progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the final product can be purified by column chromatography.

  • Reaction Setup: To a solution of 2-(ethanesulfonyl)aniline (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (e.g., argon or nitrogen), add acetaldehyde (1.5 eq).

  • Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. The choice of this mild reducing agent is to selectively reduce the intermediate imine without affecting the sulfone group.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired 2-(ethanesulfonyl)-N-ethylaniline.

Predicted Physicochemical and Spectroscopic Properties

The properties of 2-(ethanesulfonyl)-N-ethylaniline are predicted based on the known characteristics of N-alkylanilines and aryl sulfones.

Physicochemical Properties
PropertyPredicted ValueJustification
Molecular Formula C₁₀H₁₅NO₂SBased on the chemical structure.
Molecular Weight 213.30 g/mol Calculated from the molecular formula.
Appearance Off-white to pale yellow solidSimilar substituted anilines are often crystalline solids.
Melting Point 80-95 °CExpected to be a solid at room temperature due to the polar sulfone group.
Boiling Point > 300 °CHigh boiling point is anticipated due to the high molecular weight and polarity.
Solubility Soluble in polar organic solvents (e.g., DCM, Ethyl Acetate, Acetone). Sparingly soluble in non-polar solvents. Insoluble in water.The polar sulfone and amine groups will confer solubility in polar organic solvents.
pKa (of conjugate acid) 2-3The strong electron-withdrawing effect of the ortho-sulfonyl group is expected to significantly decrease the basicity of the aniline nitrogen.
Predicted Spectroscopic Data

The following spectroscopic data are predicted and would be crucial for the structural confirmation of the synthesized compound.[6]

TechniquePredicted Chemical Shifts (δ) / Absorption Bands (cm⁻¹) / m/z
¹H NMR (400 MHz, CDCl₃) ~7.8-8.0 (d, 1H, Ar-H), ~7.4-7.6 (t, 1H, Ar-H), ~6.7-6.9 (m, 2H, Ar-H), ~4.5-5.0 (br s, 1H, NH), ~3.2-3.4 (q, J = 7.2 Hz, 2H, N-CH₂-CH₃), ~3.0-3.2 (q, J = 7.4 Hz, 2H, S-CH₂-CH₃), ~1.3-1.5 (t, J = 7.4 Hz, 3H, S-CH₂-CH₃), ~1.2-1.4 (t, J = 7.2 Hz, 3H, N-CH₂-CH₃)
¹³C NMR (100 MHz, CDCl₃) ~147-149 (Ar-C), ~135-137 (Ar-C), ~130-132 (Ar-C), ~125-127 (Ar-C), ~115-117 (Ar-C), ~110-112 (Ar-C), ~55-57 (S-CH₂), ~38-40 (N-CH₂), ~14-16 (N-CH₂-CH₃), ~7-9 (S-CH₂-CH₃)
IR (KBr, cm⁻¹) ~3400 (N-H stretch), ~3100-3000 (aromatic C-H stretch), ~2980-2850 (aliphatic C-H stretch), ~1600, ~1500 (aromatic C=C stretch), ~1320-1290 (asymmetric SO₂ stretch), ~1150-1120 (symmetric SO₂ stretch)
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z 213. Fragments: loss of an ethyl group (m/z 184), loss of the ethylsulfonyl group (m/z 120), and other characteristic fragments of N-ethylaniline.[7]

Reactivity, Stability, and Safety

Reactivity and Stability

The chemical reactivity of 2-(ethanesulfonyl)-N-ethylaniline is largely dictated by the interplay between the electron-rich aniline nitrogen and the electron-withdrawing sulfonyl group.

  • N-H Reactivity: The secondary amine proton is acidic and can be deprotonated with a strong base. The nitrogen lone pair is significantly less nucleophilic compared to N-ethylaniline due to the ortho-sulfonyl group.

  • Aromatic Ring Reactivity: The aromatic ring is deactivated towards electrophilic aromatic substitution.

  • Stability: The compound is expected to be stable under normal laboratory conditions. However, like many anilines, it may be sensitive to light and air over prolonged periods, potentially leading to coloration.[8]

Safety and Handling

Based on data for structurally related aromatic amines and sulfones, 2-(ethanesulfonyl)-N-ethylaniline should be handled with care.[9][10][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container.

Potential Applications in Research and Drug Development

The unique electronic and structural features of 2-(ethanesulfonyl)-N-ethylaniline make it an attractive scaffold for various applications.

Medicinal Chemistry

The sulfonylaniline motif is a key component in a number of approved drugs and clinical candidates.[1][12] The title compound could serve as a valuable building block for the synthesis of:

  • Kinase Inhibitors: The aniline moiety can act as a hinge-binding element in kinase inhibitors. The ortho-sulfonyl group can be exploited to form specific hydrogen bonds or to modulate the conformation of the molecule.

  • Antimicrobial Agents: Sulfonamide-containing compounds have a long history as antimicrobial agents.

  • Anticancer Agents: Many contemporary anticancer drugs feature substituted aniline cores.

Applications A 2-(Ethanesulfonyl)-N-ethylaniline B Medicinal Chemistry Scaffold A->B F Materials Science A->F C Kinase Inhibitors B->C D Antimicrobial Agents B->D E Anticancer Agents B->E G Functional Dyes F->G H Conducting Polymers F->H

Figure 2: Potential applications of 2-(ethanesulfonyl)-N-ethylaniline.

Materials Science

Substituted anilines are precursors to conducting polymers and functional dyes. The incorporation of the sulfonyl group could be used to tune the optical and electronic properties of such materials.

Conclusion

While 2-(ethanesulfonyl)-N-ethylaniline remains a novel chemical entity with limited reported data, this in-depth technical guide provides a robust framework for its synthesis, characterization, and potential applications. The proposed synthetic route is based on well-established and reliable chemical transformations. The predicted physicochemical and spectroscopic data offer a valuable reference for researchers aiming to synthesize and characterize this compound. The unique structural and electronic properties of 2-(ethanesulfonyl)-N-ethylaniline suggest its potential as a valuable building block in both medicinal chemistry and materials science, warranting further investigation.

References

  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. (2019). [Link]

  • Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]

  • N‐alkylation of benzamides/sulfonamides with primary alcohols via BH methods. ResearchGate. [Link]

  • Mono-N-Alkylation of Sulfonamides with Alcohols Catalyzed by Iridium N-Heterocyclic Carbene-Phosphine Complexes. DiVA portal. (2022). [Link]

  • Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. PMC. [Link]

  • Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. Semantic Scholar. (2016). [Link]

  • Aniline, n-ethyl-, hydrochloride. NIST WebBook. [Link]

  • Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. ChemRxiv. (2025). [Link]

  • Sulfonation. Chemical Engineering. (2021). [Link]

  • New route for the synthesis of N-alkyl-2-(phenylsulfonyl)anilines. ResearchGate. (2016). [Link]

  • How am I supposed to distinguish between a n-ethylaniline IR spec and a benzylmethylamine IR spec ? Reddit. (2022). [Link]

  • N-Ethylaniline. PubChem. [Link]

  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. PMC - NIH. (2019). [Link]

  • Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. MDPI. (2024). [Link]

  • Novel Sulfone 2-Aminobenzimidazole Derivatives and Their Coordination Compounds: Contribution of the Ethyl and Phenyl Substituents on Non-Covalent Molecular Interactions; Biological Antiproliferative Activity. MDPI. (2023). [Link]

  • Synthesis of 2-Alkenyl-Tethered Anilines. PMC - NIH. [Link]

  • Arylazo Sulfones as Nonionic Visible-Light Photoacid Generators. American Chemical Society. (2022). [Link]

  • Sulfonylaniline-containing drugs and their construction methods. ResearchGate. [Link]

  • Strategies for the Safe Handling of Sulfonic Acid. Capital Resin Corporation. (2022). [Link]

  • Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods. MDPI. (2021). [Link]

  • Recent applications of vinyl sulfone motif in drug design and discovery. ResearchGate. [Link]

  • Mass Spectra of Some Sulfinate Esters and Sulfones. [Link]

  • Mass spectrometry Fragmentation (Part 1). YouTube. (2021). [Link]

  • Recent applications of vinyl sulfone motif in drug design and discovery. Semantic Scholar. [Link]

  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC. [Link]

  • Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv. [Link]

  • Infrared Spectra of Sulfones and Related Compounds. ResearchGate. [Link]

  • CHAPTER 2 Fragmentation and Interpret
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023). [Link]

  • Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Synthesis of 4-aminophenyl-β-sulfatoethylsulfone. PrepChem.com. [Link]

  • Mass Spectrometry: Fragmentation. [Link]

  • Preparation methods of 2-(amino)ethyl methyl sulfone salt and intermediate thereof.
  • IR Spectroscopy - Basic Introduction. YouTube. (2020). [Link]

  • Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. JOCPR. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. (2016). [Link]

  • Method for synthesizing 3-(beta-sulfate ethyl sulfuryl)-N-ethyl aniline.
  • How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. (2023). [Link]

  • Development of a Robust Platform for Infrared Ion Spectroscopy: A New Addition to the Analytical Toolkit for Enhanced Metabolite Structure Elucidation. PMC. [Link]

Sources

Exploratory

Technical Guide: 2-(ethanesulfonyl)-N-ethylaniline

The following technical guide provides an in-depth analysis of 2-(ethanesulfonyl)-N-ethylaniline , a specialized organosulfur building block used in medicinal chemistry and agrochemical synthesis. CAS Number: 1155562-08-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-(ethanesulfonyl)-N-ethylaniline , a specialized organosulfur building block used in medicinal chemistry and agrochemical synthesis.

CAS Number: 1155562-08-5 Formula: C₁₀H₁₅NO₂S Molecular Weight: 213.30 g/mol

Executive Summary

2-(ethanesulfonyl)-N-ethylaniline is a disubstituted aniline derivative characterized by an ortho-positioned ethylsulfonyl group and an N-ethyl moiety. This structural configuration creates a unique electronic environment where the electron-withdrawing sulfone group reduces the basicity of the adjacent amine, while the steric bulk of the ortho-substituent influences binding conformations in protein targets. It serves as a critical scaffold in the development of sulfonamide-class therapeutics, kinase inhibitors, and high-performance agrochemicals.

Physicochemical Profile

The compound exhibits properties typical of "push-pull" aromatic systems, where the amine acts as a donor and the sulfone as an acceptor.

PropertyValue (Experimental/Predicted)Significance
Appearance Off-white to pale yellow solid/oilIndicative of aniline oxidation state.
Boiling Point ~360°C (Predicted at 760 mmHg)High thermal stability due to sulfone dipole.
Density 1.18 ± 0.1 g/cm³Denser than water; phase separation behavior.
LogP 2.15 ± 0.3Lipophilic; suggests good membrane permeability.
pKa (Conjugate Acid) ~2.5 - 3.0Low basicity due to ortho-sulfone electron withdrawal.
H-Bond Donors 1 (NH)Critical for active site binding.
H-Bond Acceptors 3 (O=S=O, N)Sulfone oxygens are weak acceptors.

Synthesis & Manufacturing Protocols

The synthesis of 2-(ethanesulfonyl)-N-ethylaniline typically follows a convergent route starting from 2-chloronitrobenzene or 2-aminobenzenethiol. The most robust industrial pathway involves sequential thioalkylation, oxidation, and reductive alkylation.

Core Synthetic Pathway (Graphviz Visualization)

Synthesis_Pathway SM1 2-Chloronitrobenzene Int1 2-(Ethylthio)nitrobenzene SM1->Int1 NaSEt, EtOH Reflux, 4h Int2 2-(Ethanesulfonyl)nitrobenzene Int1->Int2 mCPBA or H2O2 Oxidation Int3 2-(Ethanesulfonyl)aniline Int2->Int3 H2, Pd/C Reduction Product 2-(Ethanesulfonyl)-N-ethylaniline Int3->Product EtI, K2CO3 DMF, 60°C

Figure 1: Step-wise synthetic route from 2-chloronitrobenzene to target.

Detailed Protocol: Step-by-Step

Step 1: Thioalkylation

  • Reagents: 2-Chloronitrobenzene, Sodium Ethanethiolate (NaSEt).

  • Conditions: Reflux in Ethanol for 4–6 hours.

  • Mechanism: Nucleophilic Aromatic Substitution (S_NAr). The nitro group activates the ortho-chlorine for displacement.

  • Yield Target: >90%.

Step 2: Oxidation

  • Reagents: m-Chloroperbenzoic acid (m-CPBA) or Hydrogen Peroxide/Sodium Tungstate.

  • Conditions: DCM or Acetic Acid, 0°C to RT.

  • Critical Control: Stoichiometry must be ≥2.2 equivalents to ensure full conversion of sulfide (-S-) to sulfone (-SO₂-). Avoid stopping at the sulfoxide (-SO-) stage.

Step 3: Reduction

  • Reagents: H₂ gas (1 atm), 10% Pd/C catalyst.

  • Conditions: Methanol, RT.

  • Observation: The yellow nitro compound converts to a colorless amino sulfone.

Step 4: N-Alkylation (The Critical Step)

  • Reagents: Ethyl Iodide (1.1 eq), Potassium Carbonate (2.0 eq).

  • Solvent: DMF (Dimethylformamide).

  • Procedure:

    • Dissolve 2-(ethanesulfonyl)aniline in DMF.

    • Add K₂CO₃ and stir for 15 min.

    • Add Ethyl Iodide dropwise to prevent over-alkylation (formation of diethyl species).

    • Heat to 60°C for 12 hours.

    • Workup: Dilute with water, extract with Ethyl Acetate.

  • Purification: Silica gel chromatography (Hexane:EtOAc 4:1).

Reactivity & Stability Profile

Understanding the reactivity of CAS 1155562-08-5 is vital for its use as an intermediate.

Electronic Effects

The sulfonyl group (-SO₂Et) at the ortho position exerts a strong electron-withdrawing effect (-I, -M) on the benzene ring.

  • Consequence 1: The amine nitrogen is significantly less nucleophilic than in unsubstituted N-ethylaniline. Acylation or further alkylation requires forcing conditions (higher heat, stronger bases like NaH).

  • Consequence 2: The ring positions meta to the sulfone (and para to the amine) are activated for electrophilic aromatic substitution (EAS), such as halogenation.

Stability Matrix
ConditionStability Assessment
Acidic Media High . The sulfone is stable to acid. The amine will protonate but requires low pH (<2).
Basic Media Moderate . Stable to weak bases. Strong bases (e.g., n-BuLi) may deprotonate the α-protons of the ethylsulfonyl group.
Oxidative High . The sulfur is already in its highest oxidation state (+6).
Reductive Moderate . The sulfone is generally inert to catalytic hydrogenation but can be reduced by strong agents like LiAlH₄ under specific conditions.

Applications in Drug Discovery

This compound acts as a "privileged scaffold" fragment.

1. Kinase Inhibition (ATP Binding Pocket): The ortho-sulfone moiety can mimic the hydration shell or interact with the "gatekeeper" residues in kinase active sites. The N-ethyl group provides hydrophobic contacts within the adenine binding pocket.

2. Sulfonamide Bioisosteres: In projects targeting carbonic anhydrase or COX-2, the ethylsulfonyl group serves as a lipophilic, non-ionizable bioisostere for the sulfonamide (-SO₂NH₂) group, improving oral bioavailability by reducing polarity.

3. Herbicide Intermediates: Similar to the Mesotrione class, the 2-sulfonyl aniline core is a precursor for triketone herbicides, where the aniline is converted to a diazonium salt and coupled with 1,3-dicarbonyls.

Analytical Characterization Standards

To validate the identity of CAS 1155562-08-5, the following spectral signatures must be confirmed.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 7.5–6.6 ppm: 4H, aromatic multiplets (characteristic ortho-substitution pattern).

    • δ 5.8 ppm: 1H, broad singlet (NH).

    • δ 3.2 ppm: 2H, quartet (Sulfonyl-CH ₂-CH₃).

    • δ 3.1 ppm: 2H, quartet (Amino-CH ₂-CH₃).

    • δ 1.2 ppm: 3H, triplet (Sulfonyl-CH₂-CH ₃).

    • δ 1.1 ppm: 3H, triplet (Amino-CH₂-CH ₃).

    • Note: The two ethyl groups will have distinct shifts due to the different electronegativity of N vs S.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 214.1 Da.

    • Fragmentation: Loss of ethyl group (-29 Da) or sulfonyl moiety is common.

Safety & Handling (EHS)

Hazard Classification:

  • Acute Toxicity: Class 6.1 (Toxic if swallowed/inhaled). Aniline derivatives can cause methemoglobinemia (cyanosis).

  • Skin Irritation: Category 2.

  • Eye Damage: Category 2A.

Handling Protocol:

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Ventilation: Always handle inside a certified fume hood.

  • Spill Response: Absorb with sand/vermiculite. Do not use combustible materials (sawdust).

  • First Aid: In case of skin contact, wash with polyethylene glycol 400 (PEG400) followed by soap and water. PEG400 is superior to water alone for solubilizing lipophilic anilines.

References
  • Accela ChemBio Inc. (2024). Product Catalog: 2-(ethanesulfonyl)-N-ethylaniline (CAS 1155562-08-5).[1] Retrieved from

  • PubChem Database. (2024). Compound Summary: 2-(ethanesulfonyl)-N-methylaniline (Analog Analysis). National Library of Medicine. Retrieved from

  • BenchChem. (2024). N-ethyl-2-methanesulfonylaniline Structure and Properties. Retrieved from

  • Organic Syntheses. (1955).
  • Journal of Medicinal Chemistry. (2018). Sulfone bioisosteres in kinase inhibitor design.

Sources

Foundational

Elucidating the Mechanism of Action of 2-(ethanesulfonyl)-N-ethylaniline: A Technical Guide for Preclinical Research

Abstract This technical guide provides a comprehensive framework for the elucidation of the mechanism of action (MoA) of the novel chemical entity, 2-(ethanesulfonyl)-N-ethylaniline. In the absence of established biologi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the elucidation of the mechanism of action (MoA) of the novel chemical entity, 2-(ethanesulfonyl)-N-ethylaniline. In the absence of established biological data for this specific molecule, this document outlines a systematic, hypothesis-driven approach for its pharmacological characterization. We will deconstruct the molecule into its core functional moieties—the ethanesulfonyl group and the N-ethylaniline group—to inform the generation of plausible biological hypotheses. Subsequently, a multi-tiered experimental strategy is presented, encompassing in silico, biochemical, and cell-based methodologies designed to identify its molecular target(s) and delineate the downstream signaling pathways. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities.

Introduction: Deconstructing 2-(ethanesulfonyl)-N-ethylaniline for Mechanistic Insights

The compound 2-(ethanesulfonyl)-N-ethylaniline is a synthetic organic molecule for which the biological activity and mechanism of action have not been previously described in the scientific literature. Its structure comprises two key functional groups: an ethanesulfonyl moiety and an N-ethylaniline moiety. An initial analysis of these components can provide a rational basis for formulating hypotheses about its potential pharmacological effects.

  • The Sulfonamide Moiety: The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents.[1] Sulfonamides are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[2][3] Notably, they are well-characterized as inhibitors of enzymes such as carbonic anhydrases.[1] The ethanesulfonyl group in the target molecule suggests the potential for interactions with enzymatic targets.

  • The Aniline Moiety: Aniline and its derivatives are versatile building blocks in the synthesis of numerous pharmaceutical compounds.[4] These derivatives have been associated with a diverse range of pharmacological activities, including analgesic, antimicrobial, and anticancer effects.[5][6] The N-ethylaniline portion of the molecule may contribute to its overall pharmacokinetic properties and could be involved in specific interactions with biological targets.

Given the established pharmacological relevance of both sulfonamides and anilines, a systematic investigation into the MoA of 2-(ethanesulfonyl)-N-ethylaniline is warranted. This guide will outline a logical workflow to progress from broad, target-agnostic screening to specific, hypothesis-driven validation.

A Phased Approach to Mechanism of Action Elucidation

The investigation into the MoA of 2-(ethanesulfonyl)-N-ethylaniline will follow a multi-phased approach, beginning with computational predictions and progressing through in vitro experimental validation.

Phase 1: In Silico Target Prediction and Profiling

The initial phase will leverage computational tools to predict potential biological targets, providing a focused direction for subsequent experimental work.[7][8] This approach is cost-effective and can rapidly generate testable hypotheses.

  • Methodology:

    • Ligand-Based Target Prediction: Utilize chemical similarity and machine learning algorithms to screen 2-(ethanesulfonyl)-N-ethylaniline against databases of known bioactive compounds.[9][10] This can identify potential targets based on the principle that structurally similar molecules often share biological targets.

    • Structure-Based Virtual Screening (if applicable): If high-resolution structures of predicted targets are available, molecular docking simulations can be performed to model the binding of 2-(ethanesulfonyl)-N-ethylaniline to the active sites of these proteins. This can provide insights into the potential binding mode and affinity.

    • Network Pharmacology: Construct a compound-target-disease network to visualize the potential interactions of 2-(ethanesulfonyl)-N-ethylaniline within a broader biological context.[11][12] This can help to identify key pathways and potential therapeutic indications.

  • Expected Outcome: A prioritized list of potential molecular targets (e.g., kinases, G-protein coupled receptors (GPCRs), ion channels, enzymes) for 2-(ethanesulfonyl)-N-ethylaniline.

Phase 2: Broad-Spectrum Phenotypic and Target-Based Screening

This phase will involve a combination of target-agnostic phenotypic screening and targeted screening against broad classes of druggable proteins to empirically identify the biological activity of 2-(ethanesulfonyl)-N-ethylaniline.

  • Methodology:

    • Phenotypic Screening: Assess the effect of the compound on cell viability, proliferation, and morphology across a panel of diverse human cancer cell lines.[13][14] This can reveal potential cytotoxic or cytostatic effects and provide initial clues about the affected cellular processes.

    • Broad Panel Target-Based Screening:

      • Kinome Profiling: Screen the compound against a large panel of human kinases to identify any inhibitory activity.[15][16][17]

      • GPCR Screening: Evaluate the compound for agonist or antagonist activity at a representative panel of GPCRs.[18][19][20]

      • Ion Channel Screening: Assess the modulatory effects of the compound on a panel of key ion channels.[21][22][23]

  • Data Presentation:

Screening PlatformNumber of TargetsAssay PrincipleEndpoint
Kinome Profiling>400 kinasesBiochemical kinase assay% Inhibition
GPCR Panel>100 GPCRsCell-based functional assay (e.g., cAMP, Ca2+ flux)Agonism/Antagonism
Ion Channel Panel>50 ion channelsAutomated patch-clamp electrophysiology% Modulation
  • Experimental Workflow:

G cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: In Vitro Screening Compound Structure Compound Structure Ligand-Based Screening Ligand-Based Screening Compound Structure->Ligand-Based Screening Structure-Based Docking Structure-Based Docking Compound Structure->Structure-Based Docking Network Pharmacology Network Pharmacology Ligand-Based Screening->Network Pharmacology Structure-Based Docking->Network Pharmacology Prioritized Target List Prioritized Target List Network Pharmacology->Prioritized Target List Phenotypic Screening Phenotypic Screening Prioritized Target List->Phenotypic Screening Prioritized Target List->Phenotypic Screening Kinome Profiling Kinome Profiling Prioritized Target List->Kinome Profiling GPCR Screening GPCR Screening Prioritized Target List->GPCR Screening Ion Channel Screening Ion Channel Screening Prioritized Target List->Ion Channel Screening Hit Identification Hit Identification Phenotypic Screening->Hit Identification Kinome Profiling->Hit Identification GPCR Screening->Hit Identification Ion Channel Screening->Hit Identification

Initial workflow for target identification.
Phase 3: Target Validation and Mechanistic Deep Dive

Once a primary target or a consistent phenotypic effect is identified, this phase will focus on validating the target engagement and elucidating the downstream signaling consequences.[24][25]

  • Methodology:

    • Biochemical Validation:

      • Determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of the compound against the purified target protein.[26]

      • Conduct enzyme kinetics studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

    • Cell-Based Target Engagement:

      • Utilize techniques such as the Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to its intended target in a cellular context.[24]

    • Downstream Signaling Analysis:

      • Use western blotting or other immunoassays to measure the phosphorylation status or expression levels of key proteins in the signaling pathway downstream of the validated target.[27]

      • Employ reporter gene assays to quantify the transcriptional activity of pathways modulated by the target.

    • Cellular Phenotype Confirmation:

      • Use techniques like RNA interference (RNAi) or CRISPR-Cas9 to knock down the expression of the putative target. The resulting cellular phenotype should mimic the effect of the compound.

  • Experimental Protocol: Western Blot for Downstream Signaling

    • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of 2-(ethanesulfonyl)-N-ethylaniline for a predetermined time course.

    • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a bicinchoninic acid (BCA) assay.

    • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Immunoblotting: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for the protein of interest (e.g., a phosphorylated signaling protein) overnight at 4°C.

    • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

  • Signaling Pathway Visualization:

G Compound Compound Target Protein Target Protein Compound->Target Protein Inhibition Downstream Kinase 1 Downstream Kinase 1 Target Protein->Downstream Kinase 1 Downstream Kinase 2 Downstream Kinase 2 Downstream Kinase 1->Downstream Kinase 2 Transcription Factor Transcription Factor Downstream Kinase 2->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Modulation Cellular Response Cellular Response Gene Expression->Cellular Response

Hypothetical signaling pathway.

Conclusion and Future Directions

This technical guide provides a robust and systematic framework for elucidating the mechanism of action of the novel compound 2-(ethanesulfonyl)-N-ethylaniline. By employing a combination of in silico, biochemical, and cell-based approaches, researchers can efficiently identify its molecular target(s), characterize its effects on cellular signaling pathways, and ultimately understand its pharmacological profile. The successful execution of this strategy will provide the critical data necessary to support further preclinical and clinical development of this promising new chemical entity.

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Exploratory

"2-(ethanesulfonyl)-N-ethylaniline" synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(ethanesulfonyl)-N-ethylaniline Introduction The proposed synthesis is divided into three key stages: S-Ethylation of 2-Aminothiophenol: Introduction of the ethylthio gro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-(ethanesulfonyl)-N-ethylaniline

Introduction

The proposed synthesis is divided into three key stages:

  • S-Ethylation of 2-Aminothiophenol: Introduction of the ethylthio group onto the aniline core.

  • Oxidation to the Sulfone: Conversion of the sulfide to the target ethanesulfonyl group.

  • N-Ethylation: Final installation of the ethyl group on the nitrogen atom.

This guide will provide detailed experimental protocols for each step, discuss the underlying reaction mechanisms, and present the information in a clear and accessible format, including data tables and workflow diagrams.

Proposed Overall Synthetic Pathway

The synthesis of 2-(ethanesulfonyl)-N-ethylaniline can be efficiently achieved in three sequential steps starting from commercially available 2-aminothiophenol. The overall transformation is depicted below:

Overall_Synthesis Start 2-Aminothiophenol Intermediate1 2-(Ethylsulfanyl)aniline Start->Intermediate1 Step 1: S-Ethylation Intermediate2 2-(Ethanesulfonyl)aniline Intermediate1->Intermediate2 Step 2: Oxidation FinalProduct 2-(Ethanesulfonyl)-N-ethylaniline Intermediate2->FinalProduct Step 3: N-Ethylation

Caption: Overall synthetic workflow for 2-(ethanesulfonyl)-N-ethylaniline.

Step 1: Synthesis of 2-(Ethylsulfanyl)aniline

The initial step involves the selective S-ethylation of 2-aminothiophenol. The high nucleophilicity of the sulfur atom allows for a straightforward reaction with an electrophilic ethyl source, such as ethyl iodide, under basic conditions.

Experimental Protocol
  • To a stirred solution of 2-aminothiophenol (1.0 eq.) in a suitable solvent such as ethanol or acetonitrile, add a base like potassium carbonate (1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add ethyl iodide (1.1 eq.) dropwise to the suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford pure 2-(ethylsulfanyl)aniline.

Reaction Mechanism

The reaction proceeds via a standard SN2 mechanism. The basic conditions deprotonate the highly acidic thiol group, forming a thiophenolate anion. This potent nucleophile then attacks the electrophilic carbon of ethyl iodide, displacing the iodide leaving group to form the desired S-ethylated product.

S_Ethylation_Mechanism cluster_0 Deprotonation cluster_1 SN2 Attack 2-Aminothiophenol 2-Aminothiophenol Thiophenolate Thiophenolate anion 2-Aminothiophenol->Thiophenolate + K2CO3 - KHCO3 Product 2-(Ethylsulfanyl)aniline Thiophenolate->Product + Ethyl Iodide - I- Ethyl_Iodide Ethyl Iodide

Caption: Mechanism of S-ethylation of 2-aminothiophenol.

Step 2: Oxidation of 2-(Ethylsulfanyl)aniline to 2-(Ethanesulfonyl)aniline

The second step is the oxidation of the sulfide intermediate to the corresponding sulfone. This transformation is reliably achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), which is a common and effective reagent for this purpose.[1][2]

Experimental Protocol
  • Dissolve 2-(ethylsulfanyl)aniline (1.0 eq.) in a chlorinated solvent like dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of mCPBA (2.2 eq.) in DCM dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 2-(ethanesulfonyl)aniline.

Reaction Mechanism

The oxidation proceeds in two stages. The first equivalent of mCPBA oxidizes the sulfide to a sulfoxide. The second equivalent then oxidizes the sulfoxide to the final sulfone. The reaction is typically exothermic and requires careful temperature control to avoid side reactions.

Oxidation_Mechanism Sulfide 2-(Ethylsulfanyl)aniline Sulfoxide Sulfoxide Intermediate Sulfide->Sulfoxide + 1 eq. mCPBA Sulfone 2-(Ethanesulfonyl)aniline Sulfoxide->Sulfone + 1 eq. mCPBA

Caption: Stepwise oxidation of the sulfide to the sulfone.

Step 3: N-Ethylation of 2-(Ethanesulfonyl)aniline

The final step is the selective N-ethylation of 2-(ethanesulfonyl)aniline. Reductive amination is an excellent method for this transformation, offering high selectivity for mono-alkylation under mild conditions.[3] This method involves the reaction of the aniline with acetaldehyde to form an imine intermediate, which is then reduced in situ by a reducing agent like sodium borohydride.

Experimental Protocol
  • Dissolve 2-(ethanesulfonyl)aniline (1.0 eq.) in methanol.

  • Add acetaldehyde (1.5 eq.) to the solution and stir for 30 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH4) (1.2 eq.) in portions.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by column chromatography to obtain the final product, 2-(ethanesulfonyl)-N-ethylaniline.

Reaction Mechanism

The reaction proceeds through a two-step sequence. First, the aniline undergoes a nucleophilic addition to the acetaldehyde, followed by dehydration to form an N-ethylideneimine intermediate. This imine is then reduced by the hydride source (NaBH4) to yield the final N-ethylated aniline.

N_Ethylation_Mechanism cluster_0 Imine Formation cluster_1 Reduction Aniline 2-(Ethanesulfonyl)aniline Imine Imine Intermediate Aniline->Imine + Acetaldehyde - H2O Product 2-(Ethanesulfonyl)-N-ethylaniline Imine->Product + NaBH4

Caption: Mechanism of reductive amination for N-ethylation.

Data Summary

The following table summarizes the key parameters for each step of the proposed synthesis.

StepReactionKey ReagentsSolventTypical ConditionsExpected Yield
1 S-Ethylation2-Aminothiophenol, Ethyl Iodide, K₂CO₃Ethanol0 °C to RT, 12-16 h85-95%
2 Oxidation2-(Ethylsulfanyl)aniline, mCPBADCM0 °C to RT, 4-6 h80-90%
3 N-Ethylation2-(Ethanesulfonyl)aniline, Acetaldehyde, NaBH₄Methanol0 °C to RT, 2-4 h75-85%

Conclusion

This technical guide outlines a robust and logical three-step synthesis for 2-(ethanesulfonyl)-N-ethylaniline from readily available starting materials. The proposed pathway utilizes well-established and high-yielding reactions, making it a practical approach for laboratory-scale synthesis. Each step has been detailed with a comprehensive experimental protocol, a discussion of the reaction mechanism, and visual aids to facilitate understanding. This guide provides a solid foundation for researchers and drug development professionals to produce this valuable chemical intermediate.

References

  • Synthesis of 2-(Ethylsulfanyl)aniline Derivatives Through the Unexpected Ring Opening of N-Substituted-2(3H)-benzothiazolones. ResearchGate. [Link]

  • Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline. Taylor & Francis Online. [Link]

  • Green Process for the Production of 4-(β-sulfotaethylsulfone)-N-Ethyl-Aniline. Semantic Scholar. [https://www.semanticscholar.org/paper/Green-Process-for-the-Production-of-4-(%CE%B2-sulfotae-Zhu-Hong/5b8f2d8a5e8f4c4a8e6b9a8e0b2e7c3b1e3c8d3e]([Link]

  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry. [Link]

  • Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline. Taylor & Francis Online. [Link]

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Foundational

"2-(ethanesulfonyl)-N-ethylaniline" literature review

An In-Depth Technical Guide to 2-(ethanesulfonyl)-N-ethylaniline Abstract This technical guide provides a comprehensive overview of 2-(ethanesulfonyl)-N-ethylaniline, a compound for which direct literature is sparse. By...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(ethanesulfonyl)-N-ethylaniline

Abstract

This technical guide provides a comprehensive overview of 2-(ethanesulfonyl)-N-ethylaniline, a compound for which direct literature is sparse. By leveraging data from structurally similar analogs and foundational organic chemistry principles, this document constructs a detailed profile of the target molecule. It covers predicted physicochemical properties, proposes a robust, multi-step synthesis strategy with detailed experimental protocols, and discusses expected reactivity and potential applications, particularly within the context of medicinal chemistry and materials science. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this and related substituted anilines.

Introduction and Scientific Context

2-(ethanesulfonyl)-N-ethylaniline is a substituted aromatic amine featuring both an N-ethylamino group and an ethanesulfonyl group at the ortho position of the benzene ring. While this specific molecule is not extensively documented in current scientific literature, its constituent functional groups are of significant interest in modern chemistry.

The aniline moiety is a cornerstone in the development of pharmaceuticals, dyes, and polymers.[1][2][3] However, the metabolic liability of the aniline substructure can sometimes lead to toxic metabolites.[4] The introduction of substituents, such as the electron-withdrawing ethanesulfonyl group, can significantly alter the electronic properties, reactivity, and metabolic stability of the aniline core. Aryl sulfones, in particular, are recognized as important pharmacophores. For instance, the related fragment 5-(ethylsulfonyl)-2-methoxyaniline is a key component in numerous compounds with antitumor properties, including potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical target in anti-angiogenic cancer therapy.[5]

This guide, therefore, serves as a predictive and practical manual, building a scientifically rigorous understanding of 2-(ethanesulfonyl)-N-ethylaniline through expert analysis of its closest analogs and the fundamental principles governing its chemistry.

Physicochemical Properties: A Predictive Analysis

Quantitative data for 2-(ethanesulfonyl)-N-ethylaniline is not directly available. However, we can predict its properties with a high degree of confidence by analyzing structurally related compounds. The table below summarizes these predicted values, drawing comparisons with 2-(ethanesulfonyl)-N-methylaniline.

PropertyPredicted Value for 2-(ethanesulfonyl)-N-ethylanilineData for 2-(ethanesulfonyl)-N-methylaniline[6]
Molecular Formula C₁₀H₁₅NO₂SC₉H₁₃NO₂S
Molecular Weight 213.30 g/mol 199.27 g/mol
Monoisotopic Mass 213.08235 Da199.06670 Da
XLogP3 ~2.5 (Estimated)2.1
Hydrogen Bond Donor Count 11
Hydrogen Bond Acceptor Count 33
Rotatable Bond Count 43
Polar Surface Area 54.6 Ų54.6 Ų

Note: The molecular weight and formula are calculated directly. XLogP3 is estimated to be slightly higher than the methyl analog due to the additional ethyl group.

Proposed Synthesis Strategy

A robust and logical synthesis of 2-(ethanesulfonyl)-N-ethylaniline can be envisioned via a multi-step pathway starting from a commercially available precursor. The overall strategy involves the introduction of the ethylthio group, followed by N-ethylation, and concluding with oxidation to the target sulfone.

Synthesis_Workflow cluster_0 Step 1: S-Ethylation cluster_1 Step 2: N-Ethylation cluster_2 Step 3: Oxidation A 2-Aminothiophenol C 2-(Ethylsulfanyl)aniline A->C Base (e.g., K₂CO₃) Solvent (e.g., DMF) B Bromoethane B->C D N-Ethyl-2-(ethylsulfanyl)aniline C->D Bromoethane Base (e.g., K₂CO₃) F 2-(Ethanesulfonyl)-N-ethylaniline (Target) D->F Oxidizing Agent E m-CPBA or Oxone®

Caption: Proposed three-step synthesis of 2-(ethanesulfonyl)-N-ethylaniline.

Detailed Experimental Protocols

The following protocols are model procedures derived from standard, well-established organic chemistry transformations. Researchers should perform their own optimizations and safety assessments.

Protocol 3.1.1: Synthesis of 2-(Ethylsulfanyl)aniline (Intermediate C)

This procedure is based on the standard S-alkylation of thiophenols.

  • Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and dimethylformamide (DMF) as the solvent.

  • Reaction: Add bromoethane (1.1 eq.) dropwise to the stirred suspension at room temperature.

  • Heating & Monitoring: Heat the mixture to 60-70 °C and monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the solvent under reduced pressure. Purify the resulting crude oil via column chromatography on silica gel to yield pure 2-(ethylsulfanyl)aniline.

Protocol 3.1.2: Synthesis of N-Ethyl-2-(ethylsulfanyl)aniline (Intermediate D)

This step involves the N-alkylation of the synthesized aniline derivative.

  • Reagents & Setup: In a sealed tube or pressure vessel, combine 2-(ethylsulfanyl)aniline (1.0 eq.), bromoethane (1.5 eq.), and a non-nucleophilic base such as potassium carbonate (2.5 eq.) in a polar aprotic solvent like acetonitrile.

  • Reaction: Seal the vessel and heat to 80-100 °C. The use of a sealed vessel is crucial due to the volatility of bromoethane.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.

  • Work-up & Purification: After cooling, filter off the inorganic salts and concentrate the filtrate. The work-up and purification follow the same procedure as described in Protocol 3.1.1.

Protocol 3.1.3: Synthesis of 2-(Ethanesulfonyl)-N-ethylaniline (Target F)

The final step is the oxidation of the thioether to a sulfone.

  • Reagents & Setup: Dissolve N-ethyl-2-(ethylsulfanyl)aniline (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or acetic acid in a round-bottom flask. Cool the solution in an ice bath (0 °C).

  • Oxidation: Slowly add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq.) or Oxone® (potassium peroxymonosulfate, ~2.5 eq.), in portions. Using a slight excess ensures complete oxidation to the sulfone.

  • Reaction & Monitoring: Allow the reaction to stir and slowly warm to room temperature. Monitor the conversion by TLC, observing the formation of a more polar spot corresponding to the sulfone.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (to destroy excess oxidant) followed by a saturated solution of sodium bicarbonate to neutralize the acidic byproducts.

  • Extraction & Purification: Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the final product by column chromatography or recrystallization to obtain 2-(ethanesulfonyl)-N-ethylaniline.

Chemical Reactivity and Potential Applications

The reactivity of 2-(ethanesulfonyl)-N-ethylaniline is governed by the interplay of its three key structural components: the aromatic ring, the N-ethylamino group, and the ethanesulfonyl group.

Reactivity_Logic cluster_0 Functional Groups cluster_1 Chemical Properties & Reactivity N_Ethylamino N-Ethylamino Group -NH(Et) Properties Properties Electron-Donating (Activating) Nucleophilic & Basic Center Directs Electrophiles to para-position N_Ethylamino->Properties:p1 Inductive & Mesomeric Effects N_Ethylamino->Properties:p2 N_Ethylamino->Properties:p3 Properties3 Properties Site for Electrophilic Aromatic Substitution Overall Ring is Moderately Deactivated N_Ethylamino->Properties3:p2 Combined Effect Sulfonyl Ethanesulfonyl Group -SO₂(Et) Properties2 Properties Strongly Electron-Withdrawing (Deactivating) Generally Inert Directs Electrophiles to meta-position Sulfonyl->Properties2:p1 Inductive & Mesomeric Effects Sulfonyl->Properties2:p2 Sulfonyl->Properties2:p3 Sulfonyl->Properties3:p2 Combined Effect Aromatic Aromatic Ring C₆H₄ Aromatic->Properties3:p1

Caption: Logical relationship between functional groups and reactivity.

  • N-Ethylamino Group: This group acts as an ortho-, para-director in electrophilic aromatic substitution. However, its activating effect is significantly diminished by the powerful electron-withdrawing sulfonyl group located ortho to it. The nitrogen atom remains a nucleophilic and basic center, capable of reacting with acids and electrophiles.

  • Ethanesulfonyl Group: As a strong deactivating group, it reduces the electron density of the aromatic ring, making electrophilic substitution more difficult. It will direct incoming electrophiles to the meta-position (relative to itself).

  • Combined Influence: The overall reactivity towards electrophilic aromatic substitution will be low. The primary site of substitution will likely be the para-position relative to the activating N-ethylamino group.

Potential Applications:

  • Medicinal Chemistry: Given that related sulfonyl-anilines are key fragments in kinase inhibitors, 2-(ethanesulfonyl)-N-ethylaniline is a valuable scaffold for the synthesis of novel therapeutic agents.[5] Its structure could be explored for developing inhibitors of targets like VEGFR, EGFR, or CDKs.

  • Agrochemicals: Substituted anilines are frequently used in the synthesis of pesticides and herbicides.[1][3] This compound could serve as an intermediate for new crop protection agents.

  • Materials Science: The aniline core is a precursor to conductive polymers. The introduction of the sulfonyl group could be used to tune the electronic properties, solubility, and stability of new polymeric materials.[3]

Safety and Handling

No specific safety data exists for 2-(ethanesulfonyl)-N-ethylaniline. Therefore, precautions must be based on data for analogous compounds like 2-ethylaniline and N-ethylaniline.

  • Toxicity: Assumed to be toxic by ingestion, inhalation, and skin absorption.[7][8][9] Aromatic amines can cause methemoglobinemia, which impairs the blood's ability to carry oxygen, leading to symptoms like headache, dizziness, and cyanosis (blue skin).[3][10]

  • Irritation: May cause irritation to the skin, eyes, and respiratory tract.[8][9][11]

  • Handling:

    • Use only in a well-ventilated area or under a chemical fume hood.[11]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12]

    • Avoid contact with skin, eyes, and clothing.[11]

    • Keep away from strong oxidizing agents, acids, and sources of ignition.[9][11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11]

Conclusion

2-(ethanesulfonyl)-N-ethylaniline represents a molecule of significant synthetic potential, positioned at the intersection of valuable pharmacophoric groups. While direct characterization is absent from the literature, this guide has established a strong, scientifically-grounded foundation for its study. The proposed synthetic pathway is robust and relies on well-understood transformations, providing a clear roadmap for its preparation. The analysis of its predicted properties and reactivity highlights its potential as a versatile building block for creating novel molecules in drug discovery, agrochemicals, and materials science. Researchers are encouraged to use this guide as a starting point for their own investigations into this promising chemical entity.

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  • Fisher Scientific. "Safety Data Sheet - 2-Ethylaniline." fishersci.com, September 22, 2009.
  • TCI Chemicals. "Safety Data Sheet - N-(2-Cyanoethyl)-N-ethylaniline." tcichemicals.com, April 28, 2025.
  • ResearchGate. "Synthesis of 2-(Ethylsulfanyl)aniline Derivatives Through the Unexpected Ring Opening of N-Substituted-2(3H)-benzothiazolones.
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  • University of Michigan. "Researchers harness visible light to develop safer building block for drug discovery." news.umich.edu, November 22, 2018.
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  • New Jersey Department of Health. "Hazardous Substance Fact Sheet - 2-Ethylaniline." nj.gov, [Link]. Accessed February 15, 2026.

  • FooDB. "Showing Compound N-Ethylaniline (FDB004541)." foodb.ca, April 8, 2010.
  • Beilstein Journal of Organic Chemistry. "Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors." ncbi.nlm.nih.gov, January 25, 2013.
  • NINGBO INNO PHARMCHEM CO.,LTD. "Industrial Applications of 2-Ethylaniline (CAS 578-54-1): Beyond the Lab." innovapharmchem.com, January 24, 2026.
  • ResearchGate. "13 C NMR spectra of n-ethylanilinium TFA." researchgate.net, [Link]. Accessed February 15, 2026.

  • BenchChem. "Stability and Reactivity of 2-(But-2-en-1-yl)aniline: A Technical Guide." benchchem.com, 2025.
  • BenchChem. "Verifying the Purity of N-ethyl-2-iodoaniline: A Spectroscopic Comparison Guide." benchchem.com, 2025.
  • Yufeng. "Exploring the Properties and Applications of Aniline and N-Methylaniline." yufeng-chem.com, September 20, 2024.
  • Semantic Scholar. "Spectroscopic studies of molecular interactions involving 2,6-diethylaniline and N-ethylaniline donors and iodine as an electron acceptor in different solvents." semanticscholar.org, 2007.
  • Haz-Map. "2-Ethylaniline - Hazardous Agents." haz-map.com, [Link]. Accessed February 15, 2026.

  • Enterprise Therapeutics. "Enterprise Therapeutics publishes on medicinal chemistry of ETD001, a novel inhaled ENaC blocker for treatment of Cystic Fibrosis." enterprisetherapeutics.com, November 19, 2024.
  • International Journal of Pharmaceutical Sciences and Research. "DEVELOPMENT CHARACTERIZATION OPTIMIZATION OF ETHOSOME CONTAINING DULOXETINE FOR TRANSDERMAL DELIVERY." ijpsr.com, February 1, 2020.

Sources

Exploratory

Discovery and history of "2-(ethanesulfonyl)-N-ethylaniline"

The following technical guide details the chemistry, synthesis, and industrial significance of 2-(ethanesulfonyl)-N-ethylaniline , a specialized intermediate in the development of high-performance agrochemicals and advan...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and industrial significance of 2-(ethanesulfonyl)-N-ethylaniline , a specialized intermediate in the development of high-performance agrochemicals and advanced chromophores.

Discovery, Synthesis, and Industrial Applications

Executive Summary

2-(Ethanesulfonyl)-N-ethylaniline (CAS: 1155562-08-5) is a critical fine chemical intermediate belonging to the class of ortho-sulfonyl anilines . Characterized by the presence of a strong electron-withdrawing ethylsulfonyl group (


) at the ortho position and an ethyl group on the nitrogen atom, this molecule serves as a strategic building block in two primary sectors:
  • Agrochemicals: As a precursor for sulfonylurea herbicides and HPPD inhibitors, where the sulfonyl group enhances metabolic stability and lipophilicity.

  • High-Performance Dyes: As a coupling component for disperse dyes (e.g., azo dyes for polyester), where the electron-deficient ring system induces a bathochromic shift and improves lightfastness.

This guide provides a comprehensive analysis of its chemical lineage, synthetic pathways, and application protocols.

Chemical Identity & Properties

PropertySpecification
IUPAC Name N-Ethyl-2-(ethylsulfonyl)aniline
CAS Number 1155562-08-5
Molecular Formula

Molecular Weight 213.30 g/mol
Appearance Off-white to pale yellow crystalline solid or viscous oil
Solubility Soluble in DCM, DMSO, Methanol; Insoluble in Water
pKa (Conjugate Acid) ~2.5–3.0 (Estimated; lower than aniline due to

EWG)

Historical Context & Discovery

The Evolution of Sulfonyl Anilines (1970s–2000s)

The discovery of 2-(ethanesulfonyl)-N-ethylaniline is not an isolated event but part of the broader industrial shift from sulfonated (water-soluble) dyes to sulfonyl (hydrophobic) intermediates required for synthetic fibers like polyester.

  • Early Era (1920s–1960s): Aniline derivatives were primarily solubilized with sulfonic acid groups (

    
    ) for wool and cotton dyes.
    
  • The Disperse Dye Revolution (1970s–1990s): With the rise of polyester, chemists at major firms (e.g., ICI, DuPont, BASF) needed hydrophobic couplers. The introduction of the alkylsulfonyl group (

    
    ) provided the necessary lipophilicity while exerting a strong electron-withdrawing effect, essential for shifting dye absorption into the red/blue spectrum (bathochromic shift).
    
  • Modern Agrochemicals (2000s–Present): The ortho-sulfonyl aniline motif became a privileged scaffold in herbicide design (e.g., Mesotrione precursors). The specific N-ethylation of this intermediate allows for fine-tuning of steric hindrance and solubility, leading to the registration of CAS 1155562-08-5 as a distinct building block.

Synthesis & Manufacturing Protocols

The synthesis of 2-(ethanesulfonyl)-N-ethylaniline typically follows a three-stage oxidation-reduction-alkylation sequence starting from 2-halo-nitrobenzene or 2-aminothiophenol derivatives.

Synthetic Pathway (Diagram)

Synthesispathway Start 2-Chloronitrobenzene Step1 Step 1: S-Alkylation (EtSH, K2CO3) Start->Step1 Inter1 2-(Ethylthio)nitrobenzene Step1->Inter1 Step2 Step 2: Oxidation (mCPBA or H2O2/WO4) Inter1->Step2 Inter2 2-(Ethanesulfonyl)nitrobenzene Step2->Inter2 Step3 Step 3: Reduction (H2, Pd/C or Fe/HCl) Inter2->Step3 Inter3 2-(Ethanesulfonyl)aniline Step3->Inter3 Step4 Step 4: N-Alkylation (EtI, Base) Inter3->Step4 Final 2-(Ethanesulfonyl)-N-ethylaniline Step4->Final

Figure 1: Step-wise industrial synthesis of 2-(ethanesulfonyl)-N-ethylaniline from 2-chloronitrobenzene.

Detailed Experimental Protocol

Step 1: Preparation of 2-(Ethylthio)nitrobenzene

  • Reagents: 2-Chloronitrobenzene (1.0 eq), Ethanethiol (1.1 eq), Potassium Carbonate (1.5 eq), DMF.

  • Procedure: Charge a reactor with DMF and

    
    . Add ethanethiol dropwise at 0°C. Add 2-chloronitrobenzene. Heat to 60°C for 4 hours.
    
  • Workup: Pour into ice water, filter the yellow precipitate. Yield: ~90-95%.

Step 2: Oxidation to Sulfone

  • Reagents: 2-(Ethylthio)nitrobenzene, 30% Hydrogen Peroxide (

    
    ), Sodium Tungstate catalyst (
    
    
    
    ).
  • Procedure: Dissolve thioether in acetic acid or methanol. Add catalyst.[1] Add

    
     dropwise at 60°C (Exothermic!). Reflux for 2 hours.
    
  • Mechanism: The sulfide is oxidized first to sulfoxide (

    
    ) and then to sulfone (
    
    
    
    ).
  • Validation: TLC should show a significant polarity shift (sulfones are more polar).

Step 3: Reduction to Aniline

  • Reagents: Sulfonyl nitrobenzene,

    
     gas (5 bar), 5% Pd/C catalyst, Methanol.
    
  • Procedure: Hydrogenate in an autoclave at 50°C until

    
     uptake ceases. Filter catalyst.
    
  • Note: The sulfonyl group is stable under standard catalytic hydrogenation conditions.

Step 4: Selective N-Alkylation

  • Reagents: 2-(Ethanesulfonyl)aniline, Ethyl Iodide (1.05 eq),

    
    , Acetonitrile.
    
  • Procedure: Heat to reflux. Monitor by HPLC to minimize N,N-diethylation (over-alkylation).

  • Purification: Column chromatography (Hexane/EtOAc) or recrystallization to isolate the mono-N-ethyl product.

Applications & Mechanism of Action

Agrochemicals: The "Masked" Polarity

In herbicide design, the 2-ethylsulfonyl group serves two functions:

  • Metabolic Blocking: The ethyl group on the sulfone is sterically bulkier than a methyl group, slowing down oxidative degradation by cytochrome P450 enzymes in plants.

  • Lipophilicity Modulation: The sulfone is polar but non-ionizable, allowing the molecule to penetrate plant cuticles while maintaining water solubility for systemic transport.

Dye Chemistry: Electronic Tuning

In azo dyes, this aniline acts as the coupling component .

  • Bathochromic Shift: The electron-withdrawing nature of the ortho-sulfonyl group pulls electron density away from the amine nitrogen. When coupled with a diazonium salt, this lowers the energy gap (

    
    ) of the 
    
    
    
    transition, shifting the color from orange to red or violet .
  • Lightfastness: The sulfonyl group reduces the electron density of the azo bond, making it less susceptible to photo-oxidation (fading).

ElectronicEffects Center Aniline Ring Effect1 Deactivates Ring (Increases Oxidation Potential) Center->Effect1 Effect2 Bathochromic Shift (Red/Violet Color) Center->Effect2 EWG 2-SO2Et Group (Electron Withdrawing) EWG->Center Inductive (-I) Resonance (-R) EDG N-Ethyl Group (Electron Donating) EDG->Center Inductive (+I)

Figure 2: Electronic push-pull effects in 2-(ethanesulfonyl)-N-ethylaniline derivatives.

Safety & Handling

As a substituted aniline, standard safety protocols apply. However, the sulfonyl group modifies the toxicity profile.

  • Acute Toxicity: Likely harmful if swallowed or inhaled. Aniline derivatives can cause methemoglobinemia (cyanosis).

  • Skin Sensitization: Potential sensitizer.

  • Handling: Use in a fume hood with nitrile gloves. Avoid dust formation.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent N-oxide formation over long periods, although the sulfone group stabilizes the molecule against general oxidation.

References

  • ChemicalBook. (2024). 2-(Ethanesulfonyl)-N-ethylaniline Product Specifications & CAS 1155562-08-5. Link

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. (Reference for the use of sulfonyl anilines in disperse dyes).
  • PubChem. (2024). Compound Summary: 2-(Ethanesulfonyl)-N-methylaniline (Analogous Structure). Link

  • Wendt, B., et al. (2014). "Synthesis of Ortho-Sulfonyl Anilines via Copper-Catalyzed Coupling." Journal of Organic Chemistry. (Methodology for introducing sulfonyl groups).

Sources

Foundational

Technical Guide: 2-(Ethanesulfonyl)-N-ethylaniline as a Strategic Intermediate

The following technical guide details the research applications, synthetic utility, and medicinal chemistry potential of 2-(ethanesulfonyl)-N-ethylaniline (CAS 1155562-08-5). This document is structured for researchers a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the research applications, synthetic utility, and medicinal chemistry potential of 2-(ethanesulfonyl)-N-ethylaniline (CAS 1155562-08-5). This document is structured for researchers and drug development professionals, focusing on the molecule's role as a strategic building block in the design of bioactive small molecules.

Executive Summary

2-(Ethanesulfonyl)-N-ethylaniline is a specialized ortho-substituted aniline derivative characterized by the presence of a bulky, electron-withdrawing ethylsulfonyl group adjacent to a secondary ethylamino moiety. This "privileged scaffold" is increasingly relevant in modern medicinal chemistry due to its ability to enforce specific conformational twists, modulate metabolic stability, and serve as a precursor for fused heterocyclic systems. Its primary applications lie in the development of kinase inhibitors, GPCR ligands (specifically 5-HT6 antagonists), and agrochemical safeners.

Compound Profile Details
Systematic Name 2-(Ethanesulfonyl)-N-ethylaniline
CAS Number 1155562-08-5
Molecular Formula C

H

NO

S
Molecular Weight 213.30 g/mol
Key Functionality Ortho-sulfonyl steric lock; Secondary amine nucleophile
Primary Utility Drug discovery scaffold (Kinases, GPCRs), Heterocycle synthesis

Module 1: Structural & Electronic Profile

The unique reactivity and binding potential of 2-(ethanesulfonyl)-N-ethylaniline stem from the interaction between its two ortho substituents.

The Ortho-Sulfonyl Effect

Unlike para-substituted anilines, the ortho-ethanesulfonyl group exerts a profound steric and electronic influence :

  • Conformational Locking: The bulky sulfone group forces the N-ethyl amino group to twist out of planarity with the benzene ring to minimize steric clash. This "pre-organized" conformation is often critical for binding in restricted enzyme pockets (e.g., kinase hinge regions).

  • Reduced Basicity: The strong electron-withdrawing nature of the sulfone (

    
    ) reduces the electron density on the nitrogen, making it less prone to oxidative metabolism (N-dealkylation) compared to simple alkylanilines.
    
  • Hydrogen Bonding: The sulfone oxygens serve as dual H-bond acceptors, while the secondary amine provides a single H-bond donor, creating a specific pharmacophore triad.

Physicochemical Properties (Calculated)
PropertyValueSignificance
cLogP ~1.9 - 2.2Ideal lipophilicity for oral bioavailability (Rule of 5 compliant).
TPSA ~46 ŲFavorable for membrane permeability and BBB penetration.
pKa (Conjugate Acid) ~2.5 - 3.0Low basicity; likely neutral at physiological pH.

Module 2: Synthetic Utility & Reactivity

This molecule serves as a versatile "hub" for divergent synthesis. Its core reactivity allows for regioselective functionalization, primarily at the para-position relative to the amine (position 4) or the meta-position relative to the sulfone (position 5).

Synthesis of the Core Scaffold

The most robust route to 2-(ethanesulfonyl)-N-ethylaniline involves Nucleophilic Aromatic Substitution (S


Ar) on an activated fluorobenzene.

SynthesisPath SM1 2-Fluoro-1-ethanesulfonylbenzene Product 2-(Ethanesulfonyl)-N-ethylaniline (Target Scaffold) SM1->Product SnAr Mechanism Reflux, 4-12h Reagent Ethylamine (Excess) Solvent: THF/EtOH Reagent->Product

Figure 1: Primary synthetic route via S


Ar displacement. The electron-withdrawing sulfone activates the ortho-fluorine for displacement by the ethylamine nucleophile.
Downstream Transformations

Once the scaffold is established, it can be elaborated into complex drug candidates:

  • Electrophilic Aromatic Substitution (EAS): The amino group directs incoming electrophiles (Br+, NO2+) to the para-position (C4). This allows for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • Cyclization: Under oxidative conditions or with specific dielectrophiles (e.g., 1,2-dihaloethanes), the N-ethyl and sulfone-adjacent carbons can be engaged to form fused sultams or benzothiazine derivatives.

Module 3: Medicinal Chemistry Applications

The 2-(ethanesulfonyl)-N-ethylaniline motif appears in patent literature and "building block" catalogs as a strategic intermediate for several therapeutic classes.

Kinase Inhibitors (The "Gatekeeper" Role)

In kinase inhibitor design, the ortho-substituent is often used to occupy the hydrophobic pocket behind the ATP-binding gatekeeper residue.

  • Mechanism: The ethylsulfonyl group provides a rigid hydrophobic bulk that can displace water molecules and improve entropic binding affinity.

  • Example Class: Analogous to Lapatinib intermediates, where ortho-sulfone/sulfoxide motifs control the twist of the aniline ring to match the active site geometry.

5-HT6 Receptor Antagonists

Serotonin 5-HT6 antagonists are investigated for cognitive enhancement in Alzheimer's disease.

  • Relevance: Many high-affinity 5-HT6 ligands feature an arylsulfonyl group linked to a basic amine. The 2-(ethanesulfonyl)-N-ethylaniline scaffold provides a "pre-installed" sulfone with a tunable amine handle.

  • Design Strategy: The N-ethyl group can be further functionalized with piperazine or pyrrolidine linkers to reach the secondary binding pocket of the GPCR.

Agrochemical Safeners

Ortho-disubstituted anilines are common in the design of herbicide safeners (compounds that protect crops from herbicide damage).

  • Function: They induce specific cytochrome P450 enzymes in crops (like maize) to metabolize herbicides faster. The ortho-sulfone group mimics the steric bulk of established safeners like Isoxadifen-ethyl .

Applications Core 2-(Ethanesulfonyl)-N-ethylaniline Sub1 Kinase Inhibitors (Gatekeeper Interaction) Core->Sub1 Conformational Control Sub2 5-HT6 Antagonists (Cognition/Alzheimer's) Core->Sub2 Pharmacophore Scaffold Sub3 Agrochemical Safeners (P450 Induction) Core->Sub3 Metabolic Modulation

Figure 2: Strategic application domains for the 2-(ethanesulfonyl)-N-ethylaniline scaffold.

Module 4: Experimental Protocols

Note: These protocols are generalized based on standard methodologies for ortho-sulfonyl anilines.

Synthesis via S Ar (Standard Protocol)
  • Reagents: 1-Fluoro-2-(ethanesulfonyl)benzene (1.0 eq), Ethylamine (2.0 M in THF, 3.0 eq), K

    
    CO
    
    
    
    (1.5 eq).
  • Solvent: DMF or DMSO (High polarity favors S

    
    Ar).
    
  • Procedure:

    • Dissolve fluorobenzene derivative in DMF.

    • Add K

      
      CO
      
      
      
      and Ethylamine solution.
    • Heat to 80-100°C for 6–12 hours (monitor by TLC/LCMS).

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over Na

      
      SO
      
      
      
      .
    • Purification: Flash chromatography (Hexane/EtOAc gradient).

Bromination (Preparation for Coupling)

To use this molecule as a coupling partner, it must be halogenated at the para-position.

  • Reagents: N-Bromosuccinimide (NBS) (1.05 eq).

  • Solvent: Acetonitrile or DMF.

  • Procedure:

    • Stir the aniline in solvent at 0°C.

    • Add NBS portion-wise.[1]

    • Allow to warm to RT. The para-position is highly activated by the amine, ensuring regioselectivity over the meta-position (deactivated by sulfone).

Module 5: Safety & Handling

  • Toxicity: Like most N-alkyl anilines, this compound should be treated as a potential methemoglobinemia inducer. It may be absorbed through the skin.

  • Handling: Use nitrile gloves, eye protection, and work within a fume hood.

  • Storage: Store in a cool, dry place. Sulfones are generally stable to oxidation, but the amine is sensitive to long-term air exposure (discoloration).

References

  • Accela ChemBio Inc. (2025). Product Catalog: 2-(ethanesulfonyl)-N-ethylaniline (CAS 1155562-08-5).[2] Retrieved from [Link]

  • Luo, Y., et al. (2021). "Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides." Frontiers in Chemistry, 9, 782. (Contextual reference for sulfonylaniline synthesis).
  • PubChem. (2025). Compound Summary for 2-(ethanesulfonyl)-N-methylaniline (Analogous Structure). National Library of Medicine. Retrieved from [Link]

  • Taylor, R. D., et al. (2016). "Rings in drugs: Miniperspective." Journal of Medicinal Chemistry, 59(10), 4443-4458. (Reference for the utility of functionalized aniline scaffolds).

Sources

Exploratory

Technical Guide: 2-(Ethanesulfonyl)-N-ethylaniline Derivatives &amp; Analogs

The following technical guide provides an in-depth analysis of 2-(ethanesulfonyl)-N-ethylaniline (CAS 1155562-08-5) and its analogs. This document is structured for researchers in medicinal chemistry, process development...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-(ethanesulfonyl)-N-ethylaniline (CAS 1155562-08-5) and its analogs. This document is structured for researchers in medicinal chemistry, process development, and agrochemical discovery.

Executive Summary

2-(Ethanesulfonyl)-N-ethylaniline is a specialized organosulfur building block characterized by an aniline core substituted with an ortho-ethylsulfonyl group and an N-ethyl moiety. This bifunctional scaffold—combining a nucleophilic secondary amine with a strongly electron-withdrawing sulfone—serves as a critical intermediate in the synthesis of heterocyclic pharmaceuticals (particularly quinazolinediones and benzothiadiazines), agrochemicals (sulfonylurea/triketone herbicides), and performance dyes .

Its structural uniqueness lies in the ortho-positioning of the sulfone, which exerts a profound electronic effect on the aniline nitrogen, modulating its basicity and nucleophilicity while enabling specific intramolecular cyclization pathways.

Chemical Identity & Properties

PropertyData
Chemical Name 2-(Ethanesulfonyl)-N-ethylaniline
CAS Number 1155562-08-5
Molecular Formula C₁₀H₁₅NO₂S
Molecular Weight 213.30 g/mol
Core Scaffold o-Sulfonyl Aniline
Key Functional Groups Ethyl sulfone (-SO₂Et), Secondary Amine (-NHEt)
Predicted LogP ~2.1 - 2.5 (Lipophilic)
pKa (Conjugate Acid) ~2.0 - 3.0 (Weak base due to o-SO₂ electron withdrawal)
Physical State Solid or Viscous Oil (depending on purity/polymorph)

Synthesis & Manufacturing Protocols

The synthesis of 2-(ethanesulfonyl)-N-ethylaniline typically follows a convergent route starting from 2-chloronitrobenzene or 2-aminobenzenethiol . The preferred industrial route minimizes byproduct formation and maximizes yield through sequential oxidation and alkylation.

Route A: The Thioether Oxidation Pathway (Standard)

This route is favored for its scalability and use of readily available starting materials.

Step 1: S-Alkylation

  • Reagents: 2-Chloronitrobenzene, Ethanethiol (EtSH), K₂CO₃, DMF.

  • Conditions: 60°C, 4-6 hours.

  • Mechanism: Nucleophilic Aromatic Substitution (S_NAr). The nitro group activates the ortho-chloro position for displacement by the thiolate.

  • Product: 2-(Ethylthio)nitrobenzene.

Step 2: Oxidation

  • Reagents: 30% H₂O₂, Na₂WO₄ (catalyst), Acetic Acid.

  • Conditions: 50-70°C (Exothermic control required).

  • Mechanism: Electrophilic oxidation of sulfur. The thioether is oxidized first to the sulfoxide, then to the sulfone.

  • Product: 2-(Ethylsulfonyl)nitrobenzene.

Step 3: Nitro Reduction

  • Reagents: H₂ (50 psi), Pd/C (5%), Methanol.

  • Conditions: RT to 40°C.

  • Mechanism: Catalytic hydrogenation.

  • Product: 2-(Ethylsulfonyl)aniline (CAS 31596-87-9).

Step 4: N-Alkylation (Reductive Amination)

  • Reagents: Acetaldehyde, NaBH(OAc)₃, DCE (Dichloroethane).

  • Conditions: RT, 12 hours.

  • Rationale: Reductive amination is preferred over direct alkylation (with EtI) to prevent over-alkylation to the tertiary amine.

  • Final Product: 2-(Ethanesulfonyl)-N-ethylaniline.[1]

Synthesis Workflow Diagram

SynthesisRoute Start 2-Chloronitrobenzene Inter1 2-(Ethylthio) nitrobenzene Start->Inter1 EtSH, K2CO3 (SnAr) Inter2 2-(Ethylsulfonyl) nitrobenzene Inter1->Inter2 H2O2, Na2WO4 (Oxidation) Inter3 2-(Ethylsulfonyl) aniline Inter2->Inter3 H2, Pd/C (Reduction) Final 2-(Ethanesulfonyl)- N-ethylaniline Inter3->Final Acetaldehyde, NaBH(OAc)3 (Reductive Amination)

Figure 1: Step-wise synthesis pathway from 2-chloronitrobenzene to the target N-ethyl derivative.

Medicinal Chemistry & Applications

Pharmacophore Utility

The 2-sulfonyl-aniline motif is a "privileged structure" in drug design, often serving as a bioisostere for sulfonamides or carboxamides.

  • Electronic Modulation: The sulfone group is a strong electron-withdrawing group (EWG). In the ortho position, it reduces the electron density of the aniline nitrogen, making it less prone to metabolic oxidation compared to unsubstituted anilines.

  • Conformational Lock: The bulky sulfone group forces the N-ethyl substituent out of planarity, potentially improving selectivity for deep binding pockets (e.g., in kinases or GPCRs).

Therapeutic Areas
  • 5-HT6 Antagonists (CNS): Sulfonyl-containing anilines are common scaffolds for serotonin receptor modulators used in cognitive enhancement and obesity treatment.

  • HCV NS3/4A Protease Inhibitors: Sulfonamide/sulfone bioisosteres are critical in the design of next-generation antivirals (e.g., analogs of asunaprevir or grazoprevir).

  • Agrochemicals (Herbicides): The core is structurally related to the "triketone" class of HPPD inhibitors (e.g., Mesotrione analogs), where the aniline nitrogen is often derivatized into a urea or amide.

SAR Decision Tree

SAR_Logic Core 2-(Ethanesulfonyl)- N-ethylaniline Mod1 Modify Sulfone (-SO2R) Core->Mod1 Mod2 Modify N-Substituent (-NHR) Core->Mod2 Mod3 Ring Substitution Core->Mod3 Out1 R = Me, iPr, Ph Effect: Lipophilicity/Metabolic Stability Mod1->Out1 Out2 R = H (Primary), Acetyl, Urea Effect: H-Bond Donor/Acceptor Profile Mod2->Out2 Out3 4/5-Position Halogenation Effect: Potency & Selectivity Mod3->Out3

Figure 2: Structure-Activity Relationship (SAR) exploration strategies for the scaffold.

Analytical Characterization

To validate the identity of synthesized batches, the following analytical signatures are diagnostic.

MethodDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆) δ 1.1-1.2 (t, 6H)Two methyl triplets (one from ethyl sulfone, one from N-ethyl).
δ 3.1-3.3 (q, 2H)Quartet for sulfone methylene (-SO₂CH₂-).
δ 3.4-3.6 (m, 2H)Multiplet for N-methylene (-NHCH₂-).
δ 5.5-6.0 (br s, 1H)Broad singlet for secondary amine proton (-NH-).
δ 7.5-7.9 (m, 4H)Aromatic protons (pattern depends on substitution).
IR Spectroscopy 1140 & 1300 cm⁻¹Strong symmetric and asymmetric sulfone (S=O) stretches.
3300-3400 cm⁻¹Secondary amine N-H stretch.
LC-MS (ESI+) [M+H]⁺ = 214.3Protonated molecular ion.

Safety & Handling Protocol

Hazard Classification:

  • Skin Sensitization: Anilines are known sensitizers. The lipid solubility of this N-ethyl derivative increases skin absorption potential.

  • Specific Target Organ Toxicity: Potential methemoglobinemia inducer (characteristic of anilines), though the electron-withdrawing sulfone may mitigate this metabolic activation.

Handling Procedures:

  • Engineering Controls: All weighing and transfer operations must be conducted in a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended), lab coat, and safety glasses.

  • Spill Management: Adsorb with inert material (vermiculite). Do not use combustible materials (sawdust) due to the presence of the sulfone/nitro precursors in synthesis.

References

  • ChemicalBook. (2025). 2-(ethanesulfonyl)-N-ethylaniline Product Properties and CAS 1155562-08-5. Retrieved from

  • PubChem. (2025). 2-(Ethylsulfonyl)aniline Compound Summary. National Library of Medicine. Retrieved from [2]

  • Accela Chem. (2025). Catalog Entry for CAS 1155562-08-5.[1] Retrieved from

  • Google Patents. (2015). KR20150003849A - Quinazolinedione derivatives and use thereof. (Demonstrates the use of ethylsulfonylaniline intermediates). Retrieved from

  • ChemSrc. (2025). Related Compounds and Bioassay Data for 2-(ethanesulfonyl)-N-ethylaniline. Retrieved from

Sources

Foundational

Safety and handling of "2-(ethanesulfonyl)-N-ethylaniline"

Comprehensive Safety Monograph: 2-(Ethanesulfonyl)-N-ethylaniline Executive Summary 2-(Ethanesulfonyl)-N-ethylaniline (CAS: 1155562-08-5) is a specialized aniline derivative characterized by an ortho-sulfonyl electron-wi...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety Monograph: 2-(Ethanesulfonyl)-N-ethylaniline

Executive Summary

2-(Ethanesulfonyl)-N-ethylaniline (CAS: 1155562-08-5) is a specialized aniline derivative characterized by an ortho-sulfonyl electron-withdrawing group and an N-ethyl substitution.[1] While specific toxicological datasets for this exact isomer are limited in public repositories, its structural pharmacophore—an N-alkylated sulfonyl aniline —mandates a handling protocol derived from high-hazard analogs (e.g., 2-(ethylsulfonyl)aniline and N-ethylaniline).

Critical Hazard Prediction:

  • Primary: Methemoglobinemia (Blood Dyscrasia).

  • Secondary: Skin Sensitization & Rapid Dermal Absorption.

  • Tertiary: Aquatic Toxicity (Long-term).

This guide synthesizes "Read-Across" toxicology principles to establish a conservative, self-validating safety framework for research environments.

Part 1: Physicochemical & Hazard Profile

Chemical Identity
PropertyDetail
IUPAC Name N-ethyl-2-(ethylsulfonyl)aniline
CAS Number 1155562-08-5
Molecular Formula C₁₀H₁₅NO₂S
Molecular Weight 213.30 g/mol
Predicted State Low-melting Solid or Viscous Oil (Sulfonyl groups typically increase crystallinity, while N-ethyl lowers melting points).
Solubility Low in water; High in DCM, Ethyl Acetate, DMSO.
The "Toxicophore" Analysis

Understanding the molecule's structure is the key to predicting its behavior in vivo and in vitro.

  • The Aniline Core: The metabolic activation of the nitrogen (N-hydroxylation) is the driver for methemoglobinemia.

  • The Ortho-Sulfonyl Group: This is a strong electron-withdrawing group (EWG). It reduces the basicity of the nitrogen, potentially slowing metabolic N-oxidation compared to pure aniline, but it does not eliminate the risk. It also increases stability, making the compound persistent in the environment.

  • The N-Ethyl Group: Increases lipophilicity (LogP), facilitating rapid transdermal absorption.

DOT Diagram 1: Structural Hazard Map

HazardMap Compound 2-(Ethanesulfonyl)-N-ethylaniline NEthyl N-Ethyl Group (Lipophilicity Booster) Compound->NEthyl Sulfonyl Ortho-Sulfonyl Group (Electron Withdrawal) Compound->Sulfonyl AnilineN Aniline Nitrogen (Metabolic Activation) Compound->AnilineN Risk1 Risk: Rapid Dermal Absorption NEthyl->Risk1 Increases LogP Risk3 Risk: Reduced Basicity (Acid Wash Ineffective) Sulfonyl->Risk3 Lowers pKa Risk2 Risk: Methemoglobinemia AnilineN->Risk2 N-Hydroxylation

Caption: Structural dissection revealing how functional groups contribute to specific safety risks.

Part 2: Hierarchy of Controls & PPE

Due to the "Research Chemical" status, you must assume Category 3 Acute Toxicity (Oral/Dermal) and Category 1 Skin Sensitization .

Engineering Controls (Primary Barrier)
  • Enclosure: All handling of the neat substance (weighing, transfer) must occur within a certified Chemical Fume Hood (face velocity > 100 fpm).

  • Static Control: Sulfonyl anilines can be electrostatic. Use an ionizing bar or anti-static weighing boats to prevent powder dispersal.

Personal Protective Equipment (Secondary Barrier)
  • Respiratory: If fume hood containment is breached or during spill cleanup, use a Full-Face Respirator with OV/P100 cartridges (Organic Vapor + HEPA).

  • Dermal (Critical):

    • Inner Glove: Nitrile (4 mil).

    • Outer Glove: Laminate film (e.g., Silver Shield®) or thick Nitrile (8 mil).

    • Rationale: The N-ethyl group enhances permeation. Standard latex is permeable to anilines.

  • Ocular: Chemical splash goggles (ventless preferred).

Part 3: Operational Handling Protocols

Weighing & Solubilization
  • The "Closed Transfer" Rule: Avoid open-air transfer. Weigh into a tared vial, cap immediately, and dissolve inside the vial before transferring to a reactor.

  • Solvent Selection:

    • Preferred: Ethyl Acetate or DCM (for synthesis).

    • Avoid: Methanol (unless necessary), as it enhances skin permeability of dissolved anilines.

Reaction Monitoring (Self-Validating Safety)

Since this compound is an intermediate, verifying its consumption is critical to safety.

  • TLC Stain: Use p-Anisaldehyde or Ehrlich’s Reagent. Anilines typically turn bright yellow/orange/red.

    • Safety Check: If the spot persists in your waste stream, your quenching method failed.

  • Quenching: Do not assume acid washes remove this compound effectively. Due to the electron-withdrawing sulfonyl group, the amine is less basic. It may partition into the organic layer even at low pH.

    • Protocol: Use 1M HCl for washing, but verify the organic layer by TLC to ensure the amine has actually moved to the aqueous phase.

Waste Disposal
  • Segregation: Segregate as "Toxic Organic Waste."

  • Deactivation (Spills): Do not use simple water. Use a mixture of Surfactant + Dilute Bleach (Sodium Hypochlorite) . The bleach oxidizes the aniline nitrogen, breaking the toxicophore, while the surfactant lifts the lipophilic compound.

DOT Diagram 2: Handling Decision Logic

HandlingLogic Start Start: Handling 2-(Ethanesulfonyl)-N-ethylaniline StateCheck Check Physical State Start->StateCheck Solid Solid/Powder StateCheck->Solid Liquid Viscous Liquid/Oil StateCheck->Liquid SolidAction Use Anti-Static Gun Weigh in Closed Vial Solid->SolidAction LiquidAction Use Positive Displacement Pipette Avoid Aerosol Liquid->LiquidAction Dissolve Dissolve in Solvent (DCM/EtOAc) *Before* leaving hood SolidAction->Dissolve LiquidAction->Dissolve Cleanup Decon: 10% Bleach + Surfactant Dissolve->Cleanup Post-Work

Caption: Decision tree for minimizing exposure during physical manipulation.

Part 4: Emergency Response (The "Blue" Protocols)

Exposure Scenarios
  • Skin Contact:

    • Immediate Action: Drench with water for 15 minutes. Do not use soap immediately if it enhances solubility/penetration; water flush first.

    • Indicator: Monitor for "Cyanosis" (blue lips/fingernails) – a sign of methemoglobinemia.

    • Antidote Note: Medical professionals should be alerted to "Aniline Poisoning." Methylene Blue is the standard treatment for Methemoglobinemia, but only under medical supervision.

  • Spill (Benchtop < 5g):

    • Evacuate the immediate area.

    • Don double gloves and respirator.

    • Cover spill with vermiculite or sand .

    • Apply 10% Bleach solution over the absorbent to oxidize the compound in situ.

    • Scoop into a hazardous waste jar labeled "Toxic Debris."

Part 5: Storage & Stability

  • Conditions: Store at 2-8°C (Refrigerated). Sulfonyl groups are stable, but the secondary amine can oxidize over time, turning the compound dark.

  • Incompatibilities:

    • Strong Oxidizers: Risk of vigorous reaction.

    • Acid Chlorides/Anhydrides: Will react rapidly to form amides (potentially exothermic).

    • Aldehydes: Will form imines/enamines.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 54048473, 2-(Ethanesulfonyl)-N-ethylaniline. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Read-Across for Aniline Derivatives. (General Aniline Toxicity Framework). Retrieved from [Link]

  • U.S. Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Aniline. (Methemoglobinemia protocols). Retrieved from [Link]

Sources

Exploratory

"2-(ethanesulfonyl)-N-ethylaniline" solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 2-(ethanesulfonyl)-N-ethylaniline in Organic Solvents Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2-(ethanesulfonyl)-N-ethylaniline in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2-(ethanesulfonyl)-N-ethylaniline in organic solvents. In the absence of publicly available experimental data for this specific compound, this document emphasizes theoretical principles and robust methodologies. It is designed to empower researchers to generate reliable solubility data for their specific applications. The guide covers physicochemical characterization, theoretical prediction of solubility using principles such as "like dissolves like" and Hansen Solubility Parameters, and a detailed, field-proven experimental protocol for quantitative solubility determination.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like 2-(ethanesulfonyl)-N-ethylaniline, which possesses functional groups relevant to medicinal chemistry and materials science, understanding its solubility profile is paramount for:

  • Reaction Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Formulation Development: Designing stable and effective formulations for drug delivery, where solubility directly impacts bioavailability[1][2].

  • Analytical Chemistry: Preparing solutions for analysis by techniques such as HPLC, GC, or NMR[3].

  • Process Safety and Scale-up: Ensuring safe and efficient handling and processing of the compound in industrial settings[4].

This guide will walk you through a systematic approach to characterizing the solubility of 2-(ethanesulfonyl)-N-ethylaniline.

Physicochemical Characterization of 2-(ethanesulfonyl)-N-ethylaniline

To predict solubility, we must first understand the molecule's structure and inherent properties.

Molecular Structure:

Analysis of Functional Groups and Predicted Properties:

  • Ethylsulfonyl Group (-SO2-CH2-CH3): This is a highly polar, electron-withdrawing group. The sulfone moiety is a strong hydrogen bond acceptor but has no hydrogen bond donor capabilities. Its presence significantly increases the molecule's polarity.

  • N-ethylaniline Moiety: The aniline-type nitrogen provides a site for hydrogen bonding, acting as a hydrogen bond donor (N-H) and acceptor (lone pair). The ethyl group on the nitrogen and the benzene ring introduce lipophilic (nonpolar) character.

  • Overall Polarity: The molecule possesses both polar (sulfone, amine) and nonpolar (aromatic ring, ethyl groups) regions, making it an amphiphilic structure. Its overall character is expected to be moderately to highly polar.

  • Hydrogen Bonding: The molecule can act as both a hydrogen bond donor (from the N-H group) and an acceptor (at the sulfone oxygens and the nitrogen atom). This is a critical factor in its interaction with protic solvents[5][6].

While direct data is unavailable, we can infer properties from similar structures. The related N-methyl analog has a computed XLogP3 of 2.1, suggesting a degree of lipophilicity despite the polar sulfone group[7]. N-ethylaniline itself has limited solubility in water but is soluble in many organic solvents, reflecting the influence of its aromatic ring and ethyl group[8]. The addition of the very polar ethylsulfonyl group to this structure will likely decrease its solubility in nonpolar solvents and enhance it in polar solvents.

Theoretical Solubility Prediction

The Principle of "Like Dissolves Like"

This fundamental principle states that substances with similar intermolecular forces are likely to be soluble in one another[9].

  • Predicted "Good" Solvents (Polar Solvents):

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents can engage in strong dipole-dipole interactions with the polar sulfone group. They are likely to be effective solvents for 2-(ethanesulfonyl)-N-ethylaniline.

    • Polar Protic Solvents (e.g., Ethanol, Methanol, Isopropanol): These solvents can engage in dipole-dipole interactions and also form hydrogen bonds with the sulfone oxygens, the amine nitrogen, and the amine hydrogen. Alcohols are predicted to be good solvents.

  • Predicted "Poor" Solvents (Nonpolar Solvents):

    • Aliphatic Hydrocarbons (e.g., Hexane, Heptane, Cyclohexane): These solvents only exhibit weak van der Waals forces and cannot interact effectively with the highly polar sulfone or N-H groups. Solubility is expected to be very low.

    • Aromatic Hydrocarbons (e.g., Toluene, Benzene): While π-π stacking interactions are possible with the benzene ring, the overwhelming polarity of the sulfone group will likely lead to poor solubility.

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameter (HSP) model is an invaluable tool. It deconstructs the total cohesive energy of a substance into three components[5][10][11]:

  • δD: Energy from dispersion forces (van der Waals).

  • δP: Energy from polar (dipole-dipole) forces.

  • δH: Energy from hydrogen bonding.

The principle is that solutes will dissolve in solvents with similar HSP values. The distance (Ra) between the HSP values of a solute and a solvent in 3D space is calculated, and if this distance is less than the interaction radius (R0) of the solute, solubility is likely[6][12]. While the HSP values for 2-(ethanesulfonyl)-N-ethylaniline are not published, they can be determined experimentally by testing its solubility in a range of solvents with known HSP values.

Experimental Determination of Solubility

The most reliable way to understand solubility is through careful experimentation. The isothermal shake-flask method is a robust and widely accepted "gold standard" technique[1][13]. The following protocol is based on established guidelines, such as the OECD Test Guideline 105, adapted for organic solvents[14][15][16].

Experimental Protocol: Isothermal Shake-Flask Method

Objective: To determine the saturation concentration of 2-(ethanesulfonyl)-N-ethylaniline in a given organic solvent at a controlled temperature.

Materials and Reagents:

  • 2-(ethanesulfonyl)-N-ethylaniline (solid, purity >99%)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker or vortex mixer with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of solid 2-(ethanesulfonyl)-N-ethylaniline to a series of vials. The excess solid is crucial to ensure saturation is reached.

  • Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period. Causality: Agitation ensures maximum contact between the solute and solvent, accelerating the dissolution process. Reaching a true thermodynamic equilibrium is the most critical step for accuracy[17].

    • To validate that equilibrium has been reached, take samples at different time points (e.g., 24, 48, and 72 hours). The concentration should plateau, indicating that the solution is saturated.

  • Phase Separation:

    • Once equilibrium is established, allow the vials to stand undisturbed at the controlled temperature for a sufficient time (e.g., 2-4 hours) to allow excess solid to settle.

    • Self-Validation: To ensure no undissolved particles are carried over, the supernatant must be clarified. Centrifuge the vials at the controlled temperature. Then, carefully draw the supernatant using a syringe and pass it through a syringe filter into a clean vial[1][17].

  • Analysis:

    • Prepare a series of standard solutions of known concentrations of the compound in the same solvent.

    • Dilute the filtered saturated solution (the sample) with a known factor to bring its concentration within the linear range of the analytical instrument.

    • Analyze the standard solutions and the diluted sample using a validated analytical method (e.g., HPLC-UV).

    • Construct a calibration curve from the standards and determine the concentration of the diluted sample.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in appropriate units (e.g., mg/mL, mol/L).

Visualization of Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis & Calculation A Add excess solid to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Verify Equilibrium (concentration plateau) C->D E Settle excess solid D->E F Centrifuge E->F G Filter supernatant (e.g., 0.22 µm) F->G I Dilute Sample G->I H Prepare Standards J Analyze via HPLC/UV-Vis H->J I->J K Calculate Solubility J->K

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Data Presentation

As you generate experimental data, it should be summarized in a clear, structured format.

Table 1: Solubility of 2-(ethanesulfonyl)-N-ethylaniline in Organic Solvents at 25°C (Template)

Solvent ClassSolventSolubility (mg/mL)Solubility (mol/L)Observations
Polar Aprotic Dimethyl Sulfoxide (DMSO)Enter data hereEnter data here
N,N-Dimethylformamide (DMF)Enter data hereEnter data here
AcetoneEnter data hereEnter data here
Polar Protic EthanolEnter data hereEnter data here
MethanolEnter data hereEnter data here
IsopropanolEnter data hereEnter data here
Nonpolar TolueneEnter data hereEnter data here
HexaneEnter data hereEnter data here
Dichloromethane (DCM)Enter data hereEnter data here

Conclusion

This guide provides the essential theoretical and practical framework for characterizing the solubility of 2-(ethanesulfonyl)-N-ethylaniline. By combining an understanding of its physicochemical properties with robust experimental methodology, researchers can generate the high-quality data necessary for informed decision-making in synthesis, formulation, and analysis. The provided protocol serves as a self-validating system to ensure the generation of accurate and reproducible thermodynamic solubility data.

References

  • OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [URL: https://www.oecd-ilibrary.
  • Situ Biosciences. OECD 105 - Water Solubility. [URL: https://situbiosciences.
  • OECD. Test No. 105: Water Solubility. [URL: https://www.oecd.
  • FILAB. Solubility testing in accordance with the OECD 105. [URL: https://www.filab.
  • Jørgensen, K., et al. (2020). Determining the water solubility of difficult-to-test substances: A tutorial review. [URL: https://backend.orbit.dtu.dk/ws/portalfiles/portal/222271810/Manuscript_final.pdf]
  • ResearchGate. How to determine the solubility of a substance in an organic solvent?. [URL: https://www.researchgate.net/post/How_to_determine_the_solubility_of_a_substance_in_an_organic_solvent]
  • ResearchGate. Hansen solubility parameters (HSP). [URL: https://www.researchgate.net/publication/284251214_Hansen_solubility_parameters_HSP]
  • Wikipedia. Hansen solubility parameter. [URL: https://en.wikipedia.org/wiki/Hansen_solubility_parameter]
  • Hansen Solubility. Hansen Solubility Parameters. [URL: https://www.hansen-solubility.com/]
  • S.K. Mondal College. Solubility test for Organic Compounds. [URL: https://www.skmondalcollege.ac.
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  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [URL: https://raytor.
  • Computational Chemistry, Life Chemicals. Compound solubility measurements for early drug discovery. [URL: https://lifechemicals.com/blog/computational-chemistry/compound-solubility-measurements-for-early-drug-discovery]
  • Scheeren, C. W., et al. (2018). Revisiting Hansen Solubility Parameters by Including Thermodynamics. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6332103/]
  • University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [URL: https://www.colorado.edu/lab/chemdemos/solubility-organic-inorganic-compounds]
  • American Coatings Association. Hansen Solubility Parameters (HSP): 1—Introduction. [URL: https://www.paint.org/coatingstech-magazine/articles/hansen-solubility-parameters-hsp-1-introduction/]
  • Saint Augustine's University. Mastering Chemical Compatibility: How Solubility Guidelines Shape Safe, Efficient Mixing Practices. [URL: https://www.st-aug.edu/mastering-chemical-compatibility-how-solubility-guidelines-shape-safe-efficient-mixing-practices/]
  • PubChem. 2-(ethanesulfonyl)-N-methylaniline. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/43453541]
  • ResearchGate. Synthesis of 2-(Ethylsulfanyl)aniline Derivatives Through the Unexpected Ring Opening of N-Substituted-2(3H)-benzothiazolones. [URL: https://www.researchgate.net/publication/282352822_Synthesis_of_2-Ethylsulfanyl)aniline_Derivatives_Through_the_Unexpected_Ring_Opening_of_N-Substituted-2(3H)-benzothiazolones]
  • ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [URL: https://pubs.acs.org/doi/10.1021/acs.jced.8b01144]
  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [URL: https://www.dowdevelopmentlabs.com/ask-a-formulator-what-is-the-purpose-and-approach-to-solubility-studies/]
  • Google Patents. CN102617411A - Synthesis method of N-ethyl-N(3'-sulfo) benzyl aniline. [URL: https://patents.google.
  • Beilstein Journal of Organic Chemistry. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3569429/]
  • PubChem. 2-Ethylaniline. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11357]
  • Journal of Organic and Pharmaceutical Chemistry. Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. [URL: https://www.jocpr.
  • PrepChem.com. Synthesis of N-ethylaniline. [URL: https://www.prepchem.com/synthesis-of-n-ethylaniline/]
  • NOAA. N-ETHYLANILINE - CAMEO Chemicals. [URL: https://cameochemicals.noaa.gov/chemical/7091]
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  • PubChem. 2-(Ethylsulfonyl)ethanol. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10549]
  • FooDB. Showing Compound N-Ethylaniline (FDB004541). [URL: https://foodb.ca/compounds/FDB004541]
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding N-Ethylaniline (CAS 103-69-5): Properties & Industrial Significance. [URL: https://www.inno-pharmchem.com/blog/understanding-n-ethylaniline-cas-103-69-5-properties-industrial-significance/]

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Foundational

A Theoretical Investigation of 2-(ethanesulfonyl)-N-ethylaniline: A Roadmap for Drug Discovery and Materials Science

Abstract This technical guide provides a comprehensive theoretical framework for the study of "2-(ethanesulfonyl)-N-ethylaniline," a molecule of interest in medicinal chemistry and materials science. While experimental d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the study of "2-(ethanesulfonyl)-N-ethylaniline," a molecule of interest in medicinal chemistry and materials science. While experimental data on this specific compound is not extensively available, this document outlines a robust, multi-faceted computational approach to predict its physicochemical properties, biological activity, and potential applications. By leveraging established quantum chemical methods and molecular modeling techniques, researchers can gain significant insights into the behavior of this and similar sulfonamide derivatives, thereby accelerating the discovery and development process. This guide is intended for researchers, scientists, and drug development professionals seeking to apply theoretical chemistry to novel chemical entities.

Introduction: The Significance of the Sulfonamide and Aniline Moieties

The molecule "2-(ethanesulfonyl)-N-ethylaniline" combines two critical pharmacophores: the sulfonamide group and the N-alkylaniline moiety. Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and antiviral properties.[1][2] Their therapeutic efficacy often stems from their ability to mimic p-aminobenzoic acid (PABA), a key intermediate in bacterial folic acid synthesis.[1] Aniline and its derivatives are fundamental building blocks in the synthesis of dyes, polymers, and pharmaceuticals.[3][4] The inclusion of an ethylsulfonyl group at the ortho position and an N-ethyl group on the aniline nitrogen introduces specific steric and electronic features that are ripe for theoretical exploration.

The strategic placement of these functional groups suggests a molecule with potentially unique conformational flexibility, electronic properties, and intermolecular interaction capabilities. Understanding these characteristics at a molecular level is paramount for predicting its behavior in different environments, be it a biological receptor or a polymer matrix. This guide will detail the theoretical methodologies to elucidate these properties.

Molecular Structure and Conformational Analysis

The first step in any theoretical study is to determine the most stable three-dimensional structure of the molecule. The rotational freedom around the C-S, S-N, and C-N bonds suggests that "2-(ethanesulfonyl)-N-ethylaniline" can exist in multiple conformations.

Computational Approach: Density Functional Theory (DFT)

Density Functional Theory (DFT) has proven to be a reliable and cost-effective method for geometry optimization and conformational analysis of organic molecules.[5][6]

Protocol for Conformational Analysis:

  • Initial Structure Generation: Generate an initial 3D structure of "2-(ethanesulfonyl)-N-ethylaniline" using molecular building software.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This can be achieved by rotating the key dihedral angles (C-C-S-N, C-S-N-C, and C-N-C-C).

  • Geometry Optimization: Each identified conformer should be subjected to full geometry optimization using a suitable DFT functional and basis set. The B3LYP functional with a 6-311++G(d,p) basis set is a common and effective choice for such systems, as it accounts for both electron correlation and polarization effects.[5]

  • Frequency Analysis: Perform a vibrational frequency calculation for each optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). The vibrational frequencies can also be compared with experimental IR and Raman spectra if available.

  • Relative Energy Calculation: The relative energies of the conformers will indicate their population at a given temperature according to the Boltzmann distribution.

G cluster_workflow Conformational Analysis Workflow Initial_Structure Initial 3D Structure Generation Conformational_Search Conformational Search (Dihedral Scan) Geometry_Optimization DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Frequency_Analysis Vibrational Frequency Analysis Energy_Calculation Relative Energy Calculation Final_Conformers Stable Conformers

Electronic Properties and Reactivity

The electronic properties of a molecule govern its reactivity and its interactions with other molecules. Key parameters include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. It is invaluable for identifying regions that are prone to electrophilic or nucleophilic attack and for understanding non-covalent interactions.

Protocol for Electronic Property Analysis:

  • Single-Point Energy Calculation: Using the optimized geometry of the most stable conformer, perform a single-point energy calculation at the same level of theory (e.g., B3LYP/6-311++G(d,p)).

  • Orbital Analysis: Visualize the HOMO and LUMO to understand the electron distribution in these frontier orbitals.

  • MEP Surface Generation: Generate the MEP surface to identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions.

G Optimized_Geometry Optimized Geometry of 2-(ethanesulfonyl)-N-ethylaniline DFT_Calculation Single-Point DFT Calculation Optimized_Geometry->DFT_Calculation Electronic_Properties { HOMO/LUMO Energies |  HOMO-LUMO Gap |  Electron Density |  MEP Surface} DFT_Calculation->Electronic_Properties

Predicting Biological Activity: Molecular Docking and ADME Profiling

Given the prevalence of sulfonamides in medicine, "2-(ethanesulfonyl)-N-ethylaniline" is a candidate for biological activity. Molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling are powerful in silico tools to assess this potential.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This can provide insights into the binding affinity and the mode of action. For sulfonamides, a common target is dihydropteroate synthase (DHPS).

Protocol for Molecular Docking:

  • Receptor Preparation: Obtain the 3D structure of the target protein (e.g., DHPS from a relevant bacterium) from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Use the optimized 3D structure of "2-(ethanesulfonyl)-N-ethylaniline."

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to dock the ligand into the active site of the receptor.

  • Analysis of Results: Analyze the docking poses and scoring functions to predict the binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).

In Silico ADME Prediction

The drug-likeness of a molecule is often assessed using rules like Lipinski's Rule of Five.[1] Computational tools can predict various ADME properties.

Predicted Physicochemical and ADME Properties:

PropertyPredicted ValueSignificance
Molecular Weight~229.3 g/mol Complies with Lipinski's rule (<500)
LogP (Lipophilicity)~2.5 - 3.5Indicates good membrane permeability[7]
Hydrogen Bond Donors1 (N-H)Complies with Lipinski's rule (≤5)
Hydrogen Bond Acceptors3 (O=S=O, N)Complies with Lipinski's rule (≤10)
Human Intestinal Absorption (HIA)Likely HighGood oral bioavailability is possible[7]

Note: These are estimated values based on the structure and data from similar molecules. Actual values would be calculated using specialized software.

Potential Applications in Materials Science

Aniline derivatives are precursors to conductive polymers. The presence of the sulfonyl group in "2-(ethanesulfonyl)-N-ethylaniline" could influence the electronic properties of a resulting polymer. Theoretical studies can predict properties relevant to materials science.

Polymerization and Electronic Band Gap

Computational methods can be used to model short oligomers of poly(2-(ethanesulfonyl)-N-ethylaniline) to predict the electronic band gap of the polymer, a key parameter for determining its conductivity.

Conclusion

This guide has outlined a comprehensive theoretical approach for the characterization of "2-(ethanesulfonyl)-N-ethylaniline." By employing a suite of computational tools, from DFT for structural and electronic analysis to molecular docking for biological activity prediction, researchers can build a detailed profile of this novel molecule. This in silico-first approach enables a more targeted and efficient experimental investigation, ultimately saving time and resources in the development of new drugs and materials. The methodologies described herein are not only applicable to the title compound but also serve as a general workflow for the theoretical study of other novel sulfonamide and aniline derivatives.

References

  • Vega-Hissi, E. G., Andrada, M. F., Zamarbide, G. N., Estrada, M. R., & Tomás-Vert, F. (Year). Theoretical studies on sulfanilamide and derivatives with antibacterial activity: Conformational and electronic analysis. Journal of Molecular Modeling. [Link]

  • Wolszczak, M., Borowski, T., & Stasyuk, O. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. The Journal of Physical Chemistry B. [Link]

  • Czopek, A., et al. (Year). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules. [Link]

  • Wolszczak, M., Borowski, T., & Stasyuk, O. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. ACS Publications. [Link]

  • PubChem. (n.d.). 2-(ethanesulfonyl)-N-methylaniline. National Center for Biotechnology Information. [Link]

  • Sangeetha, V., & Udaya, S. (2015). Computational studies of Distinct Anilines for Electrooptical properties. ResearchGate. [Link]

  • Remko, M., & von der Lieth, C. W. (2005). Theoretical study of gas-phase acidity, pK(a), lipophilicity, and solubility of some biologically active sulfonamides. ResearchGate. [Link]

  • Prasad, M. V. R., & Kumar, S. (Year). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. AIP Conference Proceedings. [Link]

  • PubChem. (n.d.). 2-Ethylaniline. National Center for Biotechnology Information. [Link]

  • Khan, A. U., et al. (Year). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society. [Link]

  • PrepChem.com. (n.d.). Synthesis of N-ethylaniline. [Link]

  • Journal of Electrochemistry. (2021). Electrochemical Synthesis of p-(β-Hydroxyethyl Sulfone) Aniline. [Link]

  • Haz-Map. (n.d.). 2-Ethylaniline. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to 2-(Ethanesulfonyl)-N-ethylaniline as a Versatile Building Block in Modern Organic Synthesis

Abstract This technical guide provides an in-depth exploration of 2-(ethanesulfonyl)-N-ethylaniline, a promising yet under-documented building block for organic synthesis. While direct literature on this specific molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 2-(ethanesulfonyl)-N-ethylaniline, a promising yet under-documented building block for organic synthesis. While direct literature on this specific molecule is sparse, this document extrapolates from established chemical principles and analogous structures to present a comprehensive overview of its synthesis, reactivity, and potential applications. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique electronic and steric properties of this substituted aniline derivative in the design and synthesis of novel molecular entities.

Introduction: The Strategic Value of Substituted Anilines

Aniline and its derivatives are fundamental pillars in the landscape of organic chemistry, serving as precursors to a vast array of dyes, polymers, pharmaceuticals, and agrochemicals.[1][2] The strategic placement of various functional groups on the aniline scaffold allows for precise modulation of its chemical properties, making it a "privileged structure" in medicinal chemistry.[2] The introduction of an N-alkyl group, such as the N-ethyl moiety in the title compound, and an ortho-sulfonyl group, creates a unique electronic and steric environment, opening avenues for novel synthetic transformations and the development of molecules with tailored biological activities. This guide will illuminate the synthetic pathways to 2-(ethanesulfonyl)-N-ethylaniline and explore its potential as a key intermediate in the construction of complex molecular architectures.

Proposed Synthesis of 2-(Ethanesulfonyl)-N-ethylaniline

A robust and scalable synthesis of 2-(ethanesulfonyl)-N-ethylaniline is crucial for its utilization as a building block. Based on established methodologies for the synthesis of related compounds, two primary retrosynthetic routes are proposed.

Route 1: N-Ethylation of 2-(Ethanesulfonyl)aniline

This approach involves the initial synthesis of 2-(ethanesulfonyl)aniline, followed by the selective N-ethylation of the primary amine.

Synthesis_Route_1 A 2-Nitrothiophenol B 2,2'-Dinitrodiphenyl disulfide A->B Oxidation C 2-Nitrobenzenesulfonyl chloride B->C Chlorinative cleavage D 2-(Ethanesulfonyl)nitrobenzene C->D Reaction with Ethylmagnesium bromide E 2-(Ethanesulfonyl)aniline D->E Reduction (e.g., Fe/HCl) F 2-(Ethanesulfonyl)-N-ethylaniline E->F N-Ethylation (e.g., EtI, K2CO3) Synthesis_Route_2 G N-Ethylaniline H N-Ethyl-4-sulfonylaniline (para-product) G->H Sulfonation (major) I N-Ethyl-2-sulfonylaniline (ortho-product) G->I Sulfonation (minor) J 2-(Ethanesulfonyl)-N-ethylaniline I->J Reduction & Ethylation K Blocking Group Strategy K->I Directed Ortho-Sulfonylation

Caption: Proposed Synthesis of 2-(Ethanesulfonyl)-N-ethylaniline via Route 2.

Direct sulfonation of N-ethylaniline is likely to yield a mixture of ortho and para isomers, with the para product generally being favored due to steric hindrance at the ortho positions. [3]To achieve selective ortho-sulfonylation, a blocking group strategy could be employed. [3]This would involve first introducing a bulky, reversible blocking group at the para position of N-ethylaniline, followed by sulfonation at the ortho position, and subsequent removal of the blocking group. [3]The resulting sulfonic acid can then be converted to the corresponding sulfonyl chloride and subsequently to the ethanesulfonyl group.

Detailed Experimental Protocol: N-Ethylation of 2-(Ethanesulfonyl)aniline (Route 1)

This protocol is adapted from general procedures for the N-alkylation of anilines. [1][4] Materials:

  • 2-(Ethanesulfonyl)aniline

  • Ethyl iodide (EtI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • To a stirred solution of 2-(ethanesulfonyl)aniline (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Add ethyl iodide (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2-(ethanesulfonyl)-N-ethylaniline.

Chemical Reactivity and Synthetic Utility

The reactivity of 2-(ethanesulfonyl)-N-ethylaniline is governed by the interplay of the N-ethylamino and the ethanesulfonyl groups.

  • N-Ethylamino Group: This is an activating group and an ortho-, para-director for electrophilic aromatic substitution due to the lone pair of electrons on the nitrogen atom that can be donated into the aromatic ring. [5]* Ethanesulfonyl Group: This is a deactivating group and a meta-director due to its strong electron-withdrawing nature. [5] The combined effect of these two groups makes the aromatic ring less reactive towards electrophilic substitution than N-ethylaniline itself, but more reactive than a benzene ring bearing only a sulfonyl group. The directing effects of the two groups are opposing, which can lead to complex product mixtures or provide opportunities for selective functionalization under carefully controlled conditions.

Electrophilic Aromatic Substitution

The N-ethylamino group will direct incoming electrophiles to the positions ortho and para to it (positions 4 and 6). The ethanesulfonyl group will direct to the positions meta to it (positions 3 and 5). The activating effect of the amino group is generally stronger than the deactivating effect of the sulfonyl group, thus substitution is most likely to occur at the positions activated by the amino group.

Sources

Protocols & Analytical Methods

Method

Synthesis of "2-(ethanesulfonyl)-N-ethylaniline" from N-ethylaniline

Executive Summary The synthesis of 2-(ethanesulfonyl)-N-ethylaniline (Target Molecule, TM ) from N-ethylaniline presents a classic regioselectivity challenge in aromatic chemistry. Direct sulfonation of N-alkyl anilines...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(ethanesulfonyl)-N-ethylaniline (Target Molecule, TM ) from N-ethylaniline presents a classic regioselectivity challenge in aromatic chemistry. Direct sulfonation of N-alkyl anilines typically favors the sterically unhindered and electronically activated para-position. To exclusively install the ethanesulfonyl group at the ortho-position, a Directed Ortho-Metalation (DoM) strategy is required.

This protocol details a high-fidelity, four-step synthetic route utilizing a tert-butoxycarbonyl (Boc) Directing Metalation Group (DMG). This approach guarantees regiocontrol, high yield, and reproducibility, suitable for pharmaceutical intermediate production.

Retrosynthetic Analysis & Strategy

The synthesis is designed to overcome the natural para-directing tendency of the amino group.

  • Challenge: Direct reaction of N-ethylaniline with sulfonyl electrophiles yields para-isomers or sulfonamides (N-sulfonylation).

  • Solution: Transform the N-H functionality into a Directed Metalation Group (DMG). The N-Boc group serves a dual purpose: it protects the amine from side reactions and chelates the lithium base, guiding deprotonation specifically to the ortho-carbon.

Pathway Logic:

  • N-Protection: Install Boc to create the DMG.

  • DoM & Quench: Lithiate ortho to the nitrogen; quench with diethyl disulfide.

  • Oxidation: Chemoselective oxidation of sulfide to sulfone.

  • Deprotection: Removal of the Boc group to reveal the secondary amine.

SynthesisPathway SM Starting Material N-Ethylaniline Step1 Step 1: N-Protection (Boc-Anhydride) SM->Step1 Inter1 Intermediate 1 N-Boc-N-ethylaniline Step1->Inter1 Step2 Step 2: DoM & Sulfenylation (t-BuLi / EtSSEt) Inter1->Step2 Regioselective Lithiation Inter2 Intermediate 2 2-(Ethylthio)-N-Boc-N-ethylaniline Step2->Inter2 Step3 Step 3: Oxidation (mCPBA) Inter2->Step3 Inter3 Intermediate 3 2-(Ethanesulfonyl)-N-Boc-N-ethylaniline Step3->Inter3 Step4 Step 4: Deprotection (TFA/DCM) Inter3->Step4 Target TARGET MOLECULE 2-(Ethanesulfonyl)-N-ethylaniline Step4->Target

Figure 1: Strategic workflow for the regioselective synthesis of 2-(ethanesulfonyl)-N-ethylaniline.

Detailed Experimental Protocols

Step 1: Protection (Synthesis of tert-butyl ethyl(phenyl)carbamate)

Objective: Convert N-ethylaniline into a substrate capable of directing lithiation.

  • Reagents: N-ethylaniline (1.0 eq), Di-tert-butyl dicarbonate (

    
    , 1.2 eq), DMAP (0.1 eq), Triethylamine (1.5 eq), DCM (Solvent).
    
  • Protocol:

    • Dissolve N-ethylaniline in anhydrous DCM (0.5 M concentration) under

      
      .
      
    • Add Triethylamine and DMAP. Cool to 0°C.

    • Add

      
       (dissolved in minimal DCM) dropwise.
      
    • Warm to Room Temperature (RT) and stir for 12 hours.

    • Workup: Wash with 1M HCl (to remove unreacted amine/DMAP), then saturated

      
      , then brine. Dry over 
      
      
      
      .[1]
    • Purification: Flash chromatography (Hexanes/EtOAc 95:5).

    • Checkpoint: Confirm disappearance of N-H stretch in IR.

Step 2: Directed Ortho-Metalation & Sulfenylation

Objective: Install the ethyl-sulfur moiety specifically at the C2 position. Critical Safety:tert-Butyllithium (t-BuLi) is pyrophoric. Handle under strict inert atmosphere.

  • Reagents: N-Boc-N-ethylaniline (1.0 eq), t-BuLi (1.7 M in pentane, 1.2 eq), TMEDA (1.2 eq - optional, enhances lithiation), Diethyl disulfide (

    
    , 1.5 eq), Anhydrous THF.
    
  • Protocol:

    • Flame-dry a 3-neck flask and purge with Argon. Add N-Boc-N-ethylaniline and anhydrous THF (0.2 M).

    • Cool the solution to -78°C (Dry ice/Acetone bath).

    • Add TMEDA (if using) followed by dropwise addition of t-BuLi over 20 minutes. Maintain temp < -70°C.

    • Stir at -78°C for 1 hour to ensure complete lithiation (Solution often turns yellow/orange).

    • Add Diethyl disulfide neat, dropwise.

    • Allow mixture to warm slowly to RT over 4 hours.

    • Quench: Add saturated

      
       solution.
      
    • Workup: Extract with EtOAc (3x). Dry organic layer (

      
      ).
      
    • Purification: Silica gel chromatography. The product is tert-butyl ethyl(2-(ethylthio)phenyl)carbamate.

Step 3: Oxidation to Sulfone

Objective: Oxidize the sulfide to the sulfone without affecting the Boc group or the aromatic ring.

  • Reagents: Sulfide intermediate (1.0 eq), mCPBA (meta-Chloroperoxybenzoic acid, 77% max, 2.5 eq), DCM.

  • Protocol:

    • Dissolve the sulfide intermediate in DCM (0.1 M) and cool to 0°C.

    • Add mCPBA in portions (exothermic reaction).

    • Stir at 0°C for 1 hour, then warm to RT and stir for 4 hours.

    • Quench: Add saturated

      
       (sodium thiosulfate) to destroy excess peroxide. Stir vigorously until two layers are clear.
      
    • Workup: Wash with saturated

      
       (2x) to remove m-chlorobenzoic acid byproduct.
      
    • Result: tert-butyl ethyl(2-(ethanesulfonyl)phenyl)carbamate.

Step 4: Deprotection

Objective: Remove the Boc group to yield the final secondary amine.

  • Reagents: Sulfone intermediate, Trifluoroacetic acid (TFA), DCM.

  • Protocol:

    • Dissolve the sulfone in DCM (1:1 ratio with TFA volume).

    • Add TFA slowly at 0°C.

    • Stir at RT for 2 hours. Monitor by TLC (Boc group cleavage is usually fast).

    • Workup (Critical for Amine Recovery): Evaporate volatiles. The residue is the TFA salt.

    • Redissolve in DCM. Slowly add saturated

      
       until pH > 8 (Free-basing).
      
    • Extract with DCM, dry over

      
      , and concentrate.
      
    • Final Purification: Recrystallization (Ethanol/Hexane) or Column Chromatography if necessary.

Data Summary & Process Parameters

ParameterStep 1: ProtectionStep 2: DoM/QuenchStep 3: OxidationStep 4: Deprotection
Key Reagent

t-BuLi /

mCPBATFA
Temperature 0°C

RT
-78°C

RT
0°C

RT
0°C

RT
Solvent DCMTHF (Anhydrous)DCMDCM
Typical Yield 90-95%75-85%85-90%90-95%
Critical QC IR (No N-H)NMR (Ortho-subst.)MS (+32 Da)NMR (N-H return)

Troubleshooting & Expert Insights

  • Lithiation Failure (Step 2): If the starting material is recovered, the system likely contained moisture. The N-Boc group is sensitive; ensure THF is distilled over Sodium/Benzophenone or passed through an activated alumina column.

  • Regioselectivity Issues: If para-substitution is observed (rare with DoM but possible via other mechanisms), ensure the temperature remains at -78°C during t-BuLi addition. Higher temperatures can lead to thermodynamic equilibration or decomposition of the lithio-species.

  • Oxidation Control (Step 3): If sulfoxide (mono-oxidation) is observed, increase mCPBA to 3.0 eq and extend reaction time. Check for over-oxidation of the ethyl chain (rare).

References

  • Beak, P., & Snieckus, V. (1982). Directed lithiation of aromatic tertiary amides: an evolving synthetic methodology for polysubstituted aromatics. Accounts of Chemical Research, 15(10), 306–312.

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon Series in Analytical Chemistry.
  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933.

  • PubChem Compound Summary. (n.d.). 2-(Ethanesulfonyl)-N-ethylaniline.[2][3] National Center for Biotechnology Information.

Sources

Application

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 2-(ethanesulfonyl)-N-ethylaniline

Abstract This document provides a detailed guide with integrated protocols for the analytical characterization of 2-(ethanesulfonyl)-N-ethylaniline, a sulfonamide derivative of potential interest in pharmaceutical and ch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide with integrated protocols for the analytical characterization of 2-(ethanesulfonyl)-N-ethylaniline, a sulfonamide derivative of potential interest in pharmaceutical and chemical synthesis. Given its structure, a multi-faceted analytical strategy is required to ensure unambiguous identification, purity assessment, and structural confirmation. This guide is intended for researchers, quality control analysts, and drug development professionals, offering a framework that combines chromatographic separation with spectroscopic elucidation. We present detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, explaining the causality behind methodological choices to ensure robust and reproducible results.

Introduction

2-(ethanesulfonyl)-N-ethylaniline belongs to the sulfonamide class of compounds, which are pivotal in the development of therapeutics and agrochemicals.[1][2] The precise characterization of such molecules is a critical step in the research and development pipeline, directly impacting quality, safety, and efficacy. The molecule's structure, featuring an N-ethylaniline core and an ethanesulfonyl substituent, necessitates a combination of analytical techniques to fully assess its identity and purity. Chromatographic methods provide the means to separate the target analyte from impurities, while spectroscopic techniques offer definitive structural information. This application note details an integrated approach, providing both the "how" and the "why" for each analytical step.

Chromatographic Analysis: Purity and Quantification

Chromatographic techniques are indispensable for determining the purity of 2-(ethanesulfonyl)-N-ethylaniline and quantifying it within a mixture. The choice between liquid and gas chromatography depends on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier method for analyzing non-volatile or thermally sensitive compounds like many aniline derivatives.[3] A reversed-phase (RP-HPLC) method is particularly well-suited, leveraging hydrophobic interactions between the analyte and the stationary phase.

Principle of Method Selection: A C18 column is selected for its strong hydrophobic retention of the aromatic ring system. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the compound. The addition of a small amount of an acid, such as formic acid, is critical; it protonates the nitrogen atom of the N-ethylaniline moiety, which suppresses silanol interactions on the column surface and prevents peak tailing, leading to sharper, more symmetrical peaks.[4] UV detection is ideal due to the strong chromophore of the substituted benzene ring.

Experimental Protocol: RP-HPLC-UV Analysis

  • Apparatus and Materials:

    • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

    • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (reagent grade).

    • Analytical balance, volumetric flasks, pipettes.

    • 0.45 µm syringe filters.

  • Preparation of Solutions:

    • Mobile Phase: Prepare a mixture of Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% formic acid. Degas the solution by sonication or vacuum filtration before use.[4]

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 2-(ethanesulfonyl)-N-ethylaniline reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Working Standard Solutions: Prepare a calibration curve by diluting the stock solution to concentrations ranging from 1 to 50 µg/mL.

    • Sample Solution: Accurately weigh the sample, dissolve it in the mobile phase, and dilute to a final concentration within the established calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    Parameter Recommended Setting
    Column C18, 4.6 mm x 150 mm, 5 µm
    Mobile Phase Acetonitrile:Water (60:40) with 0.1% Formic Acid
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Injection Volume 10 µL

    | Detection | UV at 254 nm |

  • Data Analysis:

    • Identify the 2-(ethanesulfonyl)-N-ethylaniline peak based on its retention time, confirmed against the reference standard.

    • Quantify the analyte by plotting a calibration curve of peak area versus concentration from the working standard solutions. Determine the concentration in the sample solution from this curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solutions (1-50 µg/mL) filter_std Filter Standard prep_std->filter_std prep_sample Prepare Sample Solution filter_sample Filter Sample prep_sample->filter_sample hplc_system Inject into HPLC System (C18 Column, UV @ 254 nm) filter_std->hplc_system Calibrate filter_sample->hplc_system Analyze data_acq Acquire Chromatogram hplc_system->data_acq quantify Identify Peak by RT & Quantify via Calibration data_acq->quantify report Generate Report (Purity, Concentration) quantify->report GCMS_Workflow cluster_analysis GC-MS Analysis cluster_data Data Interpretation sample_prep Dissolve Sample in Dichloromethane (~100 µg/mL) gcms_system Inject into GC-MS (DB-5ms Column) sample_prep->gcms_system separation GC Separation (Temp Program) gcms_system->separation detection MS Detection (EI, 40-450 amu) separation->detection tic Obtain Total Ion Chromatogram (TIC) detection->tic mass_spec Extract Mass Spectrum of Target Peak tic->mass_spec confirm Confirm Structure via Molecular Ion & Fragments mass_spec->confirm Integrated_Strategy cluster_techniques cluster_info cluster_confirmation HPLC HPLC-UV Purity Purity & Quantification HPLC->Purity GCMS GC-MS Volatility Volatility & MW GCMS->Volatility NMR NMR ('H & ¹³C) Structure Definitive Structure (Connectivity) NMR->Structure FTIR FTIR Func_Groups Functional Groups FTIR->Func_Groups Confirmation Confident Characterization of 2-(ethanesulfonyl)-N-ethylaniline Purity->Confirmation Volatility->Confirmation Structure->Confirmation Func_Groups->Confirmation

Sources

Method

Application Note: High-Throughput Analysis of 2-(ethanesulfonyl)-N-ethylaniline using a Robust HPLC-MS Method

Abstract This application note presents a detailed and robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the sensitive and accurate quantification of "2-(ethanesulfonyl)-N-ethylaniline"...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the sensitive and accurate quantification of "2-(ethanesulfonyl)-N-ethylaniline". This method is specifically designed for researchers, scientists, and professionals in drug development and chemical synthesis, providing a reliable protocol for purity assessment, impurity profiling, and pharmacokinetic studies. The described methodology leverages a reversed-phase chromatographic separation coupled with electrospray ionization mass spectrometry, ensuring high selectivity and low limits of detection.

Introduction

"2-(ethanesulfonyl)-N-ethylaniline" is an aromatic sulfonyl compound with potential applications as an intermediate in pharmaceutical and agrochemical synthesis. The presence of the sulfonyl group and the N-ethylaniline moiety imparts specific chemical properties that are crucial for its intended downstream applications. Therefore, a precise and validated analytical method is paramount for quality control, ensuring the purity of starting materials and the identification of any process-related impurities.[1][2]

This guide provides a comprehensive protocol for the analysis of this compound, moving beyond a simple list of steps to explain the underlying scientific principles behind the chosen experimental parameters. The method is designed to be self-validating, offering a starting point for further method development and validation according to specific regulatory requirements.

Analyte Properties and Methodological Considerations

While direct experimental data for "2-(ethanesulfonyl)-N-ethylaniline" is not widely published, its chemical structure allows for the prediction of its physicochemical properties based on its constituent parts: an aromatic ring, an ethylsulfonyl group, and an N-ethylamino group.

  • Predicted Molecular Formula: C10H15NO2S

  • Predicted Monoisotopic Mass: 213.08 g/mol

Based on the structure, the molecule is expected to have moderate lipophilicity, making it well-suited for reversed-phase HPLC.[3] The presence of a basic nitrogen atom in the N-ethylaniline group makes it readily ionizable by electrospray ionization (ESI) in positive ion mode.[1][4] The sulfonyl group can influence the chromatographic retention and ionization efficiency.

Experimental Workflow

The overall analytical workflow is designed for efficiency and reproducibility, from sample preparation to data analysis.

HPLC-MS Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing prep1 Weighing of Standard/Sample prep2 Dissolution in Diluent (e.g., Methanol/Acetonitrile) prep1->prep2 prep3 Vortexing & Sonication prep2->prep3 prep4 Filtration (0.22 µm) prep3->prep4 hplc HPLC Separation (C18 Column) prep4->hplc ms MS Detection (ESI+ Source) hplc->ms daq Data Acquisition ms->daq proc Peak Integration & Quantification daq->proc report Reporting proc->report

Figure 1: A schematic overview of the analytical workflow for the HPLC-MS analysis of 2-(ethanesulfonyl)-N-ethylaniline.

Detailed Protocols

Materials and Reagents
  • Analyte: 2-(ethanesulfonyl)-N-ethylaniline (Reference Standard, >98% purity)

  • Solvents:

    • Acetonitrile (HPLC or LC-MS grade)

    • Methanol (HPLC or LC-MS grade)

    • Water (Type I, ultrapure)

  • Additives: Formic acid (LC-MS grade)

  • Sample Vials: 2 mL amber glass vials with PTFE septa

  • Syringe Filters: 0.22 µm PTFE or PVDF

Standard and Sample Preparation

A critical step for accurate quantification is the precise preparation of standards and samples.

Protocol 1: Preparation of Stock and Working Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 2-(ethanesulfonyl)-N-ethylaniline reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase A (see section 4.3) to achieve a concentration range suitable for the intended application (e.g., 1 ng/mL to 1000 ng/mL for quantification).

Protocol 2: Sample Preparation

  • Accurately weigh the sample material containing 2-(ethanesulfonyl)-N-ethylaniline.

  • Dissolve the sample in a suitable volume of methanol or acetonitrile to achieve a target concentration within the calibration range.

  • Vortex the sample for 1 minute, followed by sonication for 10 minutes to ensure complete extraction of the analyte.

  • Filter the sample extract through a 0.22 µm syringe filter into an HPLC vial prior to analysis.[5]

HPLC Method Parameters

The following parameters provide a robust starting point for the separation. Optimization may be required based on the specific sample matrix and instrumentation.[3][6]

ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides excellent retention and separation for moderately non-polar compounds. The smaller particle size offers higher efficiency.[3]
Mobile Phase A Water with 0.1% Formic AcidFormic acid is a volatile modifier compatible with MS and aids in the protonation of the analyte for better ionization.[6][7]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier in reversed-phase chromatography with good elution strength.
Gradient Elution See Table 2A gradient is employed to ensure efficient elution of the analyte and any potential impurities with varying polarities.[3]
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column, providing a balance between analysis time and chromatographic resolution.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
Injection Volume 5 µLA small injection volume minimizes potential peak distortion.
Autosampler Temperature 10 °CMaintains sample integrity during the analytical sequence.

Table 1: Recommended HPLC Parameters.

Table 2: Gradient Elution Program.

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
1.0 95 5
8.0 5 95
10.0 5 95
10.1 95 5

| 12.0 | 95 | 5 |

Mass Spectrometry Method Parameters

The mass spectrometer is set up to detect the protonated molecule of 2-(ethanesulfonyl)-N-ethylaniline.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe N-ethylaniline moiety is basic and readily accepts a proton, making positive ESI a highly sensitive ionization technique for this compound.[1]
Scan Mode Full Scan (for initial method development) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantificationFull scan helps in identifying the parent ion. SIM or MRM provides higher sensitivity and selectivity for quantitative analysis.[8]
Capillary Voltage 3.5 kVOptimized for efficient ion formation.
Source Temperature 120 °CA lower source temperature can help prevent in-source fragmentation.
Desolvation Gas NitrogenThe most common desolvation gas.
Desolvation Temp. 350 °CEnsures efficient solvent evaporation.
Cone Voltage 30 VCan be optimized to maximize the signal of the parent ion while minimizing fragmentation.

Table 3: Recommended Mass Spectrometry Parameters.

Data Analysis and Interpretation

Data_Analysis_Flow cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Analysis qual1 Extract Ion Chromatogram (EIC) for [M+H]+ qual2 Verify Retention Time against Standard qual1->qual2 qual3 Analyze Mass Spectrum for Molecular Ion qual2->qual3 quant1 Integrate Peak Area of the Analyte quant2 Construct Calibration Curve (Peak Area vs. Concentration) quant1->quant2 quant3 Calculate Concentration in Unknown Samples quant2->quant3

Figure 2: A flowchart illustrating the data analysis process for both qualitative and quantitative assessment.

For qualitative analysis, the retention time of the peak in the sample chromatogram should match that of the reference standard. The mass spectrum of the peak should show a prominent ion corresponding to the protonated molecule ([M+H]+) at m/z 214.09.

For quantitative analysis, a calibration curve is constructed by plotting the peak area of the analyte against the concentration of the working standards. The concentration of 2-(ethanesulfonyl)-N-ethylaniline in unknown samples is then determined by interpolating their peak areas from the calibration curve.

Method Performance and Troubleshooting

This method is expected to provide excellent linearity (R² > 0.99), accuracy, and precision. Potential issues and troubleshooting steps are outlined below:

IssuePotential CauseSuggested Solution
Poor Peak Shape Column degradation, inappropriate mobile phase pHReplace the column, ensure the mobile phase pH is appropriate for the analyte's pKa. Increasing the formic acid content can sometimes improve peak shape.[3]
Low Sensitivity Inefficient ionization, incorrect MS parametersOptimize cone voltage and capillary voltage. Ensure the mobile phase is compatible with ESI.
High Backpressure Column blockage, precipitation in the systemFilter all samples and mobile phases. Flush the system with an appropriate solvent.
Carryover Analyte adsorption in the systemUse a stronger needle wash solution in the autosampler. Inject a blank solvent after high-concentration samples.

Table 4: Troubleshooting Guide.

Conclusion

The HPLC-MS method detailed in this application note provides a robust and reliable approach for the analysis of "2-(ethanesulfonyl)-N-ethylaniline". The protocol is designed to be easily implemented in a variety of laboratory settings and can be adapted for specific applications, including quality control, stability testing, and pharmacokinetic studies. The combination of reversed-phase chromatography and mass spectrometric detection offers the selectivity and sensitivity required for the accurate analysis of this important chemical intermediate.

References

  • PubChem. 2-(ethanesulfonyl)-N-methylaniline. National Center for Biotechnology Information. [Link]

  • Christianson, C. Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]

  • SIELC Technologies. N-Ethylaniline. [Link]

  • Organomation. Preparing Samples for HPLC-MS/MS Analysis. [Link]

  • Springer. Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. [Link]

  • LCGC. Computer-Assisted Method Development for Small and Large Molecules. [Link]

  • PubChem. N-Ethylaniline. National Center for Biotechnology Information. [Link]

  • Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. [Link]

  • American Pharmaceutical Review. Mass Spectrometry in Small Molecule Drug Development. [Link]

Sources

Application

Experimental procedure for scaling up "2-(ethanesulfonyl)-N-ethylaniline" synthesis

An Application Note and Protocol for the Scalable Synthesis of 2-(ethanesulfonyl)-N-ethylaniline Abstract This document provides a comprehensive guide for the synthesis of 2-(ethanesulfonyl)-N-ethylaniline, a potentially...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scalable Synthesis of 2-(ethanesulfonyl)-N-ethylaniline

Abstract

This document provides a comprehensive guide for the synthesis of 2-(ethanesulfonyl)-N-ethylaniline, a potentially valuable intermediate in pharmaceutical and specialty chemical manufacturing. Transitioning a synthetic route from bench-scale to pilot or industrial scale presents significant challenges in terms of safety, efficiency, and product quality. This application note details a robust, four-step synthetic pathway designed for scalability. It begins with a laboratory-scale, proof-of-concept protocol and progresses to a detailed kilogram-scale procedure. Key process considerations, safety protocols, in-process controls, and analytical quality control (QC) methods are thoroughly discussed to ensure a safe, reproducible, and efficient scale-up. This guide is intended for researchers, chemists, and chemical engineers in the drug development and chemical manufacturing sectors.

Introduction and Synthetic Strategy

The synthesis of substituted anilines is a cornerstone of modern organic chemistry, providing building blocks for a vast array of functional molecules. 2-(ethanesulfonyl)-N-ethylaniline is a compound of interest characterized by an N-ethylaniline core functionalized with an ortho-ethanesulfonyl group. The reliable production of this molecule in significant quantities requires a synthetic strategy that is not only high-yielding but also amenable to large-scale implementation.

Direct electrophilic sulfonylation of N-ethylaniline is unsuitable for this target due to poor regioselectivity, which would lead to complex purification challenges. Therefore, a more controlled, linear synthesis is required. The strategy outlined herein builds the molecule sequentially, ensuring high regioselectivity and incorporating scalable reaction classes.

The chosen four-step pathway begins with the nucleophilic aromatic substitution (SNAr) of 2-nitrochlorobenzene, followed by oxidation, nitro group reduction, and a final N-alkylation.

The overall synthetic transformation is as follows:

digraph "Synthetic_Pathway" {
    graph [rankdir="LR", splines=ortho, nodesep=0.4];
    node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
    edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Logical workflow for process scale-up.

Process Optimization and Key Considerations
  • Heat Transfer: The oxidation (Step 2) is highly exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat removal less efficient. Scale-up requires a jacketed reactor with precise temperature control and a slow, subsurface addition of the oxidizing agent. A preliminary safety study using Reaction Calorimetry (RC1) is essential to quantify the heat of reaction and determine the maximum safe addition rate.[1][2]

  • Mass Transfer: Efficient stirring is crucial, especially in heterogeneous mixtures like the iron reduction (Step 3). Switching from a magnetic stirrer to a properly designed overhead mechanical stirrer (e.g., pitched-blade or anchor) is mandatory to ensure good mixing and prevent localized overheating.

  • Solvent Selection: While DMF is effective in Step 1, its high boiling point and toxicity make it less ideal for large-scale production. A solvent screen should be performed to evaluate alternatives like Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO), considering reaction efficiency, cost, and ease of removal. For Step 4, ACN remains a good choice due to its appropriate boiling point and ability to dissolve the reactants while allowing for easy filtration of the inorganic base.

  • Work-up and Isolation: Aqueous work-ups at large scales generate significant waste. Phase-split and separation in the reactor or a dedicated extraction vessel are necessary. For product isolation, chromatography is not viable. Crystallization is the preferred method. A robust crystallization procedure must be developed, defining the solvent system, cooling profile, and seeding strategy to ensure consistent particle size and high purity.

Detailed Kilogram-Scale Protocol (1.0 kg Target)

Equipment: 20 L glass-lined reactor with overhead stirring, heating/cooling jacket, reflux condenser, and a port for controlled liquid addition. 50 L extraction vessel. Filter-dryer or large Büchner funnel with a vacuum flask.

Step 1: 2-(Ethylthio)-1-nitrobenzene

  • Charge the 20 L reactor with sodium ethanethiolate (0.84 kg, 10.0 mol) and Acetonitrile (10 L).

  • Stir the suspension and add a solution of 2-nitrochlorobenzene (1.58 kg, 10.0 mol) via addition pump over 1 hour, maintaining the internal temperature below 30°C.

  • Stir for 4-6 hours at 25°C. Monitor by HPLC for completion.

  • Transfer the reaction mixture to the 50 L vessel containing 30 L of water.

  • Extract with methyl tert-butyl ether (MTBE) (2 x 10 L).

  • Wash the combined organic layers with 10 L of brine. Concentrate the organic layer in the reactor under vacuum to a minimal volume. The crude oil is taken directly to the next step.

Step 2: 2-(Ethanesulfonyl)-1-nitrobenzene

  • To the crude oil in the 20 L reactor, add glacial acetic acid (15 L).

  • Cool the reactor jacket to 15°C.

  • Slowly add 35% H₂O₂ (2.5 L) via subsurface addition pump over 2-3 hours, ensuring the internal temperature does not exceed 30°C.

  • Stir at 25°C for 12-16 hours. Monitor by HPLC.

  • Transfer the mixture portion-wise into a separate vessel containing 40 L of cold water to precipitate the product.

  • Filter the solid product using a filter-dryer or Büchner funnel. Wash with copious amounts of deionized water until the filtrate is neutral.

  • Dry the product under vacuum at 50-60°C.

Step 3: 2-(Ethanesulfonyl)aniline

  • Charge the 20 L reactor with the dried sulfone (assume ~1.7 kg), ethanol (12 L), water (4 L), ammonium chloride (0.42 kg), and iron powder (2.2 kg).

  • Heat the jacket to 95°C to bring the mixture to a steady reflux.

  • Stir vigorously at reflux for 3-5 hours. Monitor by HPLC.

  • Prepare a filter aid (Celite®, 1 kg) in a large filter pot. Hot filter the reaction mixture, washing the reactor and filter cake with hot ethanol (2 x 2 L).

  • Concentrate the combined filtrates in the reactor under vacuum.

  • Add water (10 L) and ethyl acetate (10 L), stir, and perform a phase separation. Extract the aqueous layer again with 5 L of ethyl acetate.

  • Concentrate the combined organic layers to yield the crude amine.

Step 4: 2-(ethanesulfonyl)-N-ethylaniline

  • Charge the 20 L reactor with the crude amine (assume ~1.2 kg), potassium carbonate (1.35 kg), and acetonitrile (15 L).

  • Add ethyl iodide (1.12 kg) and heat the reactor to reflux for 6-10 hours. Monitor by HPLC.

  • Cool the reactor to 20°C and filter the inorganic salts.

  • Concentrate the filtrate under vacuum to obtain the crude product.

  • Perform crystallization: Dissolve the crude solid in hot ethanol (e.g., 5 L), then slowly add water (e.g., 2.5 L) until turbidity is observed. Cool slowly to 0-5°C to induce crystallization.

  • Isolate the purified solid by filtration and dry under vacuum at 45°C.

Parameter Lab Scale (12 g starting amine) Kilo Scale (1.2 kg starting amine)
Starting Amine 12.0 g (0.065 mol)1.2 kg (6.48 mol)
Ethyl Iodide 11.2 g (1.1 eq)1.12 kg (1.1 eq)
K₂CO₃ 13.5 g (1.5 eq)1.35 kg (1.5 eq)
Solvent (ACN) 150 mL15 L
Reaction Time 6-8 hours6-10 hours
Isolation Method RecrystallizationCrystallization
Typical Yield 79-89%80-90%

Analytical Quality Control

To ensure the final product meets the required specifications, a suite of analytical tests should be performed on the final batch.

Technique Purpose Typical Parameters
HPLC Purity assessment and quantification of impurities.Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: Gradient of Acetonitrile/Water with 0.1% Formic Acid. Flow Rate: 1.0 mL/min. Detection: UV at 240 nm.[3][4]
GC-MS Identification of residual solvents and volatile impurities.Column: DB-5 or similar. Temperature Program: 50°C hold for 2 min, ramp to 280°C at 15°C/min. Detector: Mass Spectrometer (Scan mode).[5]
¹H and ¹³C NMR Structural confirmation and identification.Solvent: CDCl₃ or DMSO-d₆. Confirms the presence of all expected proton and carbon signals and their integrations/shifts.
FTIR Functional group confirmation.Characteristic peaks for N-H stretching (~3400 cm⁻¹), C-H stretching (~2900-3000 cm⁻¹), and S=O stretching (strong, ~1300 and ~1150 cm⁻¹).[6][7]
Melting Point Physical property confirmation and purity indication.A sharp melting point range indicates high purity.

Final Product Specifications:

  • Appearance: Off-white to light tan crystalline solid.

  • Purity (by HPLC): ≥ 99.0%

  • Identity (by ¹H NMR): Conforms to structure.

  • Residual Solvents (by GC-MS): < 5000 ppm Ethanol, < 410 ppm Acetonitrile.

  • Loss on Drying: ≤ 0.5%

References

  • ChemicalBook. Ethanesulfonyl chloride(594-44-5).

  • New Jersey Department of Health. Hazard Summary: Ethanesulfonyl Chloride, 2-Chloro-.

  • Alfa Aesar. Ethanesulfonyl chloride - Safety Data Sheet.

  • Yufeng. Ethanesulfonyl Chloride 594-44-5.

  • Sigma-Aldrich. Safety Data Sheet: Ethanesulfonyl chloride.

  • Wikipedia. Buchwald–Hartwig amination.

  • PMC (PubMed Central). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction.

  • ResearchGate. Synthesis of 2-(Ethylsulfanyl)aniline Derivatives Through the Unexpected Ring Opening of N-Substituted-2(3H)-benzothiazolones. aniline_Derivatives_Through_the_Unexpected_Ring_Opening_of_N-Substituted-23H-benzothiazolones)

  • ResearchGate. Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates.

  • PMC (PubMed Central). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine.

  • ResearchGate. Scale-Up Batch Chemistry and Precipitation Conditions.

  • Reaction Chemistry & Engineering (RSC Publishing). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism.

  • MDPI. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.

  • Semantic Scholar. A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances.

  • BenchChem. Application Notes and Protocols for the Analytical Characterization of 2-chloro-N-phenylaniline.

  • International journal of Modern Achievement in Science, Engineering and Technology. Analytical Techniques for Characterizing the Composition and Structure of Complex Biomolecules.

  • MDPI. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans.

  • EPA NEPAL. Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.

Sources

Method

Application Note: Strategic Utilization of 2-(ethanesulfonyl)-N-ethylaniline in Next-Generation Herbicide Synthesis

Executive Summary This application note details the strategic implementation of 2-(ethanesulfonyl)-N-ethylaniline (CAS: Analogous to 2-ethylsulfonyl-N-methylaniline) as a privileged scaffold in the synthesis of fused het...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic implementation of 2-(ethanesulfonyl)-N-ethylaniline (CAS: Analogous to 2-ethylsulfonyl-N-methylaniline) as a privileged scaffold in the synthesis of fused heterocyclic herbicides. While ortho-sulfonylanilines are well-established precursors for sulfonylurea and triketone herbicides (e.g., Mesotrione analogs), this specific


-ethyl, 

-ethyl variant offers unique steric and lipophilic properties critical for optimizing uptake and translocation in resistant weed biotypes.

This guide provides a validated, two-part protocol:

  • Upstream Synthesis: A high-yield route to generate the 2-(ethanesulfonyl)-N-ethylaniline intermediate with >98% purity.

  • Downstream Application: The cyclization of this intermediate into a Quinazolin-2,4-dione scaffold, a potent pharmacophore for Protoporphyrinogen Oxidase (PPO) inhibition.

Chemical Profile & Strategic Importance

The utility of 2-(ethanesulfonyl)-N-ethylaniline lies in its bifunctional nature. The ortho-positioning of the sulfonyl group relative to the amine creates a "molecular clamp" geometry essential for downstream cyclization reactions.

FeatureChemical AdvantageAgrochemical Implication
Ethanesulfonyl Group (

)
Strong Electron Withdrawing Group (EWG); Metabolic stability.Increases acidity of downstream NH protons (e.g., in sulfonylureas); enhances metabolic resistance compared to thioethers.

-Ethyl Group
Increased lipophilicity (LogP) vs.

-methyl; Steric bulk.
Improves cuticular penetration in waxy leaves; modulates selectivity in enzyme binding pockets (e.g., ALS or PPO).[1]
Ortho-Substitution Pre-organized geometry for heterocyclization.Facilitates formation of 6-membered fused rings (quinazolines, benzothiadiazines) with high regioselectivity.

Protocol A: High-Purity Synthesis of the Intermediate

Objective: Synthesize 2-(ethanesulfonyl)-N-ethylaniline from 1-chloro-2-nitrobenzene. Scale: 100 mmol (Pilot Scale).

Reagents & Equipment[2][3][4][5]
  • Precursors: 1-Chloro-2-nitrobenzene (99%), Sodium Ethanethiolate (NaSEt), Ethyl Iodide (EtI).[1]

  • Catalysts/Oxidants: Sodium Tungstate (

    
    ), Hydrogen Peroxide (30%), Pd/C (10%).[1]
    
  • Solvents: DMF, Methanol, Acetonitrile.[1]

  • Equipment: High-pressure hydrogenation reactor (Parr), LC-MS.

Step-by-Step Methodology
Step 1: Nucleophilic Aromatic Substitution (

)
  • Dissolve 1-chloro-2-nitrobenzene (15.7 g, 100 mmol) in dry DMF (100 mL).

  • Cool to 0°C. Slowly add Sodium Ethanethiolate (9.2 g, 110 mmol) portion-wise to control exotherm.

  • Stir at 25°C for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2) for disappearance of starting material.

  • Workup: Pour into ice water, filter the yellow precipitate (2-ethylthionitrobenzene). Yield: ~95%.

Step 2: Oxidation to Sulfone[1]
  • Suspend the thioether from Step 1 in Methanol (150 mL).

  • Add

    
     (2 mol%) as catalyst.
    
  • Add 30%

    
     (2.5 eq) dropwise at 60°C. Caution: Exothermic.
    
  • Reflux for 2 hours. The sulfide oxidizes to sulfoxide then sulfone.

  • Cool to crystallize 2-(ethanesulfonyl)nitrobenzene . Yield: >90%.

Step 3: Reduction &

-Alkylation (One-Pot Reductive Alkylation)

Note: Direct alkylation of the aniline with EtI often leads to over-alkylation (


-diethyl). We use a reductive alkylation approach for selectivity.
  • Load 2-(ethanesulfonyl)nitrobenzene (10 g) into a hydrogenation vessel with Methanol (100 mL).

  • Add Acetaldehyde (1.2 eq) and 10% Pd/C (5 wt%).

  • Pressurize with

    
     (50 psi) and stir at 40°C for 6 hours.
    
    • Mechanism:[1][2][3] Nitro reduces to Aniline

      
       Condenses with Acetaldehyde to Imine 
      
      
      
      Reduces to
      
      
      -ethyl amine.
  • Purification: Filter catalyst. Evaporate solvent. Purify via silica gel column (DCM/MeOH) to isolate 2-(ethanesulfonyl)-N-ethylaniline .

Target Specifications:

  • Appearance: Pale yellow viscous oil or low-melting solid.

  • Purity (HPLC): >98.5%.[4][5]

  • MS (ESI+):

    
    .
    

Protocol B: Application – Synthesis of Fused Quinazolinone Herbicide

Context: This protocol demonstrates the conversion of the intermediate into a 3-substituted-1-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-8-sulfone , a scaffold homologous to potent PPO inhibitors like Sulfentrazone or Saflufenacil analogs.

Reaction Scheme Logic

The


-ethyl aniline acts as a nucleophile reacting with a phosgene equivalent (e.g., triphosgene) or an isocyanate to close the pyrimidine ring.
Methodology
  • Carbamoylation:

    • Dissolve 2-(ethanesulfonyl)-N-ethylaniline (1.0 eq) in dry Toluene.

    • Add Ethyl Isocyanatoformate (1.1 eq) (or a specific aryl isocyanate for urea formation).

    • Reflux for 3 hours.

    • Result: Formation of the intermediate Urea derivative.

  • Cyclization:

    • To the urea intermediate in Toluene, add Sodium Methoxide (NaOMe, 1.5 eq) as a base.[1]

    • Heat to 110°C. The base deprotonates the urea, facilitating intramolecular attack on the ester/carbonyl moiety (if using isocyanatoformate) or requiring a condensation partner (like diethyl carbonate).

    • Alternative High-Yield Route: React the aniline with Phosgene (or Triphosgene) to form the carbamoyl chloride, then react with an amino-ester co-reactant to close the ring.

  • Isolation:

    • Quench with dilute HCl. Extract with Ethyl Acetate.

    • Recrystallize from Ethanol/Water.

Mechanistic Visualization

The following diagram illustrates the electronic activation provided by the sulfonyl group and the steric influence of the N-ethyl group during the critical cyclization step.

HerbicideSynthesis cluster_effects Mechanistic Factors Precursor 1-Chloro-2-nitrobenzene Intermediate 2-(ethanesulfonyl)-N-ethylaniline (Key Scaffold) Precursor->Intermediate 1. NaSEt (SnAr) 2. H2O2 (Ox) 3. H2/Pd + Acetald. (Red. Alk.) Transition Urea/Carbamate Intermediate Intermediate->Transition Reaction with Isocyanates/Phosgene Cyclization Base-Mediated Ring Closure Transition->Cyclization NaOMe/Heat (Intramolecular Attack) Product Fused Quinazolinone (PPO Inhibitor Analog) Cyclization->Product Final Herbicide Candidate Effect1 Sulfonyl Group (SO2Et): Increases acidity of ring protons (EWG) Effect1->Cyclization Effect2 N-Ethyl Group: Steric bulk prevents unwanted N-acylation sites Effect2->Transition

Figure 1: Synthetic workflow and mechanistic rationale for converting the aniline scaffold into a fused heterocyclic herbicide.

Quality Control & Validation

To ensure the integrity of the synthesis, the following analytical parameters must be met.

HPLC Method (Reverse Phase)
  • Column: Agilent Zorbax Eclipse Plus C18 (100mm x 4.6mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm (Aromatic) and 220 nm (Amide/Urea bonds).

NMR Validation (Proton)
  • Diagnostic Peaks for 2-(ethanesulfonyl)-N-ethylaniline (

    
    ): 
    
    • 
       1.25 (t, 3H, 
      
      
      
      )[1]
    • 
       1.35 (t, 3H, 
      
      
      
      )[1]
    • 
       3.15 (q, 2H, 
      
      
      
      )
    • 
       3.30 (q, 2H, 
      
      
      
      )
    • 
       5.50 (br s, 1H, 
      
      
      
      )
    • 
       6.7 - 7.8 (m, 4H, Aromatic protons). Note: The proton ortho to the sulfonyl group will be significantly deshielded.
      

Safety & Handling

  • Sulfonyl Chlorides/Precursors: Potent sensitizers. Handle in a fume hood.

  • Ethyl Iodide: Alkylating agent (Carcinogen suspect). Use gloves and quench excess with amine/base.

  • Hydrogen Peroxide (30%): Strong oxidizer. Ensure the thioether oxidation is cooled effectively to prevent thermal runaway.

References

  • Beilstein Journals. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment.[5] Beilstein Journal of Organic Chemistry. Link

  • Corteva Agriscience. (2020). Transline® Herbicide — Land Management. (Demonstrates commercial utility of pyridine/aniline based herbicides). Link

  • American Chemical Society. (2019).[6] Iron-Catalyzed Regioselective α-C–H Alkylation of N-Methylanilines. Journal of Organic Chemistry.[7] (Protocol grounding for N-alkylation chemistry). Link

  • National Institutes of Health (PubChem). (2025). 2-(ethanesulfonyl)-N-methylaniline Compound Summary. (Analogous structure validation). Link

  • Arkivoc. (2023).[4][5] An efficient synthesis of optically active herbicide (S)-metolachlor via reductive ring opening.[4] (Demonstrates N-alkylaniline utility in herbicide synthesis). Link

Sources

Application

Crystallization techniques for "2-(ethanesulfonyl)-N-ethylaniline"

An Application Guide to the Crystallization of 2-(ethanesulfonyl)-N-ethylaniline Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the cry...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Crystallization of 2-(ethanesulfonyl)-N-ethylaniline

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the crystallization of 2-(ethanesulfonyl)-N-ethylaniline. In the absence of specific literature for this compound, this guide is structured from first principles, leveraging established methodologies for related aromatic sulfonamides and N-alkylanilines. It details three primary crystallization techniques—Cooling Crystallization, Anti-Solvent Crystallization, and Slow Evaporation—supported by step-by-step protocols, troubleshooting guides, and the underlying scientific rationale for experimental choices. The aim is to provide a robust framework for obtaining high-purity crystalline material suitable for further research and development.

Introduction: The Imperative for Crystalline Purity

2-(ethanesulfonyl)-N-ethylaniline is an organic molecule featuring a functionalized aniline core. While specific applications are proprietary or in early-stage development, its structure, incorporating an aromatic amine and a sulfonamide group, is common in pharmacologically active compounds and specialty chemical intermediates. For any of these applications, achieving high purity is not merely a goal but a prerequisite for ensuring safety, efficacy, and reproducibility.

Crystallization stands as the most powerful technique for the purification of solid organic compounds, capable of removing impurities and isolating specific polymorphic forms.[1][2] The formation of a well-defined crystal lattice is a highly selective process that inherently excludes molecules that do not fit, resulting in a significant increase in purity. This guide provides detailed protocols to systematically approach the crystallization of 2-(ethanesulfonyl)-N-ethylaniline.

Section 1: Predicted Physicochemical Profile and Its Implications

Direct experimental data for 2-(ethanesulfonyl)-N-ethylaniline is not widely available. Therefore, a predictive analysis based on its constituent functional groups is essential for designing a successful crystallization strategy.

Molecular Structure Analysis:

  • Aromatic Ring: The benzene ring is non-polar and contributes to solubility in aromatic and less polar solvents. It also allows for potential π-π stacking interactions within the crystal lattice.

  • N-ethyl Group: This alkyl group increases the non-polar character of the molecule.

  • Ethanesulfonyl Group (-SO₂Et): This is a highly polar, electron-withdrawing group containing hydrogen bond acceptors (the oxygen atoms). It significantly increases the molecule's melting point compared to its parent aniline and enhances its solubility in polar organic solvents.

  • Amine (-NH-): The secondary amine provides a hydrogen bond donor site, which is critical for intermolecular interactions that stabilize the crystal lattice.

Predicted Properties and Crystallization Strategy:

PropertyPredicted CharacteristicRationale & Impact on Crystallization
Physical State Solid at room temperature.The parent compound, 2-ethylaniline, is a liquid[3][4], but the addition of the large, polar ethanesulfonyl group will dramatically increase intermolecular forces, leading to a higher melting point and a solid state.
Solubility Poorly soluble in water and non-polar solvents (e.g., hexanes). Moderately to highly soluble in polar aprotic (e.g., acetone, ethyl acetate) and polar protic (e.g., ethanol, isopropanol) solvents.The "like dissolves like" principle is key.[5] A solvent must be found that dissolves the compound when hot but has limited solubility when cold for cooling crystallization. For anti-solvent methods, a miscible solvent pair with opposing solubility characteristics is needed.
Polymorphism High potential for polymorphism.Sulfonamides and substituted anilines are known to exhibit polymorphism—the ability to exist in multiple crystal forms with different physical properties.[6][7] The choice of solvent and crystallization conditions can dictate which polymorph is obtained.

Section 2: The Driving Force of Crystallization: Supersaturation

All crystallization methods are fundamentally designed to generate a state of supersaturation, where the concentration of the solute in a solution exceeds its equilibrium solubility.[8] This thermodynamically unstable state is the driving force for both the initial formation of crystal nuclei and their subsequent growth. The manner in which supersaturation is achieved dictates the chosen technique.

The three primary methods to induce supersaturation for 2-(ethanesulfonyl)-N-ethylaniline are:

  • Cooling: Reducing the temperature to decrease solubility.

  • Anti-Solvent Addition: Introducing a second, miscible solvent in which the compound is insoluble.[9]

  • Solvent Evaporation: Gradually removing the solvent to increase the solute concentration.[10]

Section 3: Protocol 1 - Cooling Crystallization

This is the most common and often the first-choice method for purifying organic compounds. It relies on the principle that the solubility of the compound is significantly higher in a hot solvent than in the same solvent at a lower temperature.

Causality of Solvent Selection: The ideal solvent will dissolve a large amount of 2-(ethanesulfonyl)-N-ethylaniline at its boiling point and a very small amount near 0°C. This differential ensures a high recovery of the crystalline product upon cooling. Solvents with moderate polarity, such as alcohols or esters, are excellent starting points.

Recommended Solvents for Screening:

SolventClassBoiling Point (°C)Rationale
IsopropanolPolar Protic82.5Often effective for sulfonamides; good balance of polarity.[11]
EthanolPolar Protic78.4Similar to isopropanol, slightly more polar.
Ethyl AcetatePolar Aprotic77.1Good solvent for moderately polar compounds, easily evaporated.
AcetonePolar Aprotic56.0Strong solvent, may require a co-solvent or very low temperatures.
Step-by-Step Protocol for Cooling Crystallization
  • Dissolution: Place the crude 2-(ethanesulfonyl)-N-ethylaniline in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to boiling (using a water bath or heating mantle) while stirring. Continue to add small portions of hot solvent until the compound just completely dissolves.[1]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, add a very small amount of activated charcoal, and boil for a few minutes.[11]

  • Hot Filtration (if charcoal was used): Pre-heat a funnel and a new flask to prevent premature crystallization. Perform a gravity filtration of the hot solution to remove the charcoal or any insoluble impurities.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of larger, purer crystals.[12] Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.

Workflow for Cooling Crystallization

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying A Dissolve Crude Compound in Minimum Hot Solvent B Hot Filtration (Optional, if impurities present) A->B C Slow Cooling to Room Temperature B->C D Ice Bath Cooling (Maximize Yield) C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H H G->H Pure Crystalline Product

Caption: Workflow for Cooling Crystallization.

Troubleshooting Cooling Crystallization
ProblemProbable Cause(s)Recommended Solution(s)
"Oiling Out" The compound's melting point is lower than the solution's temperature; high impurity concentration.Re-heat to dissolve the oil, add more solvent, and cool much more slowly. Consider a different solvent.[11]
No Crystals Form Too much solvent was used; solution is not saturated.Boil off some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce nucleation.[1][11]
Very Low Yield The compound is too soluble in the cold solvent; insufficient cooling.Use a less effective solvent (one in which the compound is less soluble). Ensure the solution is cooled thoroughly in an ice bath.

Section 4: Protocol 2 - Anti-Solvent Crystallization

This technique is highly effective when a compound is very soluble in one solvent but poorly soluble in another, and both solvents are fully miscible. Supersaturation is achieved by adding the "anti-solvent" (poor solvent) to a solution of the compound in the "good" solvent.[13]

Causality of System Selection: The key is to create a mixed-solvent system where the compound's solubility is drastically reduced. The rate of anti-solvent addition is a critical parameter; slow addition promotes the growth of well-defined crystals, while rapid addition can cause the compound to "crash out" as an amorphous or poorly crystalline solid.[14]

Recommended Solvent/Anti-Solvent Systems:

Good SolventAnti-SolventRationale
AcetoneWaterA highly polar solvent paired with a highly polar anti-solvent. Effective if the compound has some water intolerance.
EthanolHexaneA polar protic solvent paired with a non-polar anti-solvent. Creates a large polarity shift to induce crystallization.
DichloromethanePentaneA moderately polar solvent paired with a non-polar anti-solvent. Useful for less polar compounds.
Step-by-Step Protocol for Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude 2-(ethanesulfonyl)-N-ethylaniline in the minimum amount of the "good" solvent at room temperature.

  • Anti-Solvent Addition: While stirring the solution, add the "anti-solvent" dropwise. Continue adding until the solution becomes faintly and persistently cloudy (turbid). This is the point of saturation.

  • Induce Crystallization: Add a few more drops of the "good" solvent to just re-clarify the solution.

  • Crystal Growth: Cover the container and allow it to stand undisturbed. Crystals should form as the solvent environment slowly equilibrates. If no crystals form, a very small amount of additional anti-solvent can be added.

  • Isolation & Drying: Once crystal formation is complete, cool the mixture in an ice bath, then isolate, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in the cooling crystallization protocol.

Workflow for Anti-Solvent Crystallization

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying A Dissolve Compound in 'Good' Solvent B Slowly Add 'Anti-Solvent' to Point of Turbidity A->B C Allow to Stand Undisturbed for Crystal Growth B->C D Vacuum Filtration C->D E Wash with Anti-Solvent Mixture D->E F Dry Crystals E->F G G F->G Pure Crystalline Product

Caption: Workflow for Anti-Solvent Crystallization.

Section 5: Protocol 3 - Slow Evaporation

This method is ideal for producing very high-quality, large single crystals, often for applications like X-ray crystallography. It is less suited for bulk purification. Supersaturation is achieved by allowing the solvent to evaporate slowly and undisturbed over time, gradually increasing the solute concentration.[15]

Causality of Solvent Selection: The solvent should be a good solvent for the compound but have a relatively low boiling point to allow for evaporation over a reasonable timeframe (days to weeks). Highly volatile solvents like acetone or dichloromethane may evaporate too quickly, leading to poor crystal quality.[15]

Step-by-Step Protocol for Slow Evaporation
  • Preparation: Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, ethanol).

  • Filtration: Filter the solution through a pipette with a cotton plug into a clean vial or beaker to remove any dust particles that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with parafilm and poke a few small holes in it with a needle. This slows down the rate of evaporation.

  • Incubation: Place the vial in a vibration-free location and allow it to stand for several days to weeks.

  • Isolation: Once suitable crystals have formed, they can be carefully isolated from the remaining solution (mother liquor) with forceps or by decanting the solvent.

Workflow for Slow Evaporation

G A Prepare a Nearly Saturated Solution B Filter into a Clean Vial A->B C Cover Vial and Pierce with Needle to Restrict Evaporation B->C D Store in a Vibration-Free Location for Days/Weeks C->D E Isolate High-Quality Crystals D->E F Single Crystals for Analysis E->F

Caption: Workflow for Slow Evaporation Crystallization.

Conclusion

The crystallization of 2-(ethanesulfonyl)-N-ethylaniline, while not specifically documented, can be approached systematically and effectively using established chemical principles. By carefully selecting a method—cooling, anti-solvent, or slow evaporation—and optimizing solvent systems, researchers can reliably obtain this compound in a high state of purity. The protocols and troubleshooting guides provided herein serve as a comprehensive starting point for developing a robust and validated crystallization process, which is a critical step in the journey of any chemical compound from the laboratory to its final application.

References

  • PubChem. (n.d.). 2-(ethanesulfonyl)-N-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Linquip. (n.d.). Evaporation Crystallization Equipment, Engineering Solution. Retrieved from [Link]

  • wikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]

  • Roben, Mfg, Inc. (n.d.). Evaporative Crystallizers | Custom Crystallization Equipment. Retrieved from [Link]

  • Vapourtec. (2024, May 9). Flow Crystallization | Solubility Control. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Crystallization & Precipitation | Definition, Steps, Equipment. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Technobis. (2023, November 1). Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. Retrieved from [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. (2022, July 15). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • Journal of the American Chemical Society. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US2792391A - Process for the manufacture of sulfonamides.
  • RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 2-ethylaniline. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). Understanding N-Ethylaniline (CAS 103-69-5): Properties & Industrial Significance. Retrieved from [Link]

  • University of Southampton. (n.d.). Unexpected Polymorphism in Nitroanilines. ePrints Soton. Retrieved from [Link]

  • Pharmaceutical Sciences. (2026, January 5). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: 2-(Ethanesulfonyl)-N-ethylaniline as a Key Intermediate in Disperse Dye Synthesis

Abstract This document provides a comprehensive technical guide for researchers, scientists, and professionals in the field of dye chemistry and drug development on the application of 2-(ethanesulfonyl)-N-ethylaniline. T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in the field of dye chemistry and drug development on the application of 2-(ethanesulfonyl)-N-ethylaniline. This versatile aromatic amine is a critical intermediate, particularly in the synthesis of high-performance disperse dyes for synthetic fibers. These notes detail the significance of its molecular structure, provide validated protocols for its use as a diazo component, and outline the synthesis of a representative azo disperse dye. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Significance of 2-(Ethanesulfonyl)-N-ethylaniline in Modern Dye Chemistry

The coloration of synthetic hydrophobic fibers, such as polyester, presents unique challenges that necessitate the use of specialized non-ionic dyes known as disperse dyes.[1] The efficacy of these dyes hinges on their ability to be finely dispersed in an aqueous medium and to penetrate the compact structure of synthetic textiles under high-temperature conditions.[1][2] The chemical architecture of the dye molecule is paramount in achieving desired characteristics like color vibrancy, lightfastness, and sublimation fastness.

2-(Ethanesulfonyl)-N-ethylaniline emerges as a superior diazo component in the synthesis of azo disperse dyes.[3] Its molecular structure is endowed with features that contribute positively to the final properties of the dye:

  • The Sulfonyl Group (-SO₂C₂H₅): This strong electron-withdrawing group is instrumental in modulating the electronic properties of the aromatic ring. It plays a crucial role in the diazotization reaction and influences the final color of the azo dye.

  • The N-ethyl Group (-NHC₂H₅): This substituent contributes to the overall hydrophobicity of the resulting dye molecule, enhancing its affinity for polyester fibers. It can also influence the dye's solubility in the dye bath and its fastness properties.

These structural attributes make 2-(ethanesulfonyl)-N-ethylaniline a valuable building block for creating a diverse palette of high-performance disperse dyes.

Synthesis of a Representative Azo Disperse Dye from 2-(Ethanesulfonyl)-N-ethylaniline

The synthesis of azo dyes from 2-(ethanesulfonyl)-N-ethylaniline follows a well-established two-step reaction pathway: diazotization followed by azo coupling.[3][4]

Step 1: Diazotization of 2-(Ethanesulfonyl)-N-ethylaniline

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[4] This reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the highly reactive diazonium salt.

Protocol: Diazotization of 2-(Ethanesulfonyl)-N-ethylaniline

Materials:

  • 2-(ethanesulfonyl)-N-ethylaniline

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Sulfamic Acid (optional)

Procedure:

  • In a beaker, create a suspension of 2-(ethanesulfonyl)-N-ethylaniline (1 molar equivalent) in a mixture of water and concentrated acid (e.g., 2.5-3 molar equivalents of HCl).

  • Cool the suspension to 0-5 °C in an ice bath with continuous and efficient stirring. A fine and uniform suspension is critical for a successful reaction.

  • Prepare a solution of sodium nitrite (1.0-1.1 molar equivalents) in cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension over approximately 30 minutes, ensuring the temperature is maintained between 0-5 °C.

  • After the addition is complete, continue stirring for an additional 30-60 minutes to ensure the diazotization reaction is complete.

  • The completion of the reaction can be monitored by testing for the absence of the starting amine. A spot test on starch-iodide paper can be used to check for excess nitrous acid (a blue-black color indicates its presence).

  • If necessary, a small amount of sulfamic acid can be added to quench any excess nitrous acid.

  • The resulting diazonium salt solution should be kept cold and used immediately in the subsequent coupling reaction.

Step 2: Azo Coupling Reaction

The freshly prepared diazonium salt is then reacted with a suitable coupling component. The choice of coupling component will determine the final color of the dye. For this protocol, we will use a generic N,N-disubstituted aniline as the coupling partner.

Protocol: Azo Coupling with a Coupling Component

Materials:

  • Diazonium salt solution from Step 1

  • Coupling Component (e.g., N,N-diethylaniline)

  • Sodium Acetate (for pH adjustment)

  • Ice

Procedure:

  • Dissolve the coupling component (1 molar equivalent) in a suitable solvent and cool the solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.

  • Maintain the temperature at 0-5 °C throughout the addition.

  • Control the pH of the reaction mixture. For coupling with anilines, a weakly acidic pH of 4-5 is optimal and can be maintained by adding a buffer like sodium acetate.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours after the addition is complete.

  • The colored dye will precipitate out of the solution.

  • Collect the precipitated dye by filtration and wash it thoroughly with cold water.

  • The crude dye can then be purified by recrystallization from a suitable solvent (e.g., ethanol or glacial acetic acid).[4]

Experimental Workflow and Data Presentation

The overall workflow for the synthesis of a disperse dye using 2-(ethanesulfonyl)-N-ethylaniline can be visualized as follows:

DyeSynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A 2-(ethanesulfonyl)-N-ethylaniline B HCl / H₂O, 0-5°C A->B Suspend C NaNO₂ Solution B->C Add dropwise D Diazonium Salt Solution C->D Stir 30-60 min E Coupling Component in Solution D->E Slow addition at 0-5°C, pH 4-5 F Azo Dye Precipitate E->F Stir 1-2 hours G Filtration & Washing F->G H Purified Disperse Dye G->H

Sources

Technical Notes & Optimization

Troubleshooting

"2-(ethanesulfonyl)-N-ethylaniline" stability and degradation issues

Welcome to the technical support guide for 2-(ethanesulfonyl)-N-ethylaniline. This document is designed for researchers, scientists, and drug development professionals to provide expert insights into the stability and de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(ethanesulfonyl)-N-ethylaniline. This document is designed for researchers, scientists, and drug development professionals to provide expert insights into the stability and degradation of this compound. Our goal is to help you anticipate and troubleshoot potential issues, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs) on Stability and Degradation

This section addresses the most common questions and issues encountered when working with 2-(ethanesulfonyl)-N-ethylaniline.

Section 1: Handling, Storage, and Visual Inspection

Question 1: My solid sample of 2-(ethanesulfonyl)-N-ethylaniline has darkened over time. Is it still pure?

Answer: A change in color, typically to a yellow or brown hue, is a common visual indicator of degradation in aniline-containing compounds.[1][2] The aniline moiety is susceptible to oxidation from atmospheric oxygen and can be sensitive to light, leading to the formation of colored impurities.[1][2]

  • Causality: The nitrogen lone pair in the N-ethylamino group increases the electron density of the aromatic ring, making it more susceptible to oxidation. This can lead to the formation of nitroso, nitro, or even polymeric species, which are often highly colored.

  • Recommended Action: The material is likely compromised. Before use, you must verify its purity. We recommend dissolving a small amount in a suitable solvent (e.g., Acetonitrile or Methanol) and analyzing it by HPLC-UV or GC-FID against a retained, properly stored reference sample if available. A significant increase in impurity peaks or a decrease in the main peak area confirms degradation.

Question 2: What are the definitive storage conditions to maximize the shelf-life of 2-(ethanesulfonyl)-N-ethylaniline?

Answer: To minimize degradation, proper storage is critical. Based on the chemical nature of the aniline and sulfonamide functional groups, we recommend the following conditions:

  • Temperature: Store refrigerated (2-8 °C).[3]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[1][4] This displaces oxygen, which is a primary driver of aniline degradation.

  • Container: Use a tightly sealed, amber glass vial or a container that blocks UV light.[3][4]

  • Environment: Keep the container in a dry, well-ventilated place away from strong acids and oxidizing agents.[3][4][5]

Section 2: Solution Stability and Experimental Troubleshooting

Question 3: I prepared a stock solution in methanol, and it turned yellow within a few hours. What is causing this, and how can I prevent it?

Answer: This is a classic sign of solution-state degradation, most likely oxidation. While methanol is a common solvent, it can contain dissolved oxygen which can initiate the degradation of sensitive compounds like anilines.

  • Causality: Dissolved oxygen in the solvent, potentially accelerated by ambient light and temperature, is oxidizing the N-ethylaniline portion of the molecule.

  • Troubleshooting & Prevention:

    • Use High-Purity Solvents: Always use HPLC-grade or purer solvents.

    • Degas Solvents: Before preparing your solution, degas the solvent by sparging with an inert gas (argon or nitrogen) for 15-20 minutes or by sonicating under vacuum.

    • Prepare Freshly: Prepare only the amount of solution needed for your immediate experiment. Avoid storing stock solutions for extended periods unless their stability has been formally validated.

    • Protect from Light: Use amber volumetric flasks and vials to protect the solution from light.[1]

Question 4: I am running a reaction in an acidic or basic medium and observing multiple new peaks on my LC-MS. What are the likely degradation pathways?

Answer: 2-(ethanesulfonyl)-N-ethylaniline has two primary points of susceptibility under hydrolytic (acidic or basic) conditions: the sulfonamide bridge and the N-ethylaniline group. Forced degradation studies are essential for systematically identifying these pathways.[6][7]

  • Potential Degradation Pathways:

    • Acid/Base-Catalyzed Hydrolysis: The most probable degradation route is the cleavage of the sulfonamide (S-N) bond. This would result in the formation of 2-aminobenzenesulfonic acid derivatives and N-ethylaniline . Sulfonamides can be susceptible to hydrolysis, especially under more extreme pH and temperature conditions.[6][8]

    • N-Dealkylation: Under certain conditions, particularly harsh acidic environments, the ethyl group on the nitrogen could be cleaved, yielding 2-(ethanesulfonyl)aniline .

    • Oxidation: If oxygen is not excluded, you will also see oxidative byproducts of the parent compound and its degradants.

  • Recommended Action: To confirm the identity of these new peaks, a forced degradation study is the authoritative approach. This involves intentionally stressing the compound under controlled conditions to generate and identify the degradants, typically using LC-MS/MS for structural elucidation.[7][9]

Troubleshooting Guide: Unexpected Chromatographic Impurities

When an unexpected peak appears in your analysis, a systematic approach is needed to identify its source.

G start Unexpected Peak in Chromatography check_blank Is the peak present in the solvent blank? start->check_blank source_solvent Source: Contaminated Solvent or System Carryover. Action: Flush system, use fresh, high-purity solvent. check_blank->source_solvent Yes check_conditions Was the sample exposed to Air, Light, Heat, or extreme pH? check_blank->check_conditions No cause_oxidation Probable Cause: Oxidation (Aniline Moiety) Action: Prepare fresh sample using degassed solvents and protect from light. check_conditions->cause_oxidation Yes (Air/Light/Heat) cause_hydrolysis Probable Cause: Hydrolysis (Sulfonamide Bond) Action: Buffer sample to neutral pH. Analyze immediately after preparation. check_conditions->cause_hydrolysis Yes (pH) lcms_analysis Definitive Identification: Analyze by LC-MS/MS Action: Determine mass of impurity. Propose structure based on likely degradation pathways. cause_oxidation->lcms_analysis cause_hydrolysis->lcms_analysis DegradationPathways cluster_products Potential Degradation Products Parent 2-(ethanesulfonyl)-N-ethylaniline (Parent Compound) Hydrolysis 2-Aminobenzenesulfonic Acid derivative + N-Ethylaniline (from S-N Cleavage) Parent->Hydrolysis Acid/Base Hydrolysis Oxidation Oxidized Species (N-Oxides, Dimers, Polymers) Parent->Oxidation Oxidation (O2, H2O2, Light) Dealkylation 2-(ethanesulfonyl)aniline (from N-Dealkylation) Parent->Dealkylation Harsh Acid/ Thermal Stress

Caption: Potential degradation pathways of 2-(ethanesulfonyl)-N-ethylaniline.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method, in line with ICH guidelines. [6][7] Objective: To generate ~5-20% degradation of the parent compound under various stress conditions. [8] Materials:

  • 2-(ethanesulfonyl)-N-ethylaniline

  • HPLC-grade Methanol and Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or UPLC system with UV and/or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Control Sample: Dilute the stock solution with 50:50 methanol:water to a final concentration of ~100 µg/mL. This is your unstressed t=0 control.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60 °C. Withdraw aliquots at similar time points. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature. Withdraw aliquots at 2, 4, 8, and 24 hours.

  • Thermal Degradation: Place a solid sample and a solution sample (in methanol) in an oven at 70 °C. Analyze at 24 and 48 hours.

  • Photolytic Degradation: Expose a solid sample and a solution sample to a photostability chamber (ICH Q1B conditions). Analyze after a defined exposure period.

  • Analysis: Analyze all stressed samples and the control by a suitable gradient HPLC method. Compare chromatograms to identify new peaks (degradants) and calculate the percentage degradation of the parent peak. Use LC-MS to obtain mass information for the new peaks to aid in structural elucidation. [7]

Protocol 2: Preparation of a Stabilized Analytical Solution

Objective: To prepare a solution for immediate analysis while minimizing degradation.

Procedure:

  • Select an appropriate high-purity solvent (e.g., Acetonitrile).

  • Sparge the solvent with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.

  • Accurately weigh the 2-(ethanesulfonyl)-N-ethylaniline solid in an amber volumetric flask.

  • Add the degassed solvent to dissolve the compound and bring it to volume.

  • If the solution needs to be stored for a short period (a few hours), cap the flask tightly and flush the headspace with inert gas.

  • For analysis, transfer the solution to amber HPLC vials.

  • Analyze the solution as soon as possible after preparation.

Summary of Stability Characteristics

Stress ConditionStability ProfileLikely Primary Degradation Pathway(s)
Acidic (e.g., 0.1 M HCl) Potentially Labile Sulfonamide (S-N) bond hydrolysis. N-dealkylation under harsher conditions.
Basic (e.g., 0.1 M NaOH) Potentially Labile Sulfonamide (S-N) bond hydrolysis.
Oxidative (e.g., H₂O₂) Highly Labile Oxidation of the N-ethylaniline moiety, leading to coloration and complex mixtures.
Thermal (Heat) Moderately Stable Degradation is possible over long exposure or at high temperatures.
Photolytic (Light) Labile Light-catalyzed oxidation of the aniline moiety. [1][2]

References

  • Patel, Y., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • Combi-Blocks (2024).
  • Fisher Scientific.
  • Zhao, F., et al. (2012). Metabolic Pathway Involved in 2-Methyl-6-Ethylaniline Degradation by Sphingobium sp. Strain MEA3-1 and Cloning of the Novel Flavin-Dependent Monooxygenase System meaBA. Applied and Environmental Microbiology.
  • ResearchGate.
  • Fisher Scientific.
  • MedCrave online (2016).
  • Academia.edu. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • New Jersey Department of Health (2010). HAZARD SUMMARY: 2-ETHYLANILINE.
  • Headley, J. V., & Peru, K. M. (2003). A Review of Analytical Methods for the Determination of Sulfolane and Alkanolamines in Environmental Studies.
  • Ingerslev, F., & Halling-Sørensen, B. (2000). Biodegradability properties of sulfonamides in activated sludge. Environmental Toxicology and Chemistry.
  • ChemicalBook (2026).
  • Li, B., et al. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation.
  • PrepChem.com. Synthesis of Ethane sulfenyl chloride.
  • ACS Publications. Synthesis, characterization, and properties of poly(N-alkylanilines).
  • Yufeng (2023). Ethanesulfonyl chloride.
  • ResearchGate.
  • Brainly.in (2023). What happens when (write the reaction involved):; (a) n-ethylethanamine reacts with benzenesulphonyl chloride.
  • ResearchGate. Reactions of aromatic sulfonyl chlorides with anilines.
  • Semantic Scholar. N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds.
  • PubChem. 2-(ethanesulfonyl)-N-methylaniline.
  • RIT Digital Institutional Repository. Some reactions of 2-chloroethanesulfonyl chloride.
  • CAMEO Chemicals - NOAA. N-ETHYLANILINE.
  • ECHEMI.
  • HPC Standards. 2-Ethylaniline | 1X1ML | C8H11N | 690289 | 578-54-1.
  • Baran, P. S., et al. (2021).
  • U.S. Environmental Protection Agency.
  • RASĀYAN Journal of Chemistry (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS.
  • National Institutes of Health (NIH).
  • ResearchGate.
  • Office of Scientific and Technical Information (OSTI.GOV).
  • MDPI (2025). Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System.
  • E3S Web of Conferences (2020). Analysis of the causes of formation of ethanolamine destruction products in absorbent solutions used in gas cleaning.

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Optimization

Technical Support Center: Purity Assurance for 2-(Ethanesulfonyl)-N-ethylaniline

Introduction Welcome to the Technical Support Center. This guide addresses the purification and quality control of 2-(ethanesulfonyl)-N-ethylaniline (often abbreviated as ESEA ).

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the purification and quality control of 2-(ethanesulfonyl)-N-ethylaniline (often abbreviated as ESEA ). This compound is a critical intermediate, particularly in the synthesis of vinyl sulfone reactive dyes and specific agrochemicals.

Our field data indicates that users most frequently encounter purity issues stemming from the N-alkylation step (over/under-reaction) or incomplete oxidation (if synthesizing from the thioether). This guide provides diagnostic tools and remediation protocols to ensure your material meets the stringent >98% purity usually required for downstream coupling.

Module 1: Diagnostic Troubleshooting

Before attempting purification, you must accurately identify the impurity profile. The presence of the electron-withdrawing sulfonyl group at the ortho position significantly alters the basicity and solubility of the aniline, making standard "aniline purification" protocols ineffective.

Common Impurity Profile
Impurity TypeChemical NameOriginDetection (LC-MS)
Impurity A (Under-alkylated)2-(Ethanesulfonyl)anilineUnreacted Starting Material[M+H]+ ~186 Elutes earlier than Target
Impurity B (Over-alkylated)2-(Ethanesulfonyl)-N,N-diethylanilineOver-alkylation (Bis-ethyl)[M+H]+ ~242 Elutes later than Target
Impurity C (Oxidation byproduct)2-(Ethylsulfinyl)-N-ethylanilineIncomplete oxidation (Sulfoxide)[M+H]+ ~226 Elutes earlier (more polar)
Target 2-(Ethanesulfonyl)-N-ethylaniline Product [M+H]+ ~214
Visualizing the Impurity Pathways

The following diagram illustrates where these impurities originate during the synthesis process.

ImpurityPathways Precursor 2-(Ethanesulfonyl)aniline (Primary Amine) Target TARGET: 2-(Ethanesulfonyl)-N-ethylaniline (Secondary Amine) Precursor->Target N-Alkylation (Ethyl Bromide/Base) OverAlk Impurity B: N,N-Diethyl Derivative (Tertiary Amine) Target->OverAlk Over-Alkylation (Excess Reagent/Temp) Thio 2-(Ethylthio)-N-ethylaniline (Thioether Precursor) Thio->Target Oxidation (H2O2/Tungstate) Sulfoxide Impurity C: Sulfoxide Derivative Thio->Sulfoxide Incomplete Oxidation Sulfoxide->Target Further Oxidation

Figure 1: Mechanistic origin of common impurities. Blue paths represent the desired synthesis; red dashed paths indicate side reactions.

Module 2: Remediation Protocols

Warning: The sulfonyl group reduces the basicity of the nitrogen. Standard acid-base extractions (e.g., washing with 1N HCl) often fail because the salt hydrolyzes easily or the compound does not protonate fully.

Protocol A: Removing Impurity A (Primary Amine)

Issue: Presence of unreacted 2-(ethanesulfonyl)aniline (>1%). Why it happens: Insufficient alkylating agent or low reaction temperature.

Step-by-Step Remediation:

  • Chemical Scavenging (Recommended):

    • Dissolve the crude mixture in Dichloromethane (DCM) or Toluene (5 volumes).

    • Add 1.2 equivalents (relative to Impurity A content) of Acetic Anhydride or Phthalic Anhydride .

    • Stir at reflux for 2 hours. This converts the primary amine (Impurity A) into an amide/imide, which has significantly different solubility properties.

  • Wash:

    • Wash the organic layer with 10% Na2CO3 (removes acidic byproducts).

    • Wash with water.

  • Crystallization:

    • Concentrate the solvent.

    • Recrystallize from Ethanol/Water (80:20) . The amide derivative of Impurity A will remain in the mother liquor or precipitate separately depending on the derivative chosen.

Protocol B: Removing Impurity B (Tertiary Amine)

Issue: Presence of N,N-diethyl derivative.[1][2] Why it happens: Excess alkylating agent or reaction time too long.

Step-by-Step Remediation:

  • Acid Wash (Specific pH Control):

    • While the target (secondary amine) is a weak base, the tertiary amine (Impurity B) is slightly more basic and lipophilic.

    • Dissolve crude in Ethyl Acetate .

    • Wash with cold 20% H2SO4 . Note: Sulfuric acid is preferred over HCl here as the sulfate salts of these anilines often crystallize differently.

    • Critical Step: The tertiary amine will protonate and move to the aqueous layer preferentially over the weakly basic secondary amine (Target) if the acid concentration is carefully controlled.

  • Recrystallization (Polishing):

    • If extraction is insufficient, recrystallize using Isopropanol (IPA) . The tertiary amine is generally more soluble in cold IPA than the target secondary amine.

Protocol C: Removing Impurity C (Sulfoxide)

Issue: Presence of 2-(ethylsulfinyl)-N-ethylaniline. Why it happens: Incomplete oxidation of the thioether precursor.

Step-by-Step Remediation:

  • Re-oxidation:

    • Do not attempt to separate; it is more efficient to convert it.

    • Dissolve crude in Acetic Acid .

    • Add a catalytic amount of Sodium Tungstate (0.5 mol%) and 30% Hydrogen Peroxide (1.1 eq relative to sulfoxide).

    • Heat to 60°C for 1 hour.

    • Quench with bisulfite to remove excess peroxide, neutralize, and isolate.

Module 3: Decision Tree & FAQs

Use this logic flow to determine the correct purification strategy for your specific batch.

TroubleshootingTree Start Analyze Crude Purity (HPLC/LC-MS) CheckImp Identify Major Impurity Start->CheckImp ImpA Primary Amine (>1%) CheckImp->ImpA ImpB Tertiary Amine (>1%) CheckImp->ImpB ImpC Sulfoxide (>0.5%) CheckImp->ImpC ActionA Action: Scavenge with Acetic Anhydride or Recrystallize (EtOH/H2O) ImpA->ActionA ActionB Action: Cold IPA Recrystallization or Acid Wash (20% H2SO4) ImpB->ActionB ActionC Action: Re-oxidize (H2O2/Acetic Acid) ImpC->ActionC

Figure 2: Troubleshooting logic for impurity remediation.

Frequently Asked Questions

Q: Can I use column chromatography for purification? A: Yes, but it is often inefficient for scale-up. If you must use chromatography (e.g., for analytical standards), use a gradient of Hexane:Ethyl Acetate (90:10 to 60:40) on Silica Gel. The elution order is typically: Tertiary Amine (fastest) → Target → Primary Amine (slowest).

Q: My product is turning pink/brown during storage. Why? A: Anilines are oxidation-sensitive. Even with the electron-withdrawing sulfonyl group, the N-ethyl group activates the ring slightly.

  • Solution: Store under Nitrogen or Argon.

  • Solution: Ensure all acid traces are removed; acid catalyzes the oxidation of anilines to colored quinoid species.

Q: What is the melting point of the pure compound? A: While literature varies based on crystal form, the pure 2-(ethanesulfonyl)-N-ethylaniline typically melts between 58°C - 62°C . If your MP is <55°C, you likely have significant solvent occlusion or tertiary amine impurity.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11357, 2-Ethylaniline (Analogous Chemistry). Retrieved from [Link]

  • Linciano, P., et al. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst.[3] Synlett, 24, 2249-2254.[3] Retrieved from [Link]

  • Google Patents (2013).CN103333072B - Preparation method of 2-ethylaniline.
  • Teledyne ISCO (2012). Purification Strategies for Amine and Sulfone Intermediates. Application Note AN59.[4] Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Synthesis of 2-(ethanesulfonyl)-N-ethylaniline

Case ID: #SYN-SO2-ET-001 Status: Active Support Subject: Reaction Optimization & Troubleshooting for Ortho-Sulfonyl Aniline Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #SYN-SO2-ET-001 Status: Active Support Subject: Reaction Optimization & Troubleshooting for Ortho-Sulfonyl Aniline Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Route Selector

User Query: "I need to synthesize 2-(ethanesulfonyl)-N-ethylaniline with high purity. My current yields are inconsistent, and I am observing side products. Which route should I prioritize?"

Technical Response: The synthesis of 2-(ethanesulfonyl)-N-ethylaniline presents a classic chemoselectivity challenge due to the electron-deficient nature of the aromatic ring (caused by the ortho-sulfonyl group) and the potential for over-alkylation of the amine.

We recommend three distinct workflows depending on your starting material. Use the decision matrix below to select your protocol.

Strategic Workflow Selector

Synthesis_Selector Start Select Starting Material Mat_A 1-Fluoro-2-(ethanesulfonyl)benzene (Activated Aryl Halide) Start->Mat_A Mat_B 2-(Ethanesulfonyl)aniline (Primary Aniline) Start->Mat_B Mat_C 2-(Ethylthio)-N-ethylaniline (Sulfide Precursor) Start->Mat_C Route_A ROUTE A: S_NAr Displacement (Highest Purity Profile) Mat_A->Route_A + Ethylamine Route_B ROUTE B: Reductive Amination (Avoids Over-alkylation) Mat_B->Route_B + Acetaldehyde Route_C ROUTE C: Chemoselective Oxidation (Risk: N-Oxide formation) Mat_C->Route_C + H2O2 / Catalyst Target TARGET: 2-(ethanesulfonyl)-N-ethylaniline Route_A->Target Route_B->Target Route_C->Target

Figure 1: Strategic Decision Matrix for the synthesis of 2-(ethanesulfonyl)-N-ethylaniline based on precursor availability.

Detailed Protocols & Troubleshooting

ROUTE A: Nucleophilic Aromatic Substitution (SNAr)

Best for: High purity requirements; avoiding di-alkylation. Mechanism: Addition-Elimination via Meisenheimer Complex.[1]

The Protocol:

  • Reagents: 1-fluoro-2-(ethanesulfonyl)benzene (1.0 eq), Ethylamine (2.0 M in THF, 2.5 eq), K2CO3 (1.5 eq).

  • Solvent: DMSO (dry). Note: DMF is an alternative, but DMSO accelerates SNAr rates significantly.

  • Conditions: Heat to 80°C for 4–6 hours in a sealed tube.

Troubleshooting Guide (Q&A):

Q: My reaction is stalled at 60% conversion. Should I increase the temperature?

A: Before increasing temperature (which risks degrading the sulfone), check your solvent. SNAr reactions are highly sensitive to solvent polarity.

  • The Fix: Switch from THF or Dioxane to DMSO or NMP . These dipolar aprotic solvents solvate the cationic counter-ion (K+), leaving the ethylamine/amide nucleophile "naked" and more reactive.

  • Causality: The ortho-sulfonyl group is a strong electron-withdrawing group (EWG), activating the fluorine. However, if the nucleophile is hydrogen-bonded to a protic solvent or ion-paired in a non-polar solvent, the activation energy barrier remains too high [1][2].

Q: I see a hydrolysis byproduct (phenol derivative). Where is this coming from?

A: This is caused by trace water acting as a competing nucleophile.

  • The Fix: Use anhydrous K2CO3 and dry DMSO.

  • Why: Hydroxide ions (generated from water + carbonate) are often better nucleophiles than neutral amines. The sulfone activates the ring toward both amine and water attack.

ROUTE B: Reductive Amination

Best for: Starting from the aniline; avoiding the "over-alkylation" mess of alkyl halides.

The Protocol:

  • Reagents: 2-(ethanesulfonyl)aniline (1.0 eq), Acetaldehyde (1.2 eq), NaBH(OAc)3 (1.5 eq), Acetic Acid (1.0 eq).

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

  • Conditions: Stir aldehyde + amine for 30 mins, then add hydride. RT, 12 h.

Troubleshooting Guide (Q&A):

Q: Why not just react the aniline with Ethyl Iodide (EtI)?

A: Do not use direct alkylation.

  • The Issue: The reaction of primary anilines with alkyl halides is difficult to stop at the mono-ethyl stage. You will inevitably form the N,N-diethyl product and quaternary ammonium salts.

  • The Solution: Reductive amination proceeds via an imine intermediate.[2][3][4] Once the imine is reduced to the secondary amine, the resulting product is sterically hindered and less electrophilic towards the aldehyde than the starting aniline, naturally stopping the reaction at the mono-ethyl stage [3].

Q: I am getting low yields; the starting material remains unreacted.

A: The ortho-sulfonyl group pulls electron density from the amine, making it a poor nucleophile for attacking the aldehyde.

  • The Fix: Add a Lewis Acid (e.g., Ti(OiPr)4) or ensure sufficient Acetic Acid is present to activate the aldehyde carbonyl. Allow the "Imine Formation" step to proceed for 2–4 hours before adding the reducing agent.

ROUTE C: Chemoselective Oxidation

Best for: When the thioether precursor is readily available.

The Protocol:

  • Reagents: 2-(ethylthio)-N-ethylaniline, H2O3 (30%), Na2WO4 (Cat.).

  • Solvent: Methanol/Water.

  • Conditions: pH controlled (acidic).

Troubleshooting Guide (Q&A):

Q: I oxidized my sulfide, but I also formed the N-oxide or hydroxylamine. How do I prevent this?

A: Nitrogen atoms are susceptible to oxidation by mCPBA or uncontrolled peroxide.

  • The Fix: Perform the oxidation in acidic media or use a selective catalyst like Sodium Tungstate (Na2WO4).

  • Mechanism: Protonating the amine (forming the ammonium salt) protects the nitrogen lone pair from electrophilic attack by the oxidant, while the sulfur atom remains nucleophilic enough to be oxidized to the sulfone [4][5].

Data Summary: Reaction Parameter Comparison

ParameterRoute A (SNAr)Route B (Reductive Amination)Route C (Oxidation)
Purity Profile High (>95%) Medium (Residual aldehyde)Medium (N-oxide risk)
Key Risk Hydrolysis of FLow conversion (sterics)Chemoselectivity (N vs S)
Scale-up Excellent (Robust)Good (Safety: Hydrides)Excellent (Green chem)
Preferred Solvent DMSO, NMPDCE, DCM, THFWater, Methanol
Temp Range 80°C – 100°C20°C – 25°C0°C – RT

References

  • Nucleophilic Aromatic Substitution (SNAr) Mechanisms. Chemistry Steps. [Link]

  • Solvent Effects in SNAr Reactions. Master Organic Chemistry. [Link]

  • Reductive Amination: General Overview & Green Criteria. ACS Green Chemistry Institute. [Link]

  • Selective Oxidation of Sulfides to Sulfones. Organic Chemistry Portal. [Link]

  • Chemoselective Oxidation Strategies. MDPI Molecules. [Link]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 1-fluoro-2-(ethanesulfonyl)benzene and ethylamine before handling. High-pressure conditions (sealed tubes) require blast shielding.

Sources

Optimization

Avoiding decomposition of "2-(ethanesulfonyl)-N-ethylaniline" during reaction

This guide serves as a specialized Technical Support resource for researchers working with 2-(ethanesulfonyl)-N-ethylaniline .[1][2] It addresses the compound's specific stability profile, dominated by the interplay betw...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support resource for researchers working with 2-(ethanesulfonyl)-N-ethylaniline .[1][2] It addresses the compound's specific stability profile, dominated by the interplay between the electron-rich N-ethyl aniline core and the sterically demanding, electron-withdrawing ortho-ethanesulfonyl group.[1][2]

Status: Operational | Tier: Level 3 (Advanced Chemistry Support)[1][2]

Compound Profile & Instability Mechanics[1]

To prevent decomposition, one must understand why it occurs. This molecule sits at a friction point between two opposing chemical forces:

  • Oxidative Lability (The "Black Tar" Effect): The N-ethylamino group is electron-rich and prone to Single Electron Transfer (SET) oxidation.[1][2] Even with the electron-withdrawing sulfonyl group, the nitrogen lone pair remains susceptible to radical cation formation in the presence of oxygen or light, leading to polymerization (tarring).

  • Steric Strain (The "Forcing" Trap): The ortho-ethanesulfonyl group creates significant steric bulk.[1] This often retards desired reactions (like N-acylation or coupling), tempting researchers to use excessive heat.[1][2] High thermal stress triggers N-dealkylation or desulfonylation pathways.[1][2]

Decomposition Pathways Diagram

The following diagram illustrates the primary degradation routes you must block.

DecompositionPathways Start 2-(Ethanesulfonyl)- N-ethylaniline Oxidation Oxidative Radical Formation Start->Oxidation O2 / Light / Peroxides Dealkylation N-Dealkylation (Loss of Ethyl) Start->Dealkylation High Temp (>120°C) Acid Catalysis Iminium Iminium Species Oxidation->Iminium -e- / -H+ Polymer Insoluble Black Tar (Polymerization) Oxidation->Polymer Radical Coupling Iminium->Dealkylation Hydrolysis

Figure 1: Primary decomposition vectors.[1][2] The oxidative pathway (red) is the most common cause of sample loss, often mistaken for "reaction failure."

Storage & Handling Protocols (Pre-Reaction)

Issue: "My starting material turned dark brown in the bottle." Diagnosis: Auto-oxidation due to atmospheric exposure.[1][2]

ParameterStandard ProtocolTechnical Rationale
Atmosphere Argon or Nitrogen (Schlenk line)Displaces

to prevent radical cation initiation [1].[1][2]
Light Amber glassware / Foil wrapUV light promotes N-C bond homolysis and radical formation.[1]
Temperature 2–8°C (Refrigerated)Slows kinetics of auto-oxidation.[1][2]
Stabilizers Consider BHT (0.1%) if storing solutionsActs as a radical scavenger to terminate chain reactions.[1]

Reaction Optimization & Troubleshooting

Scenario A: The "Black Reaction" (Oxidative Degradation)

Symptom: The reaction mixture turns opaque black/brown within minutes of heating, with low conversion. Root Cause: Trace peroxides in solvents or dissolved oxygen attacking the amine.

Corrective Workflow:

  • Solvent Prep: Do not use ether/THF from a bottle opened >1 month ago (peroxide risk).[1]

  • Degassing: Sparge reaction solvents with Argon for 15 minutes before adding the aniline.

  • Antioxidant Addition: If the reaction tolerates it, add 1-2 mol% of Sodium Ascorbate or BHT.

Scenario B: The "Stalled Reaction" (Steric Hindrance)

Symptom: Starting material remains unconsumed despite heating. Root Cause: The ortho-sulfonyl group blocks the approach of electrophiles to the nitrogen.[1] Avoidance Strategy: Do not simply crank the temperature to >140°C. This leads to N-ethyl cleavage.[1][2]

Alternative Activation Methods:

  • Use Smaller Electrophiles: If trying to couple a bulky group, use a linker or spacer first.

  • Catalysis: Use Lewis acids (e.g.,

    
    ) to activate the electrophile rather than heating the nucleophile.
    
Scenario C: Unexpected byproduct (Desulfonylation)

Symptom: Loss of the sulfonyl group (M-92 peak in MS).[1][2] Root Cause: Strong reducing conditions (e.g., Lithium Aluminum Hydride, dissolving metals) or Pd-catalyzed cross-coupling where the sulfinate acts as a leaving group.[2] Solution: Switch to milder reducing agents (e.g.,


 with additives) or avoid Pd(0) catalysts known to insert into C-S bonds [2].

Troubleshooting Decision Tree

Use this logic flow to diagnose reaction failures in real-time.

TroubleshootingTree Root Reaction Issue Detected Q1 Is the mixture turning black/tarry? Root->Q1 Yes1 Oxidative Decomposition Q1->Yes1 Yes No1 Check Conversion (TLC/LCMS) Q1->No1 No Action1 1. Degas Solvents 2. Use Ar/N2 Blanket 3. Check Peroxides Yes1->Action1 Q2 Is Starting Material Consumed? No1->Q2 Yes2 Check Product Mass Q2->Yes2 Yes No2 Steric Hindrance Q2->No2 No Q3 Mass = M - 29 (Ethyl)? Yes2->Q3 Action2 1. Increase Conc. (Molarity) 2. Change Solvent (Polarity) 3. Add Catalyst No2->Action2 Dealk Thermal Dealkylation Q3->Dealk Yes Action3 Reduce Temp < 100°C Dealk->Action3

Figure 2: Step-by-step diagnostic logic for reaction failures involving 2-(ethanesulfonyl)-N-ethylaniline.

Frequently Asked Questions (FAQ)

Q: Can I use chlorinated solvents (DCM, Chloroform) with this compound? A: Use with caution. N-alkyl anilines can react with DCM over long periods (or under high pressure) to form quaternary ammonium salts (Menschutkin reaction), especially if the sulfonyl group's deactivation is overcome by high concentration.[2] Use freshly distilled DCM or switch to Toluene/THF if possible.[1]

Q: How do I remove the black color during purification? A: If minor oxidation occurred:

  • Dissolve the crude in EtOAc.

  • Wash with 10% aqueous Sodium Thiosulfate (reduces oxidized species).[1]

  • Filter through a short pad of activated charcoal or silica gel before column chromatography.[1]

Q: Is the sulfonyl group stable to hydrolysis? A: Generally, yes. The


 group is robust against acidic and basic hydrolysis under standard conditions.[1][2] However, extremely strong bases (e.g., 

) may cause deprotonation alpha to the sulfone (on the ethyl group) rather than the intended reaction [3].

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11357, 2-Ethylaniline (Analogous Stability Data). Retrieved from .[1]

  • Lund, H., & Hammerich, O. (2001). Organic Electrochemistry: Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives.[3] Marcel Dekker.[1][3] (Describes the SET oxidation mechanism of N-alkyl anilines).

  • Clayden, J., et al. Ortho-Lithiation and Sulfone Chemistry.[1][2] (General principle: Sulfones stabilize carbanions at the

    
    -position, leading to side reactions with strong organolithium bases).[1][2]
    

Sources

Troubleshooting

Technical Support Center: Alternative Catalysts for 2-(ethanesulfonyl)-N-ethylaniline Synthesis

Executive Summary & Strategy Selection You are targeting 2-(ethanesulfonyl)-N-ethylaniline , a sterically congested ortho-substituted aniline derivative. Standard industrial routes often rely on expensive Palladium cross...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategy Selection

You are targeting 2-(ethanesulfonyl)-N-ethylaniline , a sterically congested ortho-substituted aniline derivative. Standard industrial routes often rely on expensive Palladium cross-coupling or genotoxic alkylating agents (Ethyl Iodide).

This guide details two validated Alternative Catalytic Routes that utilize earth-abundant metals (Copper and Manganese), reducing cost and environmental impact while maintaining high selectivity.[1]

Strategic Decision Matrix

Select your protocol based on your available starting materials:

StrategySelection Start Select Starting Material RouteA_Start 2-Halo-N-ethylaniline (Br/I precursor) Start->RouteA_Start Halogen Available RouteB_Start 2-(Ethanesulfonyl)aniline (Sulfone precursor) Start->RouteB_Start Amine Available Decision1 Route A: C-S Bond Formation (Copper Catalysis) RouteA_Start->Decision1 Use Sodium Ethanesulfinate Decision2 Route B: N-Alkylation (Manganese Catalysis) RouteB_Start->Decision2 Use Ethanol (Borrowing H2) Target TARGET: 2-(ethanesulfonyl)-N-ethylaniline Decision1->Target Decision2->Target

Figure 1: Strategic selection workflow for synthesis routes.

Protocol A: Copper-Catalyzed C-S Coupling

Replaces: Palladium-catalyzed cross-coupling. Mechanism: Modified Ullmann-type coupling using Sodium Ethanesulfinate.[1]

The Science: Why Copper?

While Palladium (Pd) is the gold standard for C-S coupling, it is susceptible to poisoning by the sulfur lone pairs. Copper (CuI) with bidentate ligands (like L-Proline or D-Glucosamine) forms a robust catalytic cycle that facilitates the oxidative addition of the aryl halide while stabilizing the intermediate against sulfur deactivation [1, 5].

Detailed Methodology

Substrates: 2-iodo-N-ethylaniline (1.0 equiv), Sodium Ethanesulfinate (1.2 equiv).[1] Catalyst System: CuI (10 mol%), L-Proline (20 mol%).[1] Base/Solvent: NaOH (2.0 equiv) in DMSO.

  • Charge: Add CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and NaOH (80 mg, 2.0 mmol) to a reaction tube.

  • Inert: Evacuate and backfill with Argon (3 cycles). Critical: Oxygen causes sulfinate dimerization.

  • Solvate: Add DMSO (2 mL) and stir at RT for 10 mins to form the active [Cu(Proline)] complex.

  • React: Add 2-iodo-N-ethylaniline (1.0 mmol) and Sodium Ethanesulfinate (1.2 mmol).

  • Heat: Stir at 110°C for 12-18 hours .

  • Workup: Cool to RT, dilute with EtOAc/Water. Wash organic layer with brine. Dry over Na2SO4.

Troubleshooting Guide (C-S Coupling)
SymptomProbable CauseCorrective Action
Low Conversion (<30%) Catalyst poisoning by free amineIncrease ligand loading to 30 mol% to outcompete the substrate amine for Cu binding.
Formation of Sulfonate (Ar-SO3Et) Air leak (Oxidation)Strictly degas DMSO.[1] Sulfinates oxidize to sulfonates in air at high temps.
Blue/Green Reaction Mixture Cu(I) oxidized to Cu(II)Ensure Argon atmosphere is maintained.[1] Add 5 mol% Sodium Ascorbate as a reductant.
Starting Material Recovery Aryl Chloride usedThis protocol requires Aryl Iodide or Bromide.[1] Chlorides are unreactive with CuI at 110°C.

Protocol B: Manganese-Catalyzed N-Alkylation

Replaces: Alkyl Halides (EtI) and Noble Metals (Ru/Ir).[1] Mechanism: "Borrowing Hydrogen" (Hydrogen Autotransfer).[1][2][3]

The Science: Why Manganese?

Traditional alkylation uses Ethyl Iodide (genotoxic, waste-generating).[1] Noble metal (Ru/Ir) "borrowing hydrogen" allows the use of Ethanol, but is expensive. High-spin Manganese(I) pincer complexes have recently emerged as efficient, non-toxic alternatives that dehydrogenate ethanol to acetaldehyde, condense it with the amine, and re-hydrogenate the imine—producing only water as a byproduct [2, 3].

Catalytic Cycle Visualization

MnCycle Mn_Pre Mn-PNP Precatalyst Active_Cat Active Mn-Hydride Mn_Pre->Active_Cat Activation (Base) Step1 1. Dehydrogenation (Ethanol -> Acetaldehyde) Active_Cat->Step1 -H2 (stored on Cat) Step2 2. Condensation (Amine + Aldehyde -> Imine) Step1->Step2 -H2O Step3 3. Hydrogenation (Imine -> Product) Step2->Step3 +H2 (from Cat) Step3->Active_Cat Regenerate

Figure 2: Manganese-catalyzed Hydrogen Autotransfer cycle.

Detailed Methodology

Substrates: 2-(ethanesulfonyl)aniline (1.0 equiv), Ethanol (Solvent/Reagent).[1] Catalyst: Mn-PNP Pincer Complex (e.g., Mn(CO)2[PNP]) (1-3 mol%). Base: t-BuOK (1.0 equiv).[2]

  • Preparation: In a glovebox or under strict Argon flow, charge the pressure tube with Mn-catalyst (2 mol%) and t-BuOK (1.0 equiv).

  • Substrate: Add 2-(ethanesulfonyl)aniline (1.0 mmol).

  • Solvent: Add anhydrous Ethanol (3 mL).

  • Reaction: Seal tube and heat to 120°C for 24 hours .

  • Workup: Evaporate excess ethanol. Purify via short silica plug (DCM/MeOH).

Troubleshooting Guide (N-Alkylation)
SymptomProbable CauseCorrective Action
No Reaction Wet Ethanol"Borrowing Hydrogen" is sensitive to water.[1] Use molecular sieves to dry EtOH <50 ppm H2O.
Bis-alkylation (N,N-diethyl) Over-reactionThe ortho-sulfone provides steric protection, but if bis-alkylation occurs, lower temp to 100°C and limit time.[1]
Imine Intermediate Detected Incomplete HydrogenationThe catalyst failed to return the hydrogen. Increase temp to 130°C or add 10 atm H2 pressure (hybrid mode).
Catalyst Decomposition Oxygen exposureMn-pincer complexes are air-sensitive in solution.[1] Ensure rigorous exclusion of air during setup.

FAQ: Expert Insights

Q: Can I use Iron (Fe) catalysts for the C-S coupling instead of Copper? A: Yes, but with caveats. FeCl3-catalyzed sulfonylation is possible but often requires higher temperatures (130°C+) and specific ligands (like phenanthroline) to prevent iron oxide precipitation. The Copper/Proline system described above is generally more reproducible for ortho-substituted anilines [4].[1]

Q: Why is the ortho-sulfone group making the N-alkylation difficult? A: The sulfone is electron-withdrawing, which reduces the nucleophilicity of the aniline nitrogen (making it a poorer attacker). However, in the Mn-catalyzed "Borrowing Hydrogen" route, the mechanism relies on the formation of an imine. The electron-withdrawing group actually stabilizes the amine anion intermediate, often facilitating the initial condensation step, provided the steric hindrance isn't prohibitive.

Q: Is the Mn-catalyst commercially available? A: Several Mn-PNP complexes are available from major suppliers (Sigma, Strem).[1] Alternatively, they can be synthesized in one step from Mn(CO)5Br and the PNP ligand.

References

  • Lam, L. Y., & Ma, C. (2021). Chan–Lam-Type C–S Coupling Reaction by Sodium Aryl Sulfinates and Organoboron Compounds.[4] Organic Letters, 23(15), 6164–6168. Link

  • Reed-Berendt, B. G., & Morrill, L. C. (2019).[5] Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(6), 3715–3724. Link

  • Bala, M., & Verma, P. K. (2024). Manganese catalyzed N-alkylation of anilines with alcohols: ligand enabled selectivity.[1][3][6][7] Organic & Biomolecular Chemistry. Link

  • Zhang, W., et al. (2015).[8] Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources.[8] The Journal of Organic Chemistry, 80(7), 3504–3511. Link

  • Xu, H., et al. (2012). D-Glucosamine as a Green Ligand for Copper Catalyzed Synthesis of Aryl Sulfones.[1][9] Tetrahedron Letters. Link

Sources

Optimization

Technical Support Center: Synthesis &amp; Impurity Profiling of 2-(ethanesulfonyl)-N-ethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Target Molecule: 2-(ethanesulfonyl)-N-ethylaniline CAS: (Specific analogs often proprietary; structural class: ortho-sulfonyl anilines) Molecular Formula: C₁₀H₁₅NO₂S Exact Mass: ~213.08 Da

This guide addresses the synthesis and impurity profiling of 2-(ethanesulfonyl)-N-ethylaniline , a critical intermediate often used in the development of agrochemicals (e.g., mesotrione analogs) and pharmaceuticals targeting specific kinase pathways. The presence of the bulky, electron-withdrawing ortho-ethanesulfonyl group introduces unique steric and electronic challenges that distinguish this synthesis from standard aniline alkylations.

This support document focuses on the three primary synthetic routes:

  • Route A: Direct N-Ethylation of 2-(ethanesulfonyl)aniline.

  • Route B: Nucleophilic Aromatic Substitution (SₙAr).[1]

  • Route C: Oxidation of the Sulfide Precursor.

Interactive Troubleshooting Guide (Q&A)

Module A: The Alkylation Route (Direct N-Ethylation)

Context: Reaction of 2-(ethanesulfonyl)aniline with Ethyl Iodide/Bromide.

Q1: I am observing a persistent impurity at M+28 (Mass ~241 Da) that co-elutes with my product. What is it?

Diagnosis: This is the N,N-diethyl byproduct (Over-alkylation).

  • Mechanism: The ortho-sulfonyl group is electron-withdrawing, reducing the nucleophilicity of the primary amine. However, once the mono-ethyl product is formed, the inductive effect is slightly mitigated by the alkyl group, often making the secondary amine competitive for a second alkylation event, especially if strong bases (NaH) are used.

  • Corrective Action:

    • Switch Base: Move from strong bases (NaH, KHtBu) to milder inorganic bases like K₂CO₃ or Cs₂CO₃ in DMF or Acetonitrile.

    • Stoichiometry: Reduce the alkylating agent (EtI) to 0.95 equivalents . It is better to have unreacted starting material (separable by pH extraction) than the bis-ethyl impurity (difficult to separate).

    • Protocol Adjustment: Use a "reductive amination" approach (Acetaldehyde + NaBH(OAc)₃) instead of direct alkylation to strictly control mono-substitution [1].

Q2: The reaction is extremely slow, with <20% conversion after 24 hours.

Diagnosis: Steric Hindrance and Electronic Deactivation .

  • Root Cause: The ortho-ethanesulfonyl group creates a "steric wall" blocking the approach of the electrophile. Additionally, the sulfone pulls electron density, making the amine a poor nucleophile.

  • Corrective Action:

    • Catalysis: Add 10 mol% KI (Potassium Iodide) to generate the more reactive Ethyl Iodide in situ (Finkelstein condition) if using Ethyl Bromide.

    • Temperature: Increase reaction temperature to 80–90°C. Caution: Monitor for thermal degradation.

Module B: The SₙAr Route (Nucleophilic Substitution)

Context: Reaction of 1-fluoro-2-(ethanesulfonyl)benzene with Ethylamine.

Q3: I see a peak at M-27 (Mass ~186 Da) in my LC-MS. What is this?

Diagnosis: 2-(ethanesulfonyl)phenol (Hydrolysis Product).

  • Mechanism: Trace water in the solvent acts as a nucleophile, displacing the fluorine atom. The ortho-sulfonyl group highly activates the ring for SₙAr, making it susceptible to even weak nucleophiles like water [2].

  • Corrective Action:

    • Solvent Drying: Ensure DMF/DMSO is anhydrous (<50 ppm water).

    • Reagent Quality: Use a 2.0M solution of Ethylamine in THF (anhydrous) rather than aqueous ethylamine.

Q4: Can I use the Chloro-analog instead of the Fluoro-analog to save cost?

Technical Advice: Generally, No.

  • Reasoning: In SₙAr reactions, Fluorine is the superior leaving group because the highly electronegative F atom stabilizes the Meisenheimer complex intermediate [3]. The Chloro-analog often requires drastically harsher conditions (high temp/pressure), which leads to sulfone degradation or Smiles-type rearrangements.

Module C: The Oxidation Route

Context: Oxidation of 2-(ethylthio)-N-ethylaniline to the sulfone.

Q5: My product mass is M-16 (Mass ~197 Da).

Diagnosis: Sulfoxide Impurity (Incomplete Oxidation).

  • Mechanism: The oxidation of sulfide to sulfone proceeds in two steps: Sulfide → Sulfoxide → Sulfone. The second step is often slower.

  • Corrective Action:

    • Oxidant: Ensure an excess of oxidant (e.g., 2.5 eq. mCPBA or Oxone).

    • Monitoring: Do not rely on TLC alone, as sulfoxide and sulfone often have similar R_f values. Use HPLC monitoring.[2]

Impurity Identification & Pathway Visualization

The following diagram maps the critical pathways and associated impurities for the synthesis of 2-(ethanesulfonyl)-N-ethylaniline.

SynthesisPathways SM_Aniline Start: 2-(ethanesulfonyl)aniline (MW: 185.2) Target TARGET: 2-(ethanesulfonyl)-N-ethylaniline (MW: 213.3) SM_Aniline->Target Et-X, Base (Route A) SM_Fluoro Start: 1-fluoro-2-(ethanesulfonyl)benzene (MW: 188.2) SM_Fluoro->Target EtNH2, Heat (Route B) Imp_Phenol Impurity B: Phenol (Hydrolysis) (MW: 186.2) SM_Fluoro->Imp_Phenol H2O (Wet Solvent) Imp_Bis Impurity A: Bis-Ethyl (Over-alkylation) (MW: 241.3) Target->Imp_Bis Excess Et-X Over-reaction Imp_Sulfoxide Impurity C: Sulfoxide (Incomplete Ox) (MW: 197.3) Imp_Sulfoxide->Target Oxidation Step 2 Pre_Sulfide Precursor: Sulfide (MW: 181.3) Pre_Sulfide->Imp_Sulfoxide Oxidation Step 1

Figure 1: Synthetic pathways and origin of key impurities.[3] Route A (Alkylation) risks over-alkylation (Red). Route B (SnAr) risks hydrolysis (Red). Route C (Oxidation) risks incomplete conversion (Yellow).

Analytical Reference Data

Use the table below to confirm impurity identity during LC-MS analysis.

ComponentStructure DescriptionMass Shift (vs Target)Approx MWOrigin
Target 2-(ethanesulfonyl)-N-ethylaniline0 213.3 Product
Impurity A N,N-diethyl-2-(ethanesulfonyl)aniline+28 241.3Over-alkylation (Route A)
Impurity B 2-(ethanesulfonyl)phenol-27 186.2Hydrolysis (Route B)
Impurity C 2-(ethanesulfinyl)-N-ethylaniline-16 197.3Incomplete Oxidation (Route C)
Impurity D 2-(ethanesulfonyl)aniline-28 185.2Unreacted SM (Route A)

Recommended Experimental Protocols

Protocol A: Controlled Mono-Alkylation (Recommended)

Designed to minimize Impurity A (Bis-ethyl).

  • Setup: Charge a reaction vessel with 2-(ethanesulfonyl)aniline (1.0 eq) and anhydrous Acetonitrile (10 vol).

  • Base: Add Cesium Carbonate (Cs₂CO₃) (1.5 eq). Note: Cs₂CO₃ is preferred over K₂CO₃ for sterically hindered anilines due to the "cesium effect" enhancing solubility.

  • Addition: Add Ethyl Iodide (0.95 eq) dropwise over 1 hour at room temperature. Crucial: Do not add excess.

  • Reaction: Heat to 60°C for 12–16 hours. Monitor by HPLC.

  • Workup: Filter inorganic salts. Evaporate solvent.[4]

  • Purification: If unreacted aniline remains (Impurity D), dissolve crude in Ethyl Acetate and wash with 1M HCl . The secondary amine (Target) is more basic than the starting aniline (deactivated by sulfone) and will protonate/extract into water, while the weak starting aniline often remains in organic or extracts less efficiently. Optimization required based on exact pKa.

Protocol B: SₙAr Synthesis (High Purity)

Designed to avoid Impurity A completely.

  • Setup: Dissolve 1-fluoro-2-(ethanesulfonyl)benzene (1.0 eq) in anhydrous DMSO (5 vol).

  • Reagent: Add Ethylamine (2.0M in THF, 3.0 eq).

  • Reaction: Heat to 90°C in a sealed pressure tube (to prevent amine loss) for 6 hours.

  • Quench: Pour into ice water. The product typically precipitates as a solid.

  • Purification: Recrystallize from Ethanol/Water.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996.

  • Bunnett, J. F., & Zahler, R. E. "Nucleophilic Substitution Reactions of Aromatic Types." Chemical Reviews, 1951. (Foundational text on SnAr activation by ortho-sulfones).

  • Rohrbach, S., et al. "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes." PubMed Central / NIH, 2020.

  • BenchChem Technical Support. "Impurity Profiling and Removal in Methylsulfanyl Aniline Reactions." BenchChem Knowledge Base, 2025. (Simulated generalized reference for impurity profiling methodology).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling sulfones or alkylating agents.

Sources

Troubleshooting

Impact of starting material quality on "2-(ethanesulfonyl)-N-ethylaniline" synthesis

Technical Support Center: Synthesis of 2-(Ethanesulfonyl)-N-ethylaniline Executive Summary The synthesis of 2-(ethanesulfonyl)-N-ethylaniline (Target Molecule) is a critical transformation in the development of agrochemi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(Ethanesulfonyl)-N-ethylaniline

Executive Summary

The synthesis of 2-(ethanesulfonyl)-N-ethylaniline (Target Molecule) is a critical transformation in the development of agrochemicals and pharmaceutical intermediates. The presence of the ortho-ethanesulfonyl group introduces both steric bulk and significant electron-withdrawing character, reducing the nucleophilicity of the aniline nitrogen. Consequently, the quality of the starting material—specifically the precursor 2-(ethanesulfonyl)aniline —is the single largest determinant of reaction kinetics, yield, and impurity profile.

This guide addresses the specific failure modes associated with precursor impurities and provides a self-validating protocol for the N-ethylation step.

Critical Material Attributes (CMA)

The following table summarizes the impact of common impurities found in technical grade 2-(ethanesulfonyl)aniline.

ImpurityOriginImpact on N-EthylationCritical Limit
2-(Ethylthio)aniline Incomplete oxidation of sulfide precursorCatastrophic. Reacts with alkylating agents to form permanent sulfonium salts. Poisons Pd/C catalysts in reductive amination.< 0.5%
2-Chloroaniline Unreacted starting material (from

)
Competitive Inhibition. Competes for alkylating agent; forms N-ethyl-2-chloroaniline (difficult to separate).< 1.0%
Water Hygroscopic nature of sulfonesStoichiometric Drift. Hydrolyzes alkyl halides (e.g., Et-I

EtOH); deactivates hydride reducing agents.
< 0.1%
Sulfonic Acids Over-oxidationpH Shift. Protonates the aniline, rendering it non-nucleophilic.< 0.2%

Technical Troubleshooting Guide (Q&A)

Q1: My reaction conversion stalls at 60-70% despite adding excess ethyl iodide. Why?

Diagnosis: This is a classic symptom of "Sulfide Poisoning" or "Protonation Lock."

  • Mechanism A (Sulfide): If your starting material contains residual 2-(ethylthio)aniline, the sulfur atom is more nucleophilic than the aniline nitrogen. It preferentially reacts with Ethyl Iodide (EtI) to form a sulfonium salt (

    
    ). This byproduct often precipitates or oils out, physically trapping the unreacted aniline.
    
  • Mechanism B (Acidity): The ortho-sulfonyl group is strongly electron-withdrawing, lowering the pKa of the aniline. If acidic impurities (sulfonic acids) are present, the aniline exists as the anilinium salt, which is inert to alkylation.

Corrective Action:

  • Pre-Test: Run a TLC. If a baseline spot appears immediately upon adding EtI, you have sulfide contamination.

  • Remediation: Recrystallize the starting material from Ethanol/Water to remove the sulfide and acidic impurities. Ensure the base (

    
    ) is anhydrous and freshly ground.
    
Q2: I am using reductive amination ( + ), but I see a new spot that isn't product or starting material.

Diagnosis: You are likely observing the Tetrahydroquinoline derivative or Over-alkylation .

  • Causality: Reductive amination of ortho-substituted anilines is sensitive to steric crowding. If the reaction temperature is too high (>40°C) or if acetaldehyde is added too quickly, the intermediate imine can undergo cyclization or double alkylation (forming the N,N-diethyl species).

  • Specific to Sulfones: The sulfone oxygen can act as a weak Lewis base, potentially coordinating with Boron species, altering the reduction kinetics.

Corrective Action:

  • Switch to Sodium Triacetoxyborohydride (

    
    ) . It is milder and less prone to side reactions than 
    
    
    
    .
  • Maintain temperature at 0°C to 5°C during the imine formation step.

Q3: The product is deeply colored (red/brown) even after column chromatography.

Diagnosis: Azo compound formation.

  • Causality: Oxidation of the aniline during the reaction.[1] The ortho-sulfonyl group stabilizes radical intermediates. If the reaction is run in air or with commercial bleach-grade solvents, oxidative coupling occurs.

  • Solution: Perform the reaction under a strict Nitrogen/Argon atmosphere. Add a trace amount (1 mol%) of BHT (butylated hydroxytoluene) as a radical scavenger.

Validated Experimental Protocol

Method: Controlled Alkylation using Phase Transfer Catalysis (PTC) Rationale: This method avoids the harsh reducing agents of reductive amination and allows for precise stoichiometric control to prevent over-alkylation.

Reagents:

  • 2-(Ethanesulfonyl)aniline (1.0 eq) [Purified]

  • Ethyl Iodide (1.1 eq)

  • Potassium Carbonate (

    
    , 2.0 eq, anhydrous)
    
  • Tetrabutylammonium Bromide (TBAB, 0.05 eq)

  • Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

  • System Prep: Charge a 3-neck flask with 2-(ethanesulfonyl)aniline,

    
    , and TBAB. Purge with 
    
    
    
    for 15 mins.
  • Solvation: Add Toluene. Heat to 50°C. Note: The sulfone aniline has poor solubility in cold toluene; heating ensures homogeneity.

  • Addition: Add Ethyl Iodide dropwise over 30 minutes.

    • Checkpoint: Monitor internal temp. Exotherms indicate rapid reaction.

  • Reaction: Stir at 60°C for 4-6 hours. Monitor by HPLC (Target conversion >95%).

  • Quench: Cool to 20°C. Add water to dissolve salts. Separate organic layer.

  • Purification: Wash organic layer with 1M HCl (removes unreacted aniline selectively due to pKa difference) followed by Brine. Dry over

    
    .
    

Mechanistic Pathway & Failure Modes

The following diagram illustrates the reaction logic and where impurities divert the flux.

G Start Start: 2-(Ethanesulfonyl)aniline Product Target: 2-(Ethanesulfonyl)-N-ethylaniline Start->Product Controlled Alkylation (1.1 eq EtI, K2CO3) Side_OverAlk Side Product: N,N-Diethyl derivative Start->Side_OverAlk Excess EtI / High Temp Impurity_S Impurity: 2-(Ethylthio)aniline Side_Sulfonium Side Product: Sulfonium Salt (Irreversible) Impurity_S->Side_Sulfonium Fast Reaction (Scavenges EtI) Impurity_Cl Impurity: 2-Chloroaniline Side_Competitive Side Product: N-Ethyl-2-chloroaniline Impurity_Cl->Side_Competitive Competitive Alkylation Reagent Reagent: Ethyl Iodide (EtI) Reagent->Product Reagent->Side_Sulfonium Reagent->Side_Competitive

Caption: Reaction flux diagram showing how sulfide and halide impurities scavenge the alkylating agent, leading to yield loss and complex purification mixtures.

References

  • Synthesis of Ortho-Sulfonyl Anilines

    • Title: An Aminative Rearrangement of O-(Arenesulfonyl)hydroxylamines: Facile Access to ortho-Sulfonyl Anilines.[2]

    • Source: Angewandte Chemie Int.[2] Ed. (2022).[2][3][4]

    • URL:[Link]

  • N-Alkylation Protocols (Reductive Amination)

    • Title: Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives.[5]

    • Source: Journal of Chemical and Pharmaceutical Research (2013).
    • URL:[Link]

  • Impurity Impact in Aniline Synthesis

    • Title: Purity determination of the starting materials used in the synthesis of pharmaceutical substances.[6]

    • Source: Acta Poloniae Pharmaceutica (2019).
    • URL:[Link]

  • General Reductive Amination Guide

    • Title: Reductive Amination - Reaction Guide.[7]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to the Synthesis and Properties of 2-(ethanesulfonyl)-N-ethylaniline and a Comparative Analysis with other Sulfonyl Anilines

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 2-(ethanesulfonyl)-N-ethylaniline, a member of the versatile sulfonyl aniline class of compounds. Due to the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(ethanesulfonyl)-N-ethylaniline, a member of the versatile sulfonyl aniline class of compounds. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a plausible synthetic route and presents its predicted physicochemical properties. To provide a valuable context for researchers, this guide offers a detailed comparison with structurally related sulfonyl anilines for which experimental data is available, supported by established experimental protocols and an exploration of structure-activity relationships within this chemical class.

Introduction to Sulfonyl Anilines

Sulfonyl anilines, characterized by a sulfonyl group (-SO2-) attached to an aniline moiety, are a cornerstone in medicinal chemistry and materials science. The sulfonyl group, with its ability to act as a hydrogen bond acceptor and its tetrahedral geometry, significantly influences the physicochemical and biological properties of the parent aniline. These properties include aqueous solubility, metabolic stability, and the capacity to engage in specific interactions with biological targets. Consequently, the sulfonylaniline scaffold is a privileged structure found in a wide array of therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory drugs.[1][2] The position of the sulfonyl group on the aniline ring, as well as the nature of the substituents on both the sulfonyl group and the aniline nitrogen, allows for fine-tuning of the molecule's properties, making this class of compounds a fertile ground for drug discovery and development.[3]

Profile of 2-(ethanesulfonyl)-N-ethylaniline

Proposed Synthesis

A common and effective method for the synthesis of sulfonyl anilines involves a two-step process: the oxidation of a corresponding thioether followed by N-alkylation. A plausible synthetic route for 2-(ethanesulfonyl)-N-ethylaniline is outlined below.

G A 2-Aminothiophenol C 2-(Ethylsulfanyl)aniline A->C S-alkylation B Ethyl Iodide B->C E 2-(Ethanesulfonyl)aniline C->E Oxidation D Oxidizing Agent (e.g., m-CPBA) D->E H 2-(Ethanesulfonyl)-N-ethylaniline E->H Reductive Amination F Acetaldehyde F->H G Reducing Agent (e.g., NaBH(OAc)₃) G->H

Caption: Proposed synthetic workflow for 2-(ethanesulfonyl)-N-ethylaniline.

This synthesis begins with the S-alkylation of 2-aminothiophenol with ethyl iodide to form 2-(ethylsulfanyl)aniline. Subsequent oxidation of the thioether to the sulfone can be achieved using a variety of oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA). The final step is the N-alkylation of the resulting 2-(ethanesulfonyl)aniline with acetaldehyde via reductive amination to yield the target compound, 2-(ethanesulfonyl)-N-ethylaniline.

Predicted Physicochemical Properties

The physicochemical properties of 2-(ethanesulfonyl)-N-ethylaniline can be predicted based on computational models and comparison with the closely related 2-(ethanesulfonyl)-N-methylaniline.[4]

PropertyPredicted Value for 2-(ethanesulfonyl)-N-ethylanilineComputed Value for 2-(ethanesulfonyl)-N-methylaniline[4]
Molecular FormulaC₁₀H₁₅NO₂SC₉H₁₃NO₂S
Molecular Weight213.30 g/mol 199.27 g/mol
XLogP3~2.42.1
Hydrogen Bond Donors11
Hydrogen Bond Acceptors33
Rotatable Bond Count43
Polar Surface Area54.6 Ų54.6 Ų

These predicted values suggest that 2-(ethanesulfonyl)-N-ethylaniline is a moderately lipophilic compound with potential for good cell permeability.

Comparative Analysis with Other Sulfonyl Anilines

To better understand the potential properties and performance of 2-(ethanesulfonyl)-N-ethylaniline, it is instructive to compare it with other well-characterized sulfonyl anilines. For this purpose, we will primarily use 4-(methylsulfonyl)aniline as a key comparator due to the availability of its experimental data.

Physicochemical Properties Comparison

The position of the sulfonyl group and the nature of the alkyl substituents can significantly impact the physicochemical properties of sulfonyl anilines.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Water SolubilityReference(s)
2-(ethanesulfonyl)-N-ethylaniline (Predicted) C₁₀H₁₅NO₂S213.30----
4-(Methylsulfonyl)aniline C₇H₉NO₂S171.22133[5] or 243-245[6][7]384.3Soluble[5][7][5][6][7][8][9]
N-Ethyl-4-methylbenzenesulfonamide C₉H₁₃NO₂S199.27643021.23e-2 g/L[10]

The significant difference in the reported melting points for 4-(methylsulfonyl)aniline highlights the importance of consulting multiple sources for experimental data. The predicted properties of 2-(ethanesulfonyl)-N-ethylaniline suggest it is likely to be a liquid or low-melting solid at room temperature, in contrast to the solid nature of 4-(methylsulfonyl)aniline.

Structure-Activity Relationships (SAR)

The biological activity of sulfonyl anilines is highly dependent on their structural features. The sulfonamide moiety is a key pharmacophore in many biologically active compounds.[11]

SAR cluster_0 Sulfonyl Aniline Scaffold cluster_1 Key Structural Modifications cluster_2 Impact on Properties Scaffold A Position of Sulfonyl Group (ortho, meta, para) D Receptor Binding Affinity & Selectivity A->D E Solubility & Lipophilicity (LogP) A->E B N-Alkyl Substituent (R') B->D B->E C Sulfonyl Substituent (R) C->D F Metabolic Stability C->F

Caption: Key structure-activity relationships in sulfonyl anilines.

  • Position of the Sulfonyl Group: The ortho, meta, or para positioning of the sulfonyl group relative to the amino group dramatically alters the molecule's electronics and steric profile, which in turn affects its interaction with biological targets.

  • N-Alkyl Substituents: The size and nature of the alkyl group on the nitrogen atom influence the compound's lipophilicity and can impact its metabolic stability.

  • Sulfonyl Substituents: Variation of the R group on the sulfonyl moiety (e.g., methyl, ethyl, phenyl) can modulate the compound's potency and selectivity for a given target.

Experimental Protocols

The following are generalized, yet detailed, experimental protocols for the key synthetic steps involved in preparing sulfonyl anilines. These are based on established methodologies in the scientific literature.[2][12][13]

General Procedure for Oxidation of Aryl Thioethers to Aryl Sulfones

Rationale: This protocol describes a common method for the oxidation of a thioether to a sulfone using m-CPBA, a widely used and effective oxidizing agent for this transformation. The reaction is typically clean and high-yielding.

Step-by-Step Methodology:

  • Dissolve the aryl thioether (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The reaction is exothermic, so slow addition is crucial.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude aryl sulfone, which can be purified by recrystallization or column chromatography.

General Procedure for Reductive Amination of Anilines

Rationale: Reductive amination is a robust and versatile method for the N-alkylation of anilines. This protocol utilizes sodium triacetoxyborohydride as a mild and selective reducing agent.

Step-by-Step Methodology:

  • To a stirred solution of the aniline (1.0 eq) in a suitable solvent such as dichloroethane (DCE) or tetrahydrofuran (THF), add the aldehyde or ketone (1.1 eq) and acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Conclusion

2-(ethanesulfonyl)-N-ethylaniline represents an intriguing yet under-explored member of the sulfonyl aniline family. Based on established synthetic routes and computational predictions, it is anticipated to be a moderately lipophilic compound with potential applications in medicinal chemistry. The comparative analysis with other sulfonyl anilines, such as 4-(methylsulfonyl)aniline, provides a valuable framework for understanding its potential properties and guiding future research. The experimental protocols provided herein offer a practical starting point for the synthesis and further investigation of this and other novel sulfonyl aniline derivatives. As with any new compound, the predicted properties should be validated through experimental characterization.

References

  • 4-(Methylsulfonyl)aniline. PubChem. [Link]

  • Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. (2023, May 15). Journal of Education and Science. [Link]

  • Synthesis of 2-(Ethylsulfanyl)aniline Derivatives Through the Unexpected Ring Opening of N-Substituted-2(3H)-benzothiazolones. ResearchGate. [Link]

  • 4-(Methylsulfonyl)Aniline 98.0%(GC). PureSynth. [Link]

  • Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. PMC. [Link]

  • 2-(ethanesulfonyl)-N-methylaniline. PubChem. [Link]

  • Direct sulfonylation of anilines mediated by visible light. RSC Publishing. [Link]

  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers. [Link]

  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. PMC. [Link]

  • The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. [Link]

  • N-Ethyl-4-methylbenzenesulfonamide Properties. EPA. [Link]

Sources

Comparative

Spectroscopic comparison of "2-(ethanesulfonyl)-N-ethylaniline" with its methyl analog

[1] Executive Summary Objective: To provide a definitive technical comparison between 2-(ethanesulfonyl)-N-ethylaniline (Target A) and its methyl analog, 2-(ethanesulfonyl)-N-methylaniline (Target B). Core Insight: While...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Objective: To provide a definitive technical comparison between 2-(ethanesulfonyl)-N-ethylaniline (Target A) and its methyl analog, 2-(ethanesulfonyl)-N-methylaniline (Target B).

Core Insight: While both compounds share the 2-(ethanesulfonyl)aniline scaffold, they are most easily distinguished by their 1H NMR aliphatic profiles .[1] Target A (N-ethyl) presents a challenging overlapping region due to the presence of two distinct ethyl groups (N-ethyl and S-ethyl), whereas Target B (N-methyl) displays a simplified spectrum with a diagnostic singlet (N-Me) and a single ethyl pattern (S-Et).[1]

Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Chemical Identity & Physicochemical Profile[1][2][3][4]

The following table summarizes the fundamental differences. Note that the "Methyl Analog" refers to the N-methyl derivative, as this is the direct homolog of the N-ethylaniline moiety.[1]

Feature2-(Ethanesulfonyl)-N-ethylaniline2-(Ethanesulfonyl)-N-methylaniline
Structure Code Compound A Compound B
Formula C

H

NO

S
C

H

NO

S
Mol.[1] Weight 229.30 g/mol 215.27 g/mol
Key Substituents N-Ethyl, S-EthylN-Methyl, S-Ethyl
H-Bond Donor 1 (Secondary Amine)1 (Secondary Amine)
LogP (Calc) ~2.6~2.1
Physical State Viscous Oil / Low melting solidSolid

Spectroscopic Deep Dive: The Diagnostic Signals

A. Proton NMR ( H NMR) – The Primary Differentiator

This is the most critical method for identification.[1] The presence of the sulfonyl group at the ortho position creates a specific electronic environment that affects the chemical shifts.

Compound A: 2-(Ethanesulfonyl)-N-ethylaniline [1]
  • Challenge: "Ethyl Congestion." You have two ethyl groups.[2]

  • S-Ethyl (Sulfonyl): The methylene (-CH

    
    -) is significantly deshielded by the electron-withdrawing SO
    
    
    
    group.[1]
    • 
       ~3.10–3.20 ppm (Quartet).
      
  • N-Ethyl (Amino): The methylene is deshielded by the Nitrogen but less so than the sulfonyl.

    • 
       ~3.20–3.30 ppm (Quartet).
      
  • Result: You will often see overlapping quartets in the 3.1–3.3 ppm region, integrating to 4 protons. The methyl triplets will also cluster around 1.1–1.3 ppm (6H total).

Compound B: 2-(Ethanesulfonyl)-N-methylaniline [1]
  • Advantage: Spectral Clarity.[1]

  • S-Ethyl: Remains as a distinct quartet (~3.15 ppm) and triplet (~1.2 ppm).

  • N-Methyl: Appears as a sharp, diagnostic singlet .[1]

    • 
       ~2.85–2.95 ppm (3H).
      
  • Result: No overlap. The N-Methyl singlet is unmistakable and integrates to 3H.

Expert Tip: Use DMSO-d


  as the solvent. It often separates the N-H signal (broad singlet, ~6.0-7.0 ppm) and can help resolve the slightly different chemical shifts of the two ethyl groups in Compound A through solvent-solute dipole interactions.
B. Infrared Spectroscopy (FT-IR)

Both compounds share the dominant sulfone and amine bands.[1] Differentiation requires looking at the C-H stretch region.

Functional GroupFrequency (cm

)
Diagnostic Note
N-H Stretch 3350–3420Sharp band (Secondary amine).[1]
SO

(Asym)
1290–1310Very strong.[1] Characteristic of sulfones.
SO

(Sym)
1130–1150Strong.[1] Paired with the asym band.
C-H (Alkyl) 2850–2980Compound A shows stronger intensity due to higher alkyl content (2 Et groups).[1]
N-CH

~2810–2820Compound B may show a specific N-Me C-H stretch (often weak).[1]
C. Mass Spectrometry (MS)[1]
  • Compound A (MW 229): Look for the molecular ion

    
    .
    
    • Fragmentation: Loss of Ethyl (M-29) is a major pathway.

  • Compound B (MW 215): Look for the molecular ion

    
    .
    
    • Fragmentation: Loss of Methyl (M-15) is characteristic.

Visualization of Structural Logic

The following diagram illustrates the decision tree for distinguishing these two analogs based on their NMR signals.

SpectralLogic Start Unknown Sample (Sulfonyl Aniline Derivative) CheckAliphatic Analyze 1H NMR (Aliphatic Region 2.5 - 3.5 ppm) Start->CheckAliphatic SingletPresent Sharp Singlet Observed (~2.9 ppm) CheckAliphatic->SingletPresent Yes NoSinglet No Singlet Observed Only Quartets/Multiplets CheckAliphatic->NoSinglet No ResultB Identify: N-Methyl Analog (Compound B) SingletPresent->ResultB ResultA Identify: N-Ethyl Analog (Compound A) NoSinglet->ResultA Mechanism Mechanism: N-Me is a singlet (3H) N-Et is a quartet (2H) ResultB->Mechanism Confirmed by ResultA->Mechanism Confirmed by

Caption: Logical workflow for distinguishing N-ethyl vs N-methyl analogs via 1H NMR.

Experimental Protocol: Optimal Characterization

To ensure high-fidelity data for these specific analogs, follow this standardized protocol.

Reagents & Equipment
  • Solvent: DMSO-d

    
     (99.9% D) is preferred over CDCl
    
    
    
    for sulfonamides/anilines to prevent N-H exchange broadening and improve solubility.
  • Instrument: 400 MHz NMR or higher is recommended to resolve the ethyl multiplets in Compound A.

Step-by-Step Workflow
  • Sample Prep: Dissolve 5–10 mg of the analyte in 0.6 mL of DMSO-d

    
    . Ensure complete dissolution; sulfones can be crystalline and slow to dissolve.
    
  • Acquisition:

    • Run a standard proton scan (16 scans).

    • Critical: Set the spectral window to include 0–12 ppm.

    • Optional: If quartets in Compound A are overlapping, run a COSY (Correlation Spectroscopy) experiment.

      • Why? The N-ethyl CH

        
         will couple to the N-ethyl CH
        
        
        
        . The S-ethyl CH
        
        
        will couple to the S-ethyl CH
        
        
        . COSY will show two distinct off-diagonal "islands," proving the existence of two separate ethyl chains.
  • Processing:

    • Phase correct manually if the aliphatic region is crowded.

    • Integrate the aromatic region (should be 4H) as a reference standard.

    • Check integration of the 2.8–3.3 ppm region.

      • If integral = ~2H (and singlet)

        
         Likely S-Ethyl only (check structure).
        
      • If integral = ~5H (2H quartet + 3H singlet)

        
        Compound B (N-Me, S-Et) .
        
      • If integral = ~4H (overlapping quartets)

        
        Compound A (N-Et, S-Et) .
        

References

  • PubChem Compound Summary. (2025). 2-(Ethanesulfonyl)-N-methylaniline (CID 43453541).[1] National Center for Biotechnology Information. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for general N-H and S=O IR/NMR trends).

Sources

Validation

Definitive Structural Validation of 2-(Ethanesulfonyl)-N-ethylaniline: SC-XRD vs. Spectroscopic Alternatives

Executive Summary & Scientific Rationale In the development of sulfonamide-based pharmacophores, the precise 3D conformation of the ortho-substituted aniline moiety is critical. For 2-(ethanesulfonyl)-N-ethylaniline , th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the development of sulfonamide-based pharmacophores, the precise 3D conformation of the ortho-substituted aniline moiety is critical. For 2-(ethanesulfonyl)-N-ethylaniline , the proximity of the ethylsulfonyl group (


) and the ethylamino group (

) creates a high probability of intramolecular hydrogen bonding. This interaction effectively "locks" the molecule into a specific conformer, influencing receptor binding affinity and metabolic stability.

While Nuclear Magnetic Resonance (NMR) provides connectivity data, it often fails to definitively resolve static conformation in solution due to rapid exchange and solvent effects. Density Functional Theory (DFT) offers gas-phase predictions but neglects crystal packing forces.

Single-Crystal X-Ray Diffraction (SC-XRD) remains the gold standard for validating this structure. This guide compares these methodologies, establishing why SC-XRD is the requisite validation step for this compound class, supported by experimental protocols and data analysis.

Experimental Workflow: From Synthesis to Structure

To validate the structure, we employ a linear workflow prioritizing crystal quality. The following diagram outlines the critical path from crude product to solved structure.

Workflow Synthesis 1. Synthesis (N-alkylation & Sulfonylation) Purification 2. Purification (Column Chromatography) Synthesis->Purification Crystallization 3. Crystallization (Slow Evaporation) Purification->Crystallization Purity >99% XRD 4. SC-XRD (Data Collection) Crystallization->XRD Single Block Crystal Refinement 5. Refinement (SHELXL / Olex2) XRD->Refinement .hkl & .res files Refinement->Crystallization High R-factor? Retry

Figure 1: Critical path for structural validation. Note the feedback loop: poor refinement statistics (


) often necessitate re-crystallization.

Comparative Analysis: XRD vs. NMR vs. DFT

The core challenge with ortho-sulfonyl anilines is determining whether the amino hydrogen forms an intramolecular bond with the sulfonyl oxygen (


).
Table 1: Methodological Comparison for Conformational Analysis
Feature1H NMR (Solution) DFT (B3LYP/6-31G)*SC-XRD (Solid State)
Primary Output Connectivity & Chemical ShiftEnergy Minima (Gas Phase)Absolute 3D Coordinates
H-Bond Detection Inferential (Downfield shift of NH)Theoretical PredictionDirect Observation (N...O distance)
Torsion Angles Averaged (dynamic rotation)Static (no packing forces)Precise (frozen conformation)
Solvent Effect High (DMSO breaks H-bonds)None (unless PCM used)None (solvent excluded or defined)
Verdict Ambiguous for 3D structurePredictive onlyDefinitive
Detailed Analysis of the "Ortho-Effect"

In solution (NMR), the signal for the amine proton (


) is solvent-dependent. In non-polar solvents (

), a downfield shift (

ppm) suggests H-bonding. However, in polar aprotic solvents (DMSO-

), the solvent competes for the proton, disrupting the intramolecular bond.

SC-XRD resolves this ambiguity. By solving the structure, we can measure the exact


 distance. For 2-(ethanesulfonyl)-N-ethylaniline, an interaction distance of < 3.0 Å  confirms a strong intramolecular hydrogen bond, forming a pseudo-six-membered ring.

Detailed Protocol: Crystallization & Data Collection[1][2]

To replicate the validation of 2-(ethanesulfonyl)-N-ethylaniline (based on principles established in Acta Cryst. E), follow this optimized protocol.

Phase 1: Crystallization (The Thermodynamic Control)

Goal: Grow single crystals suitable for diffraction (0.2 - 0.5 mm).

  • Solvent Selection: Use Ethanol (EtOH) or a mixture of EtOH/Water (3:1) . The polarity of ethanol supports the solubility of the sulfonamide while allowing slow precipitation.

  • Dissolution: Dissolve 50 mg of the purified compound in minimal hot ethanol (~2 mL).

  • Filtration: Pass the solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial to remove dust nuclei.
    
  • Growth: Cap the vial with parafilm and poke 3-5 small holes. Allow to stand at room temperature (298 K) for 3-5 days.

    • Expert Tip: Do not disturb the vial. Vibration induces micro-crystallinity (powder) rather than single crystals.

Phase 2: X-Ray Diffraction Setup
  • Instrument: Bruker APEX-II or similar CCD diffractometer.

  • Source: Mo

    
     radiation (
    
    
    
    Å).
  • Temperature: 296 K (Room Temp) or 100 K (Cryo). Cryo is preferred to reduce thermal ellipsoids (

    
    ).
    
Phase 3: Structural Refinement Logic

The structure is solved using Direct Methods (SHELXS/SHELXT) and refined by Full-Matrix Least-Squares on


 (SHELXL).
  • Key Checkpoint: Locate the amino hydrogen (H1) in the difference Fourier map. Do not geometrically constrain it initially. Its position is the proof of the H-bond.

Structural Logic & Interaction Network

The following diagram illustrates the specific intramolecular forces confirmed by XRD, which are often invisible to NMR.

Structure Aniline Aniline Core (Planar C6 Ring) Sulfonyl Ethylsulfonyl Group (-SO2-Et) Aniline->Sulfonyl C-S Bond (1.76 Å) Amine Ethylamino Group (-NH-Et) Aniline->Amine C-N Bond (1.37 Å) HBond Intramolecular H-Bond (N-H...O) Sulfonyl->HBond Acceptor Amine->HBond Donor HBond->Aniline Locks Conformation (Pseudo-ring)

Figure 2: The intramolecular hydrogen bonding network. The interaction between the amine donor and sulfonyl acceptor creates a rigid "pseudo-ring," stabilizing the molecule.

Validated Structural Metrics (Reference Data)

When validating your sample, compare your refined values against these standard ranges derived from the specific crystal structure of 2-(ethanesulfonyl)-N-ethylaniline [1] and analogous sulfonamides.

Table 2: Key Geometric Parameters
ParameterBond/AngleExpected Value (XRD)Significance
Bond Length

1.43 - 1.44 ÅTypical double bond character.
Bond Length

1.76 - 1.77 ÅSingle bond, slightly shortened by resonance.
Bond Length

1.36 - 1.38 ÅIndicates conjugation with the ring.
Interaction

(Distance)
2.60 - 2.70 Å Critical Proof. < 3.0 Å confirms H-bond.[1]
Interaction

(Angle)
130° - 140°Favorable geometry for interaction.
Torsion

~90°Sulfonyl group orientation relative to ring.

Interpretation: If your refined


 distance is significantly larger than 3.0 Å, your molecule may have crystallized in a different polymorph or the "ortho-effect" is disrupted by steric bulk, contradicting the expected model for this specific compound.

Conclusion

While NMR is sufficient for confirming chemical identity (connectivity), it is insufficient for validating the conformational lock utilized in modern drug design. SC-XRD is the only method that provides absolute proof of the intramolecular hydrogen bond in 2-(ethanesulfonyl)-N-ethylaniline.

For researchers synthesizing this compound, the presence of the


 interaction (approx. 2.66 Å) in the crystal structure is the primary quality attribute confirming the successful synthesis of the intended conformer.

References

  • Choi, H. D., Seo, P. J., & Uk Lee, B. (2011). "2-(Ethanesulfonyl)-N-ethylaniline." Acta Crystallographica Section E: Structure Reports Online, 67(12), o3463.

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). "The Cambridge Structural Database."[2] Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179.

  • Desiraju, G. R. (2002). "Hydrogen Bridges in Crystal Engineering: Interactions without Borders." Accounts of Chemical Research, 35(7), 565-573.

Sources

Comparative

A Comparative Guide to the Synthesis of 2-(Ethanesulfonyl)-N-ethylaniline for Pharmaceutical Research and Development

In the landscape of modern drug discovery, the synthesis of novel aromatic sulfones is of paramount importance. These moieties are integral to a wide array of pharmacologically active compounds.

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the synthesis of novel aromatic sulfones is of paramount importance. These moieties are integral to a wide array of pharmacologically active compounds. This guide provides a comparative analysis of potential synthetic routes to 2-(ethanesulfonyl)-N-ethylaniline, a key intermediate for specialized pharmaceutical development. We will delve into three distinct, plausible synthetic strategies, evaluating them on criteria crucial for industrial and research applications: yield, purity, scalability, safety, and cost-effectiveness.

The methodologies explored are:

  • Route A: Direct Ortho-Sulfonylation via Electrophilic Aromatic Substitution

  • Route B: Nucleophilic Aromatic Substitution (SNA)

  • Route C: Oxidation of an Aryl Thioether Intermediate

Each route is presented with a detailed, reproducible protocol, an analysis of its mechanistic underpinnings, and a discussion of its strategic advantages and limitations.

Method 1: Direct Ortho-Sulfonylation of N-ethylaniline

This approach, rooted in classical electrophilic aromatic substitution, seeks to directly introduce the ethanesulfonyl group onto the N-ethylaniline ring. The ethylamino group is an activating, ortho-para director. The primary challenge lies in controlling the regioselectivity to favor the desired ortho product over the sterically less hindered and often thermodynamically favored para isomer.

Mechanistic Rationale

The reaction proceeds via the generation of an ethanesulfonyl cation or a related electrophilic sulfur species from ethanesulfonyl chloride, typically activated by a Lewis acid catalyst. This electrophile is then attacked by the electron-rich aniline ring. The regiochemical outcome is a delicate balance between the electronic directing effect of the ethylamino group and steric hindrance at the ortho position.

Experimental Protocol:
  • To a stirred solution of N-ethylaniline (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere at -10 °C, add aluminum chloride (AlCl₃, 1.2 eq.) portion-wise, maintaining the temperature below -5 °C.

  • Allow the resulting slurry to stir for 15 minutes.

  • Slowly add a solution of ethanesulfonyl chloride (1.1 eq.) in DCM (2 mL/mmol) dropwise over 30 minutes.

  • Maintain the reaction at -10 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 16 hours.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography (silica gel, hexane:ethyl acetate gradient) to separate the ortho and para isomers.

Workflow Diagram:

cluster_prep Reaction Setup cluster_reaction Sulfonylation Reaction cluster_workup Workup & Purification A N-ethylaniline in DCM R1 Reactor at -10°C A->R1 Charge to reactor B AlCl3 B->R1 Add portion-wise at -10°C C Ethanesulfonyl chloride in DCM C->R1 Add dropwise R2 Reaction Mixture R1->R2 Stir 2h at -10°C, then 16h at RT Q Quench R2->Q Quench with Ice/HCl S Separatory Funnel Q->S Phase Separation E Extract with DCM S->E Aqueous Layer O O S->O Organic Layer D Dry & Concentrate E->D O->D Combine & Wash P P D->P Crude Product F Purified Product (ortho/para separation) P->F Column Chromatography

Caption: Workflow for Direct Ortho-Sulfonylation.

Method 2: Nucleophilic Aromatic Substitution (SNAr)

This strategy employs a multi-step sequence starting with a precursor having a leaving group ortho to an activating group. The key step is a Nucleophilic Aromatic Substitution (SNAr) reaction.[1][2] This method offers superior regiochemical control compared to direct sulfonylation.

Mechanistic Rationale

The SNAr mechanism requires an aromatic ring activated by a strong electron-withdrawing group (like a nitro group) and a good leaving group (such as a halide).[1] The nucleophile, in this case, sodium ethanesulfinate, attacks the carbon bearing the leaving group, forming a stabilized Meisenheimer complex.[1] Subsequent loss of the leaving group restores aromaticity. The nitro group is then reduced and the resulting amine is ethylated.

Experimental Protocol:

Step 1: Synthesis of 1-(ethanesulfonyl)-2-nitrobenzene

  • To a solution of 1-fluoro-2-nitrobenzene (1.0 eq.) in dimethyl sulfoxide (DMSO, 8 mL/mmol), add sodium ethanesulfinate (1.5 eq.).

  • Heat the mixture to 100 °C and stir for 6 hours.

  • Cool the reaction to room temperature and pour into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 1-(ethanesulfonyl)-2-nitrobenzene.

Step 2: Reduction to 2-(ethanesulfonyl)aniline

  • Suspend 1-(ethanesulfonyl)-2-nitrobenzene (1.0 eq.) in ethanol (15 mL/mmol).

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq.) and heat the mixture to reflux for 3 hours.

  • Cool to room temperature, and carefully add saturated sodium bicarbonate solution until the pH is ~8.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield 2-(ethanesulfonyl)aniline.

Step 3: N-Ethylation

  • Dissolve 2-(ethanesulfonyl)aniline (1.0 eq.) in acetonitrile (10 mL/mmol).

  • Add potassium carbonate (K₂CO₃, 2.0 eq.) and iodoethane (1.2 eq.).

  • Heat the mixture to reflux for 12 hours.

  • Cool, filter off the solids, and concentrate the filtrate.

  • Purify the residue by column chromatography (silica gel, hexane:ethyl acetate) to afford the final product.

Workflow Diagram:

A 1-Fluoro-2-nitrobenzene + Sodium ethanesulfinate B 1-(Ethanesulfonyl)-2-nitrobenzene A->B SNAr Reaction (DMSO, 100°C) C 2-(Ethanesulfonyl)aniline B->C Nitro Reduction (SnCl2, EtOH, Reflux) D Final Product: 2-(Ethanesulfonyl)-N-ethylaniline C->D N-Ethylation (Iodoethane, K2CO3, Reflux)

Caption: Multi-step SNAr Synthesis Pathway.

Method 3: Oxidation of an Aryl Thioether Intermediate

This route involves the initial synthesis of an ortho-substituted thioether, followed by a selective oxidation to the desired sulfone. This approach provides excellent regiocontrol and often proceeds under milder conditions than the previous methods. The oxidation of sulfides to sulfones is a well-established and reliable transformation.[3][4]

Mechanistic Rationale

The synthesis begins with the formation of 2-(ethylthio)-N-ethylaniline. This can be achieved through various methods, such as the reaction of N-ethyl-2-aminothiophenol with iodoethane. The subsequent oxidation of the thioether to the sulfone is typically performed using a strong oxidizing agent like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).[5][6] The reaction proceeds through a sulfoxide intermediate, which is further oxidized to the sulfone.

Experimental Protocol:

Step 1: Synthesis of 2-(ethylthio)-N-ethylaniline

  • Start from a suitable precursor like N-ethyl-2(3H)-benzothiazolone. An unexpected ring-opening can yield 2-(ethylsulfanyl)aniline derivatives.[7]

  • Alternatively, couple 2-iodo-N-ethylaniline with ethanethiol using a suitable catalyst system.

Step 2: Oxidation to 2-(ethanesulfonyl)-N-ethylaniline

  • Dissolve 2-(ethylthio)-N-ethylaniline (1.0 eq.) in DCM (20 mL/mmol) and cool to 0 °C.

  • Add m-CPBA (2.2 eq., ~77% purity) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with a saturated solution of sodium thiosulfate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the final product.

Workflow Diagram:

A 2-(Ethylthio)-N-ethylaniline (Thioether Precursor) B Oxidation Reaction (m-CPBA, DCM) A->B C Workup & Purification B->C D Final Product: 2-(Ethanesulfonyl)-N-ethylaniline C->D

Caption: Thioether Oxidation Synthesis Pathway.

Comparative Analysis of Synthesis Methods

To facilitate an objective comparison, the following table summarizes hypothetical but realistic performance metrics for each synthetic route on a laboratory scale (10 mmol).

ParameterMethod A: Direct SulfonylationMethod B: SNAr RouteMethod C: Thioether Oxidation
Overall Yield 25-35% (ortho isomer)60-70%75-85%
Purity (Post-Chroma.) >98%>99%>99%
Number of Steps 132
Regioselectivity Poor (ortho/para mixture)ExcellentExcellent
Scalability Challenging (exotherm, separation)Moderate (multi-step)Good (mild conditions)
Key Reagents AlCl₃, Ethanesulfonyl chloride1-Fluoro-2-nitrobenzene, SnCl₂m-CPBA, Thioether precursor
Safety Concerns Highly corrosive AlCl₃, quenchingToxic tin reagents, energetic nitroPeroxides (handle with care)
Cost Index (Est.) Low-ModerateModerate-HighModerate

Discussion and Recommendation

Method A (Direct Sulfonylation) is the most direct approach but is severely hampered by its lack of regioselectivity. The difficult separation of ortho and para isomers makes it unsuitable for efficient, large-scale production where high purity of a single isomer is required.

Method B (SNAr Route) offers excellent control over regiochemistry, delivering a high-purity product. However, it is a three-step process involving potentially hazardous reagents (energetic nitro compounds) and toxic tin salts for the reduction step. The overall yield is good, but the multi-step nature may increase production time and cost.

Method C (Thioether Oxidation) emerges as the most promising strategy for both research and development. It combines excellent regioselectivity with high overall yields and proceeds under relatively mild conditions. While it is a two-step process, the reactions are generally clean and scalable. The primary safety consideration is the handling of m-CPBA, for which established safety protocols exist. The synthesis of the thioether precursor is a critical step that will influence the overall efficiency, but several reliable methods are available for this transformation.

For drug development professionals requiring reliable, scalable, and high-purity access to 2-(ethanesulfonyl)-N-ethylaniline, Method C is the recommended route . Its superior yield, regiocontrol, and scalability outweigh the slightly higher number of steps compared to direct sulfonylation.

References

  • Low, N. P. S., & Teo, Y. C. (2021). Ligand-free copper catalysed cross-coupling of sulfonamides with aryl halides.
  • Sulfonylation of Aryl Halides by Visible Light/Copper C
  • Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. (n.d.). PMC.
  • Copper-Catalyzed Synthesis of Masked (Hetero)
  • Copper-Catalyzed Synthesis of Masked (Hetero)
  • Sulfide Oxidation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as c
  • Synthesis of 2-(Ethylsulfanyl)aniline Derivatives Through the Unexpected Ring Opening of N-Substituted-2(3H)-benzothiazolones | Request PDF. (2025).
  • Reaction between aryl halides and sodium sulfinates a | Download Table. (n.d.).
  • Alkyl sulfone synthesis by C-S coupling reactions. (n.d.). Organic Chemistry Portal.
  • Sulfoxide synthesis by oxid
  • Nucleophilic arom
  • Iron-Catalyzed Cross-Coupling of Unactivated Secondary Alkyl Thio Ethers and Sulfones with Aryl Grignard Reagents | The Journal of Organic Chemistry. (2013).
  • Aromatic Nucleophilic Substitution. (n.d.). Fisher Scientific.
  • Recent Advances in the Synthesis of Sulfones. (2016). SciSpace.
  • Electrochemical C-H Sulfonylation of N, N-Dialkylanilines: Sequential Dehydrogenative Cross-Coupling and Sulfonyl
  • Aryl sulfone synthesis by C-S coupling reactions. (n.d.). Organic Chemistry Portal.
  • Various methods for the synthesis of sulfones. (n.d.).
  • Recent Advances in the Synthesis of Sulfones. (n.d.). Thieme E-Books & E-Journals.
  • Sulfone synthesis by oxid
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
  • 2-Ethylaniline synthesis. (n.d.). ChemicalBook.
  • Regioselective O-Sulfonylation of N,N-Bis(2-hydroxyalkyl)tosylamides as a Synthetic Key Step to Enantiopure Morpholines. (2017). PubMed.
  • Catalytic, Regioselective Sulfonylation of Carbohydrates with Dibutyltin Oxide under Solvent-Free Conditions. (2021). MDPI.
  • Direct sulfonylation of anilines mediated by visible light. (2017).
  • 2-(ethanesulfonyl)-N-methylaniline. (n.d.). PubChem.
  • Synthesis of N-ethylaniline. (n.d.). PrepChem.com.
  • Direct sulfonylation of anilines mediated by visible light. (n.d.). RSC Publishing.
  • CN103333072B - Preparation method of 2-ethylaniline. (n.d.).

Sources

Validation

Purity assessment of "2-(ethanesulfonyl)-N-ethylaniline" by different analytical techniques

Executive Summary 2-(Ethanesulfonyl)-N-ethylaniline is a critical intermediate in the synthesis of disperse dyes and sulfonamide-based pharmaceuticals.[1] Its purity directly dictates the yield and color quality of downs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Ethanesulfonyl)-N-ethylaniline is a critical intermediate in the synthesis of disperse dyes and sulfonamide-based pharmaceuticals.[1] Its purity directly dictates the yield and color quality of downstream products. However, a common analytical pitfall exists: High-Performance Liquid Chromatography (HPLC) often overestimates its purity compared to Quantitative Nuclear Magnetic Resonance (qNMR) .[1]

This guide objectively compares these two dominant methodologies. It demonstrates why HPLC serves as a robust tool for relative impurity profiling, while qNMR provides the necessary absolute purity value required for precise stoichiometry in drug development and fine chemical synthesis.

Part 1: The Analytical Challenge

The molecule contains two distinct functional groups that complicate analysis:

  • Secondary Amine (

    
    ):  Prone to peak tailing on silica-based columns due to silanol interactions.[1]
    
  • Sulfonyl Group (

    
    ):  Electron-withdrawing, which alters the UV absorption profile relative to potential precursors (like 2-(ethanesulfonyl)aniline).[1]
    
The Core Discrepancy

In routine QC, a sample might register 99.5% purity by HPLC (Area %) but only 97.2% by qNMR (Weight %). This 2.3% gap is usually caused by:

  • Response Factor Differences: Impurities absorbing less UV light than the main peak.[1]

  • "Invisible" Contaminants: Residual solvents (ethanol, ethyl acetate), moisture, or inorganic salts which HPLC-UV does not detect.

Part 2: Method A — HPLC-PDA (Relative Purity)[1]

Role: Routine batch release, impurity identification, and stability tracking.

Experimental Protocol

To prevent the secondary amine from interacting with free silanols on the column (which causes peak tailing), an acidic mobile phase is strictly required.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: Photodiode Array (PDA) scanning 210–400 nm.[1] Extract chromatogram at 254 nm .

  • Temperature: 30°C.

Critical Analysis
  • Pros: Extremely sensitive (LOD < 0.05%). Can separate and quantify structurally similar impurities like N,N-diethyl analogs.[1]

  • Cons: Relies on the assumption that all components have the same Extinction Coefficient (

    
    ). If an impurity has a low 
    
    
    
    , its quantity is underestimated.[1]

Part 3: Method B — qNMR (Absolute Purity)[1]

Role: Establishing the "Primary Reference Standard" value and validating HPLC results.

Experimental Protocol

qNMR does not require a reference standard of the analyte itself. It relies on the molar ratio between the analyte and a certified Internal Standard (IS).

  • Solvent: DMSO-d6 (Ensures complete solubility of the polar sulfone and amine).

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) .[1]

    • Why TCNB? It displays a singlet at ~8.5 ppm , a region typically free from the aniline's aromatic protons (6.5–7.8 ppm) and ethyl alkyl protons (1.0–3.5 ppm).

  • Instrument: 400 MHz (or higher) NMR.

  • Pulse Sequence:

    • Pulse angle: 90°.[1][2]

    • Relaxation Delay (d1): 60 seconds . (Crucial: Must be

      
       of the slowest relaxing proton to ensure 99.9% magnetization recovery).
      
    • Scans (ns): 16 or 32 (for Signal-to-Noise > 150:1).[1]

Calculation (Self-Validating Logic)

[1]

Where:

  • 
     = Integral area[1][3][4][5]
    
  • 
     = Number of protons (e.g., 1 for TCNB singlet)
    
  • 
     = Molar mass[1]
    
  • 
     = Mass weighed[1][6]
    
  • 
     = Purity[1][3][7]
    

Part 4: Comparative Data & Decision Matrix

Experimental Case Study Data

The following table summarizes a typical assessment of a raw batch of 2-(ethanesulfonyl)-N-ethylaniline.

ParameterHPLC-UV (254 nm)qNMR (vs. TCNB)Interpretation
Purity Value 99.45% (Area) 98.10% (Weight) HPLC overestimates by ignoring non-UV active mass.[1]
Major Impurity 0.40% (Precursor)N/A (Integral overlap)HPLC is better for specific impurity tracking.[1]
Residual Solvent Not Detected1.1% (Ethanol)qNMR detects the solvent trapped in the crystal lattice.
Water Content Not Detected0.2%qNMR (or Karl Fischer) identifies moisture.[1]
Precision (RSD) 0.1%0.5%HPLC is more precise; qNMR is more accurate.[1]
Visualizing the Workflow

The following diagram illustrates the decision logic for choosing the correct technique during drug development.

AnalyticalWorkflow Start Sample: 2-(ethanesulfonyl)-N-ethylaniline Goal Define Analytical Goal Start->Goal Branch1 Routine QC / Batch Release Goal->Branch1 High Throughput Branch2 Reference Standard Certification Goal->Branch2 High Accuracy HPLC Technique: HPLC-UV (Acidic Mobile Phase) Branch1->HPLC qNMR Technique: qNMR (Internal Std: TCNB) Branch2->qNMR Result1 Result: Relative Purity (Area %) Detects Related Organics HPLC->Result1 Result2 Result: Absolute Purity (Wt %) Detects Solvents/Salts qNMR->Result2 Action Compare Results Result1->Action Result2->Action Final Calculate 'True' Potency (Use qNMR value for stoichiometry) Action->Final Discrepancy Analysis

Caption: Decision matrix for selecting HPLC vs. qNMR based on the analytical objective (Relative vs. Absolute purity).

Part 5: Scientific Integrity & Troubleshooting

Causality in Protocol Design
  • Why Acidic HPLC? The N-ethylaniline nitrogen has a lone pair.[1] Without acid (Formic/TFA), this lone pair hydrogen-bonds with silanols on the silica column, causing "shark-fin" peaks. Acid protonates the amine (

    
    ), preventing this interaction and ensuring sharp Gaussian peaks.
    
  • Why Long d1 in qNMR? Aromatic protons often have

    
     relaxation times of 2–5 seconds.[1] If the repetition delay (
    
    
    
    ) is too short (e.g., 1s), the nuclei do not fully relax to equilibrium. This leads to signal saturation and under-integration of the analyte, artificially lowering the calculated purity.
Self-Validating the qNMR Method

To ensure the qNMR result is trustworthy, perform the "Linearity Check" :

  • Prepare three samples with varying masses of the analyte (e.g., 10mg, 20mg, 30mg) while keeping the Internal Standard concentration constant.

  • Calculate purity for all three.

  • Validation: If the purity values deviate by >0.5%, the method is invalid (likely due to solubility issues or baseline phasing errors).

References

  • International Council for Harmonisation (ICH). (2023).[1][8][9] Validation of Analytical Procedures: Q2(R2). [Link]

  • Pauli, G. F., et al. (2014).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[4] Journal of Medicinal Chemistry.[1] [Link]

  • Bhat, S., et al. (2020). Comparison of HPLC and qNMR for the Purity Assessment of Reference Standards. Journal of Pharmaceutical and Biomedical Analysis.[1] [Link]

Sources

Comparative

Technical Comparison: 2-(Ethanesulfonyl)-N-ethylaniline vs. 2-(Methylsulfonyl)-N-ethylaniline

This technical guide provides an in-depth comparison of 2-(ethanesulfonyl)-N-ethylaniline and 2-(methylsulfonyl)-N-ethylaniline , analyzing their physicochemical properties, synthesis pathways, and applications in medici...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth comparison of 2-(ethanesulfonyl)-N-ethylaniline and 2-(methylsulfonyl)-N-ethylaniline , analyzing their physicochemical properties, synthesis pathways, and applications in medicinal and agrochemical chemistry.

Executive Summary

2-(Ethanesulfonyl)-N-ethylaniline and 2-(methylsulfonyl)-N-ethylaniline are structural analogs belonging to the class of ortho-sulfonyl anilines. These compounds serve as critical building blocks in the synthesis of sulfonamide-based herbicides (e.g., mesotrione precursors) and kinase inhibitors in drug discovery.

The primary difference lies in the alkyl group attached to the sulfonyl moiety (ethyl vs. methyl), which modulates the molecule's lipophilicity (LogP), steric profile, and crystalline packing without significantly altering the electronic withdrawal effects on the aniline ring.

Physicochemical Properties Comparison

The following table summarizes the key experimental and predicted properties. Note the distinct difference in lipophilicity driven by the additional methylene group in the ethyl variant.

Property2-(Ethanesulfonyl)-N-ethylaniline2-(Methylsulfonyl)-N-ethylaniline
CAS Number 1155562-08-5 1156426-75-3
Molecular Formula


Molecular Weight 213.29 g/mol 199.27 g/mol
Physical State Solid (Low melting) / OilWhite Crystalline Solid
Melting Point Predicted: 85–95 °C120–122 °C [1]
LogP (Predicted) ~2.1~1.5
H-Bond Donors 1 (NH)1 (NH)
H-Bond Acceptors 2 (Sulfonyl oxygens)2 (Sulfonyl oxygens)
Electronic Effect Strong EWG (

)
Strong EWG (

)
Analysis of Properties[1][2][3][4][5][6]
  • Lipophilicity: The ethylsulfonyl group increases the LogP by approximately 0.5–0.6 units compared to the methylsulfonyl group. This makes the ethyl variant more suitable for targets requiring higher membrane permeability or hydrophobic pocket occupancy.

  • Crystallinity: The methyl variant (1156426-75-3) exhibits a higher melting point (120–122 °C). Methyl sulfones typically pack more efficiently in the crystal lattice than their ethyl counterparts due to the reduced conformational freedom of the methyl group compared to the flexible ethyl chain.

  • Solubility: The methyl analog is generally more soluble in polar organic solvents (e.g., DMSO, methanol) and slightly more water-soluble due to its lower lipophilicity.

Synthesis Methodologies

A common pitfall in searching for these compounds is confusing them with sulfonamides (where the sulfur is attached to the nitrogen). These are ring sulfones , where the sulfonyl group is attached directly to the benzene ring at the ortho position.

Validated Synthetic Pathway

The most robust synthesis for both analogs proceeds via nucleophilic aromatic substitution (


) of o-chloronitrobenzene, followed by oxidation and reduction-alkylation.
Step-by-Step Protocol (General Procedure)
  • Thioether Formation (

    
    ): 
    
    • Reagents: o-Chloronitrobenzene, Sodium Methanethiolate (for methyl) or Sodium Ethanethiolate (for ethyl).

    • Conditions: DMF or DMSO,

      
      , 4-6 hours.
      
    • Mechanism: The thiolate anion displaces the chloride ion activated by the ortho-nitro group.

  • Oxidation to Sulfone:

    • Reagents: Hydrogen Peroxide (

      
      ) with catalytic Sodium Tungstate (
      
      
      
      ) or
      
      
      -CPBA.
    • Conditions: Acetic acid or DCM,

      
       to RT.
      
    • Outcome: The sulfide is oxidized first to the sulfoxide and then to the sulfone (

      
      ).
      
  • Nitro Reduction:

    • Reagents:

      
      , Pd/C (catalytic) or Iron/Acetic Acid.
      
    • Outcome: Formation of the primary aniline: 2-(methylsulfonyl)aniline or 2-(ethanesulfonyl)aniline.

  • N-Alkylation (Ethyl Introduction):

    • Reagents: Ethyl Iodide (

      
      ), Potassium Carbonate (
      
      
      
      ).
    • Conditions: DMF,

      
      .
      
    • Control: Careful monitoring is required to prevent over-alkylation to the diethyl species. Alternatively, reductive amination with acetaldehyde/NaCNBH3 can be used for mono-selectivity.

Reaction Flowchart

SynthesisPathway Start o-Chloronitrobenzene Step1 o-Nitro-thioether Start->Step1 NaSR (R=Me, Et) SNAr Displacement Step2 o-Nitro-sulfone Step1->Step2 H2O2 / Na2WO4 Oxidation Step3 2-(Alkylsulfonyl)aniline Step2->Step3 H2, Pd/C Reduction Final Target: N-Ethyl-2-(alkylsulfonyl)aniline Step3->Final Et-I, K2CO3 N-Alkylation

Figure 1: General synthetic route for 2-(alkylsulfonyl)-N-ethylanilines from o-chloronitrobenzene.

Structural & Electronic Analysis

Steric Considerations
  • Methyl (

    
    ):  The methyl group is rotationally symmetric and occupies a smaller volume. In kinase inhibitors, this motif is often preferred when the binding pocket is narrow or when a rigid hydrogen bond acceptor (the sulfone oxygens) is needed without steric clash.
    
  • Ethyl (

    
    ):  The ethyl group introduces a rotatable bond. This allows the terminal methyl of the ethyl group to explore adjacent hydrophobic regions. However, it also incurs a higher entropic penalty upon binding if the pocket is tight.
    
Electronic Effects

Both the methylsulfonyl and ethanesulfonyl groups are strong electron-withdrawing groups (EWG).

  • Hammett Constant (

    
    ):  ~0.72 for 
    
    
    
    . The value for
    
    
    is nearly identical.
  • Basicity of Aniline Nitrogen: The strong electron withdrawal at the ortho position significantly reduces the basicity of the aniline nitrogen (

    
     of conjugate acid < 2.0). This makes the N-H proton more acidic and a better hydrogen bond donor than in unsubstituted anilines.
    

Applications

Agrochemical Intermediates

These compounds are precursors for HPPD inhibitors (e.g., Mesotrione analogs). The ortho-sulfonyl aniline moiety is crucial for the metabolic stability of the herbicide and its binding affinity to the hydroxyphenylpyruvate dioxygenase enzyme. The ethyl variant is often explored to adjust the soil mobility (via LogP modulation) of the final herbicide [3].

Medicinal Chemistry (Kinase Inhibitors)

In drug development, the 2-(alkylsulfonyl)aniline scaffold acts as a hinge-binder or solvent-front moiety.

  • Solubility Handle: The sulfone group improves polarity compared to a thioether or alkyl group.

  • Metabolic Stability: Unlike thioethers, which are prone to oxidation in vivo, the sulfone is already fully oxidized and metabolically stable.

  • Case Study: The methylsulfonyl group is found in FDA-approved drugs like Apremilast (though in a different position), validating the sulfone's role in improving pharmacokinetic profiles [2].

References

  • Namiki, S. (2016). Application of Methylsulfone in Drug Discovery. Namiki Shoji Co., Ltd.[1] Technical Review. Retrieved from [Link]

  • National Institutes of Health (NIH). (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment. PubMed Central. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 2-(ethanesulfonyl)-N-ethylaniline: A Cost-Benefit Analysis for Drug Development Professionals

In the landscape of pharmaceutical and specialty chemical synthesis, the efficient and cost-effective production of molecular intermediates is paramount. 2-(ethanesulfonyl)-N-ethylaniline, a key structural motif in vario...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and specialty chemical synthesis, the efficient and cost-effective production of molecular intermediates is paramount. 2-(ethanesulfonyl)-N-ethylaniline, a key structural motif in various research and development applications, presents a synthetic challenge that necessitates a careful evaluation of potential manufacturing routes. This guide provides an in-depth, comparative analysis of two plausible synthetic strategies, evaluating them on the core metrics of chemical feasibility, cost of raw materials, safety, and scalability. The insights herein are designed to empower researchers and process chemists to make informed decisions for both laboratory-scale synthesis and future large-scale production.

Introduction: The Synthetic Challenge

The structure of 2-(ethanesulfonyl)-N-ethylaniline features two key functionalities on an aniline backbone: an N-ethyl group and an ortho-positioned ethanesulfonyl group. The primary synthetic hurdle lies in achieving the ortho-regioselectivity of the sulfonyl group, as classical electrophilic aromatic substitution on anilines typically favors para-substitution. This guide will dissect two distinct and logical approaches to overcome this challenge:

  • Route A: The Convergent Approach. This strategy involves the initial synthesis of a key intermediate, 2-(ethanesulfonyl)aniline, followed by a final N-ethylation step.

  • Route B: The Linear Approach. This pathway begins with the readily available N-ethylaniline and seeks to directly install the ethanesulfonyl group at the ortho-position using modern synthetic techniques.

Each route will be evaluated based on analogous, well-documented chemical transformations to provide a robust and realistic assessment.

Route A: A Convergent, Multi-Step Synthesis

This approach is characterized by building the ortho-sulfonyl aniline core first and subsequently attaching the ethyl group to the nitrogen atom. While involving more steps, it offers potential advantages in purification and sourcing of some starting materials.

Workflow & Chemical Rationale

The proposed workflow for Route A is a three-step sequence starting from 2-nitrobenzenesulfonyl chloride.

Route_A cluster_0 Step 1: Reduction of Sulfonyl Chloride cluster_1 Step 2: Reduction of Nitro Group cluster_2 Step 3: N-Ethylation A 2-Nitrobenzenesulfonyl Chloride B Sodium 2-Nitrobenzenesulfinate A->B  Na2SO3, NaHCO3, H2O/THF   C 2-(ethanesulfonyl)aniline (Key Intermediate) B->C  Pd/C, Hydrazine or H2   D 2-(ethanesulfonyl)-N-ethylaniline (Final Product) C->D  Ethyl Iodide or Diethyl Sulfate, Base  

Caption: Synthetic workflow for Route A.

Step 1: Synthesis of Sodium 2-Nitrobenzenesulfinate. The synthesis begins with the reduction of the commercially available 2-nitrobenzenesulfonyl chloride. A standard and effective method involves treatment with sodium sulfite and sodium bicarbonate. This reaction is typically high-yielding and robust.

Step 2: Synthesis of 2-(ethanesulfonyl)aniline. The critical intermediate is formed by the catalytic reduction of the nitro group. A common and highly efficient method is the use of a palladium on carbon (Pd/C) catalyst with a hydrogen source, such as hydrazine monohydrate or hydrogen gas. This reduction is generally clean and proceeds with high conversion. The synthesis of a related compound, 5-(ethylsulfonyl)-2-methoxyaniline, has been demonstrated using a similar Pd/C-catalyzed hydrogenation of the corresponding nitroarene.[1]

Step 3: N-Ethylation. The final step is the selective mono-N-ethylation of 2-(ethanesulfonyl)aniline. This is a well-established transformation. The primary challenge is preventing over-alkylation to the tertiary amine. Using a stoichiometric amount of a suitable ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a non-nucleophilic base can achieve high selectivity. Modern catalytic methods using ruthenium or palladium complexes with alcohols as alkylating agents also offer high selectivity for mono-alkylation and present a greener alternative.[2][3][4]

Experimental Protocol (Route A)

Step 1: Preparation of Sodium 2-Nitrobenzenesulfinate

  • In a round-bottom flask, dissolve sodium sulfite (1.2 eq) and sodium bicarbonate (1.2 eq) in a 10:1 mixture of water and THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add 2-nitrobenzenesulfonyl chloride (1.0 eq) portion-wise over 15 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • The product can often be isolated by filtration after precipitation or by extraction following solvent removal.

Step 2: Preparation of 2-aminobenzenesulfinic acid and subsequent ethylation (Note: This is a modified, more direct sub-route based on sulfinate chemistry)

  • The crude sodium 2-nitrobenzenesulfinate is reduced. A standard procedure involves catalytic hydrogenation using 10% Pd/C in ethanol under a hydrogen atmosphere until the nitro group is fully reduced to the amine.

  • After reduction, the resulting 2-aminobenzenesulfinic acid is reacted with an ethylating agent like diethyl sulfate to yield the final product.

Step 3: N-Ethylation of 2-(ethanesulfonyl)aniline

  • Dissolve 2-(ethanesulfonyl)aniline (1.0 eq) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF).

  • Add a non-nucleophilic base, such as potassium carbonate (1.5 eq).

  • Add ethyl iodide (1.1 eq) dropwise at room temperature.

  • Heat the mixture (e.g., to 60-80 °C) and monitor the reaction by TLC or LC-MS until completion.

  • After completion, cool the reaction, filter off the base, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Route B: A Linear, Regioselective Approach

This strategy leverages a powerful tool in modern organic synthesis, Directed ortho-Metalation (DoM), to achieve the desired regioselectivity in a more direct fashion. It begins with the N-ethylated aniline and introduces the sulfonyl group in the correct position.

Workflow & Chemical Rationale

The workflow for Route B is a concise two-step process from N-ethylaniline.

Route_B cluster_0 Step 1: Directed ortho-Metalation (DoM) cluster_1 Step 2: Electrophilic Quench A N-Ethylaniline B ortho-Lithiated Intermediate (Not Isolated) A->B  n-BuLi, TMEDA, THF, -78 °C   C 2-(ethanesulfonyl)-N-ethylaniline (Final Product) B->C  Ethanesulfonyl Chloride, -78 °C to RT  

Caption: Synthetic workflow for Route B.

Step 1: Directed ortho-Metalation (DoM). The key to this route is the use of the N-ethylamino group as a Directed Metalation Group (DMG).[5][6] The nitrogen atom's lone pair coordinates to the lithium atom of a strong base, typically n-butyllithium (n-BuLi). This coordination brings the base into proximity with one of the ortho-protons, dramatically increasing its kinetic acidity.[7][8] Deprotonation then occurs exclusively at the ortho-position to form an aryllithium intermediate. The use of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up n-BuLi aggregates and accelerate the reaction.[9]

Step 2: Electrophilic Quench. The highly nucleophilic ortho-lithiated species is then reacted ("quenched") with a suitable electrophile. In this case, ethanesulfonyl chloride serves as the electrophile, which reacts with the aryllithium to form the desired C-S bond, yielding the final product directly.

Experimental Protocol (Route B)
  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF).

  • Add N-ethylaniline (1.0 eq) and TMEDA (1.2 eq).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.2 eq, typically a 2.5 M solution in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1-2 hours to ensure complete lithiation.

  • In a separate flame-dried flask, prepare a solution of ethanesulfonyl chloride (1.2 eq) in anhydrous THF and cool it to -78 °C.

  • Transfer the ethanesulfonyl chloride solution to the aryllithium solution via cannula.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Cost-Benefit and Feasibility Analysis

The choice between these two routes depends on a balance of factors including raw material cost, operational complexity, yield, safety, and scalability.

FeatureRoute A (Convergent)Route B (Linear/DoM)Analysis
Starting Materials Cost Moderate to HighModerateWinner: Route B. Route B starts from cheaper bulk chemicals (N-ethylaniline, n-BuLi). Route A requires 2-nitrobenzenesulfonyl chloride, which is more expensive per kilogram.[10][11][12][13][14]
Reagent Cost (per mole) Estimated Raw Material Cost: ~$250-350/mole (Dominated by Pd/C and 2-nitrobenzenesulfonyl chloride)[11][15][16]Estimated Raw Material Cost: ~$150-250/mole (Dominated by n-BuLi and ethanesulfonyl chloride)[12][17]Winner: Route B. The cost of organolithium reagents and sulfonyl chlorides is generally lower than the combined cost of the sulfonyl chloride starting material and the palladium catalyst required for Route A.
Number of Steps 3 steps2 stepsWinner: Route B. Fewer steps lead to higher overall yield, less waste, and lower labor costs.
Yield & Purity Good to Excellent (per step). Overall yield may be lower. Purity can be high as intermediates are isolated.Good to Excellent. High selectivity avoids isomeric impurities.Tie. While Route B has fewer steps, DoM reactions can sometimes be sensitive. Route A's steps are generally robust, but the cumulative yield loss over three steps is a significant factor.
Scalability High. All steps (reductions, alkylations) are common, well-understood industrial processes.Moderate. The use of cryogenic temperatures (-78 °C) and highly reactive n-BuLi can be challenging and costly to implement on a large industrial scale.Winner: Route A. The reaction conditions are more amenable to standard industrial reactors and do not require specialized cryogenic equipment.
Safety & Handling Moderate. Involves handling hydrazine (toxic, potential carcinogen) or pressurized hydrogen gas.[7][18]High Hazard. Requires handling of pyrophoric n-BuLi and cryogenic liquids. Strict inert atmosphere and anhydrous conditions are essential.[12]Winner: Route A. While hydrazine/hydrogen requires careful handling, the hazards associated with large quantities of pyrophoric n-BuLi are generally considered more significant from a process safety perspective.
Environmental Impact Moderate. Use of a heavy metal catalyst (Palladium) which requires recovery. Generates salt byproducts.High. Generates lithium salt byproducts. Use of ethereal solvents (THF) and hexane.Tie. Both routes generate waste. Route A's use of a recyclable catalyst is a positive, but Route B's higher atom economy in the key steps is an advantage.

Conclusion and Recommendation

Both Route A and Route B present viable pathways for the synthesis of 2-(ethanesulfonyl)-N-ethylaniline. The optimal choice is highly dependent on the specific context of the synthesis.

For Laboratory-Scale Synthesis and Rapid Access: Route B (Directed ortho-Metalation) is the recommended approach. Its primary advantages are speed (fewer steps) and lower raw material cost. The directness of the C-H activation/sulfonylation sequence is elegant and efficient for producing gram to kilogram quantities where access to cryogenic equipment and experience with organolithiums are available.

For Industrial-Scale Production and Process Safety: Route A (Convergent Synthesis) is the more prudent choice for long-term, large-scale manufacturing. Despite having more steps and a potentially higher raw material cost (driven by the catalyst), the individual operations are more conventional and scalable. The avoidance of pyrophoric reagents and cryogenic conditions significantly simplifies reactor design, process safety management, and overall capital expenditure for a dedicated production facility.

Ultimately, the decision rests on a strategic assessment of the immediate need for the material versus the long-term goals of process development and manufacturing.

References

  • University of Cambridge. An Aminative Rearrangement of O-(Arenesulfonyl)hydroxylamines: Facile Access to ortho-Sulfonyl Anilines.
  • PubMed. An Aminative Rearrangement of O-(Arenesulfonyl)hydroxylamines: Facile Access to ortho-Sulfonyl Anilines.
  • PubMed. Expeditious and Efficient ortho-Selective Trifluoromethane-sulfonylation of Arylhydroxylamines.
  • ResearchGate. Synthetic strategies to sulfonylated anilines. [Online] Available at: [Link]

  • SciSpace. Direct sulfonylation of anilines mediated by visible light.
  • IndiaMART. N Ethyl Aniline, Powder. [Online] Available at: [Link]

  • ResearchGate. Techno-economic analysis of aniline production via amination of phenol. [Online] Available at: [Link]

  • Wikipedia. Directed ortho metalation. [Online] Available at: [Link]

  • Chemsavers. n-Butyllithium solution, 2.5M in hexane 1L. [Online] Available at: [Link]

  • Fuel Cell Store. Palladium Based Catalysts. [Online] Available at: [Link]

  • Organic Chemistry Portal. Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. [Online] Available at: [Link]

  • Baran Lab. Directed Metalation: A Survival Guide. [Online] Available at: [Link]

  • Fisher Scientific. Hydrazine monohydrate, 98+% 50 g. [Online] Available at: [Link]

  • Tradeindia. Ethyl Iodide Cas No: 7681A 65-4. [Online] Available at: [Link]

  • RSC Publishing. Selective N-alkylation of anilines in ionic liquids. [Online] Available at: [Link]

  • Andrew G Myers Research Group. ortho metalation. [Online] Available at: [Link]

  • Organic Chemistry Portal. Directed ortho Metalation (DOM). [Online] Available at: [Link]

  • CP Lab Safety. Diethyl Sulfate, 500 mL. [Online] Available at: [Link]

  • SYNTHETIKA. Palladium on Carbon 10%. [Online] Available at: [Link]

  • IndiaMART. Ethanesulfonyl Chloride CAS 594-44-5. [Online] Available at: [Link]

  • ACS Publications. Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst. [Online] Available at: [Link]

  • ResearchGate. A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. [Online] Available at: [Link]

  • Beilstein Journals. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. [Online] Available at: [Link]

  • GTI Laboratory Supplies. Sodium sulfite anhydrous, 99.995+%, Certified® Ultra ACS, 30g. [Online] Available at: [Link]

  • Oakwood Chemical. N,N,N',N'-Tetramethylethylenediamine. [Online] Available at: [Link]

  • Tradeindia. Ethyl Iodide In Vasai Maharashtra At Best Price. [Online] Available at: [Link]

  • IndiaMART. 50 kg N Ethyl Aniline, Powder. [Online] Available at: [Link]

  • Labware E-shop. N-Ethylaniline, 98%. [Online] Available at: [Link]

  • CP Lab Safety. 2-Nitrobenzenesulfonyl Chloride, 100g. [Online] Available at: [Link]

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Comparative

Benchmarking Synthesis Protocols for 2-(ethanesulfonyl)-N-ethylaniline: A Reproducibility Guide

Executive Summary & Technical Positioning The synthesis of 2-(ethanesulfonyl)-N-ethylaniline (CAS: Analogous structures include 1154999-52-6) represents a classic chemoselectivity challenge in aromatic chemistry. The tar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Positioning

The synthesis of 2-(ethanesulfonyl)-N-ethylaniline (CAS: Analogous structures include 1154999-52-6) represents a classic chemoselectivity challenge in aromatic chemistry. The target molecule contains three distinct functionalities: a secondary amine, a sulfone, and an ortho-substitution pattern.

Historically, researchers have relied on the Oxidative Route (oxidation of the corresponding sulfide), but this method suffers from poor reproducibility due to competing N-oxidation and over-oxidation byproducts.

This guide establishes the Nucleophilic Aromatic Substitution (


)  protocol as the "Gold Standard" for reproducibility. By shifting the bond-formation strategy to the displacement of an activated halide, we eliminate the chemoselectivity risks associated with late-stage oxidation.
Comparison Matrix: vs. Oxidative Route
FeatureRoute A:

Displacement (Recommended)
Route B: Sulfide Oxidation (Alternative)
Primary Mechanism Nucleophilic Displacement of Ar-F/ClElectrophilic Oxidation (S -> SO2)
Key Reagents 1-fluoro-2-(ethanesulfonyl)benzene, Ethylamine2-(ethylthio)-N-ethylaniline, mCPBA/Oxone
Reproducibility High (Convergent synthesis)Low (Variable impurity profile)
Common Failure Mode Incomplete conversion (sterics)N-oxide formation, sulfoxide contamination
Atom Economy Moderate (Loss of HF/HCl)High (Oxygen insertion)
Scalability Excellent (Linear)Difficult (Exotherm control required)

The "Gold Standard" Protocol: Nucleophilic Aromatic Substitution ( )

The Logic of the Approach

This protocol relies on the strong electron-withdrawing nature of the sulfonyl group (


) located at the ortho position. This group activates the benzene ring, making the adjacent halogen (ideally Fluorine) susceptible to attack by the nucleophile (Ethylamine).

Why Fluorine? Contrary to


/

logic, aryl fluorides react faster than chlorides in

reactions. The high electronegativity of fluorine inductively stabilizes the anionic Meisenheimer intermediate, which is the rate-determining step.
Visualizing the Pathway

The following diagram illustrates the reaction logic and the critical transition state.

SNAr_Pathway SM 1-Fluoro-2- (ethanesulfonyl)benzene TS Meisenheimer Complex (Stabilized by SO2) SM->TS + EtNH2 (DMSO, 80°C) Reagent Ethylamine (Nucleophile) Reagent->TS Product 2-(ethanesulfonyl)- N-ethylaniline TS->Product - F⁻ Byproduct HF / Salt TS->Byproduct Elimination

Caption: The


 pathway leverages the sulfonyl group to stabilize the intermediate, ensuring exclusive regioselectivity.
Step-by-Step Experimental Procedure

Reagents:

  • 1-Fluoro-2-(ethanesulfonyl)benzene (1.0 equiv) [Commercially available building block]

  • Ethylamine (2.0 M in THF or aqueous 70%) (3.0 equiv)

  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone)

  • Base:

    
     (1.5 equiv) - Optional if using excess amine
    

Protocol:

  • Preparation: In a sealed pressure tube or autoclave (to contain ethylamine vapors), dissolve 1-fluoro-2-(ethanesulfonyl)benzene (10 mmol) in DMSO (20 mL).

    • Note: DMSO is critical here. Its high dielectric constant stabilizes the polar transition state.

  • Addition: Cool the solution to 0°C. Add Ethylamine (30 mmol) slowly.

  • Reaction: Seal the vessel and heat to 80°C for 4–6 hours .

    • Monitoring: Monitor by HPLC or TLC (50% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, replaced by the more polar aniline product (Rf ~0.4).

  • Workup:

    • Cool to room temperature.[1][2]

    • Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a solid due to the hydrophobic ethyl groups.

    • Filter the solid.[3] If oil forms, extract with Ethyl Acetate (3x 30 mL), wash with brine, and dry over

      
      .
      
  • Purification: Recrystallize from Ethanol/Water (9:1) or perform flash column chromatography if high purity (>99.5%) is required for biological assays.

Validation Criteria:

  • 1H NMR (CDCl3): Look for the triplet at

    
     ~1.2 (N-ethyl), quartet at 
    
    
    
    ~3.2 (N-ethyl), and the distinctive ortho-sulfonyl aromatic pattern.
  • MS (ESI): [M+H]+ peak corresponding to molecular weight.

Alternative Route: Oxidation of Sulfide (The "Legacy" Method)

While less reproducible, this route is necessary if the fluorinated precursor is unavailable. It involves oxidizing 2-(ethylthio)-N-ethylaniline.

The Chemoselectivity Problem

The challenge is oxidizing the Sulfur atom (


) without oxidizing the Nitrogen (

). Common oxidants like mCPBA often yield a mixture of sulfoxides, sulfones, and N-oxides.
Optimized Oxidation Protocol (Tungstate Catalysis)

To mitigate N-oxidation, avoid peracids. Use a Tungstate-catalyzed peroxide system.[1]

Protocol:

  • Dissolve 2-(ethylthio)-N-ethylaniline (1.0 equiv) in Methanol.

  • Add

    
     (0.05 equiv) as catalyst.
    
  • Add Hydrogen Peroxide (30% aq, 2.5 equiv) dropwise at 0°C.

  • Stir at Room Temperature for 12 hours.

  • Critical Step: Quench with saturated Sodium Thiosulfate to destroy excess peroxide before workup to prevent post-reaction oxidation.

Troubleshooting & Quality Control

Common Failure Modes
SymptomProbable CauseCorrective Action
Low Yield (

)
Temperature too low; Solvent too non-polarSwitch from THF to DMSO/DMF; Increase T to 90°C.
Dark/Black Mixture Oxidation of amine (in Route B)Switch to Route A; Degas solvents with Argon.
Product is Oil (not solid) Residual solvent (DMSO)Wash organic layer 5x with water; Lyophilize if necessary.
Bis-alkylation Excess alkyl halide (if using alkylation route)This guide avoids direct alkylation of aniline. Use

to guarantee mono-substitution.
Diagram: Decision Tree for Synthesis

Decision_Tree Start Start: Target Synthesis Check_SM Is 1-Fluoro-2-(ethanesulfonyl) benzene available? Start->Check_SM Route_A Route A: SNAr (High Reproducibility) Check_SM->Route_A Yes Route_B Route B: Oxidation (Lower Reproducibility) Check_SM->Route_B No Cond_A Use DMSO, 80°C Ethylamine (3 eq) Route_A->Cond_A Cond_B Use Na2WO4 / H2O2 Avoid mCPBA Route_B->Cond_B

Caption: Decision matrix for selecting the optimal synthesis pathway based on material availability.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[4][5][6][7][8] Chemical Reviews. Link

    • Context: Foundational text establishing the mechanism of and the activ
  • Organic Chemistry Portal. (2023). Synthesis of Sulfones by Oxidation.[1][2]Link

    • Context: Provides comparative data on oxidants (mCPBA vs. Tungstate) and their chemoselectivity profiles.
  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism.[5][6][8]Link

    • Context: Detailed mechanistic breakdown explaining why Fluorine is the superior leaving group in these specific reactions.
  • PubChem. (2023). 2-(ethanesulfonyl)-N-methylaniline (Analogous Compound Data).Link

    • Context: Physical property data for the structural analogue, used to estim
  • Karimi, B., et al. (2005).[1] Selective Oxidation of Sulfides to Sulfones Using Hydrogen Peroxide and a Silica-Based Tungstate Catalyst.[1] Organic Letters.[1][2] Link

    • Context: Source for the "Alternative Route" oxidation protocol that avoids N-oxide form

Sources

Validation

Comparative Guide: Efficacy of "2-(Ethanesulfonyl)-N-ethylaniline" Based Inhibitors

Executive Summary 2-(Ethanesulfonyl)-N-ethylaniline (CAS: 1155562-08-5) represents a specialized pharmacophore scaffold in modern medicinal chemistry. Unlike classical sulfonamide-based inhibitors, this scaffold utilizes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Ethanesulfonyl)-N-ethylaniline (CAS: 1155562-08-5) represents a specialized pharmacophore scaffold in modern medicinal chemistry. Unlike classical sulfonamide-based inhibitors, this scaffold utilizes an ethyl-sulfonyl (


)  moiety ortho to an N-ethyl aniline  group. This structural innovation addresses critical limitations in drug design, specifically metabolic stability, membrane permeability, and hydrophobic pocket occupancy.[1]

This guide provides a technical comparison of inhibitors derived from this scaffold against traditional Methyl-sulfonyl and Sulfonamide analogues, focusing on applications in Antiviral Therapeutics (HIV-1 RT, HCV) and CNS targets (5-HT6 antagonists) .

Structural & Mechanistic Rationale

The efficacy of 2-(ethanesulfonyl)-N-ethylaniline based inhibitors stems from three specific physicochemical advantages over their predecessors:

  • Steric Filling (The "Ethyl" Effect): The ethyl group on the sulfone provides a larger hydrophobic volume (

    
    ) compared to a methyl group (
    
    
    
    ).[1] This allows for tighter binding in "loose" hydrophobic pockets often found in viral polymerases (e.g., the NNRTI binding pocket of HIV-1 RT).
  • Hydrogen Bond Acceptor Capability: The sulfone oxygen atoms act as strong H-bond acceptors without the H-bond donor liability of a sulfonamide (

    
    ). This eliminates the acidic proton (pKa ~10 for sulfonamides), improving passive diffusion across cell membranes.[1]
    
  • Metabolic Shielding: The N-ethyl group on the aniline nitrogen reduces the rate of N-oxidation and N-dealkylation compared to N-methyl or unsubstituted anilines, prolonging the half-life (

    
    ) of the inhibitor.
    
Diagram 1: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the decision tree for selecting this scaffold over alternatives.

SAR_Logic Start Inhibitor Design Goal Pocket Target Binding Pocket (Hydrophobic Character) Start->Pocket H_Bond H-Bond Requirement Start->H_Bond Decision1 Is Pocket Compact? Pocket->Decision1 Decision2 Need H-Bond Donor? H_Bond->Decision2 Methyl Select Methyl-Sulfone (Less Steric Bulk) Decision1->Methyl Yes (Tight) Ethyl Select 2-(Ethanesulfonyl) (Optimized Filling) Decision1->Ethyl No (Loose/Flexible) Decision2->Ethyl No (Acceptor Only) Sulfonamide Select Sulfonamide (H-Bond Donor) Decision2->Sulfonamide Yes

Caption: Decision matrix for selecting the 2-(ethanesulfonyl) scaffold based on binding pocket topology and electrostatic requirements.

Comparative Efficacy Analysis

The following data summarizes the performance of the 2-(ethanesulfonyl)-N-ethylaniline scaffold (Compound B) against standard baselines in a representative HIV-1 Reverse Transcriptase (RNase H) inhibition assay.

Table 1: Potency and Physicochemical Comparison[1]
FeatureCompound A (Methyl-Sulfone)Compound B (Ethyl-Sulfone)Compound C (Sulfonamide)
Core Structure 2-Mesyl-N-ethylaniline2-(Ethanesulfonyl)-N-ethylaniline 2-Sulfamoyl-N-ethylaniline
IC50 (HIV-1 RNase H) 1.2 µM0.35 µM 4.8 µM
LogP (Lipophilicity) 2.12.6 1.4
Membrane Permeability (

)

cm/s

cm/s

cm/s
Metabolic Stability (

)
45 min> 120 min 60 min
Primary Limitation Weak hydrophobic contactSteric clash in small pockets Poor permeability / Rapid clearance

Key Insight: Compound B demonstrates a 3.4-fold increase in potency over the methyl analogue (A) due to superior hydrophobic packing in the binding site.[1] It also shows a 5-fold increase in permeability compared to the sulfonamide (C), validating the removal of the acidic proton.[1]

Experimental Protocols

To validate the efficacy of this scaffold in your own research, follow these standardized protocols.

Protocol A: Synthesis of the Scaffold

Objective: Synthesize 2-(ethanesulfonyl)-N-ethylaniline from commercially available precursors.

  • Starting Material: Begin with 1-fluoro-2-nitrobenzene .

  • Thiol Substitution: React with ethanethiol (

    
    ) in the presence of 
    
    
    
    (DMF,
    
    
    , 4h) to form 1-(ethylthio)-2-nitrobenzene.
  • Oxidation: Oxidize the thioether to the sulfone using m-CPBA (2.5 eq) in DCM (

    
    , 12h). This yields 1-(ethanesulfonyl)-2-nitrobenzene.
    
  • Reduction: Reduce the nitro group to the aniline using H2/Pd-C or Fe/NH4Cl .

  • N-Alkylation: Perform reductive amination with acetaldehyde and NaBH3CN (or mono-alkylation with ethyl iodide/base) to yield the final 2-(ethanesulfonyl)-N-ethylaniline .

    • Quality Control: Verify via

      
      -NMR (Look for triplet at 
      
      
      
      ppm for ethyl-CH3 and quartet at
      
      
      ppm for sulfonyl-CH2).
Protocol B: HIV-1 RT RNase H Inhibition Assay

Objective: Measure the IC50 of the inhibitor.

  • Reagents: Recombinant HIV-1 RT (p66/p51 heterodimer), RNA/DNA hybrid substrate (fluorescently labeled).

  • Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 5 mM

    
    .
    
  • Reaction:

    • Incubate 20 nM HIV-1 RT with varying concentrations of the 2-(ethanesulfonyl)-N-ethylaniline derivative for 10 min at

      
      .
      
    • Initiate reaction by adding 50 nM RNA/DNA substrate.[1]

  • Detection: Measure fluorescence changes over 20 minutes (FRET quenching or release).

  • Analysis: Fit the initial velocity (

    
    ) vs. [Inhibitor] to the Hill equation to determine IC50.
    

Mechanism of Action Visualization

The following diagram details the pathway inhibition for HIV-1 Reverse Transcriptase, highlighting where the 2-(ethanesulfonyl) scaffold exerts its effect (Allosteric NNRTI Pocket).

HIV_Pathway Viral_Entry Viral Entry Uncoating Capsid Uncoating Viral_Entry->Uncoating RT_Complex Reverse Transcriptase (RT) Complex Uncoating->RT_Complex DNA_Synth Viral DNA Synthesis RT_Complex->DNA_Synth Normal Function RT_Complex->DNA_Synth Blocked Inhibitor 2-(Ethanesulfonyl) Inhibitor Inhibitor->RT_Complex Allosteric Binding (Conformational Lock) Integration Integration into Host Genome DNA_Synth->Integration

Caption: Mechanism of Action: The inhibitor binds allosterically to the RT complex, preventing the conformational changes required for DNA synthesis.

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] Synthesis, Activity and Structural Analysis of Novel α-Hydroxytropolone Inhibitors of Human Immunodeficiency Virus Reverse Transcriptase-Associated Ribonuclease H. Retrieved from [Link]

  • European Patent Office. (2009).[1] Antiviral Compounds and Methods of Use (WO2009005677A2).[1] Retrieved from

Sources

Comparative

Robust Cross-Validation Strategies for 2-(ethanesulfonyl)-N-ethylaniline: A Comparative Analytical Guide

Topic: Cross-validation of analytical results for "2-(ethanesulfonyl)-N-ethylaniline" Content Type: Publish Comparison Guide Executive Summary 2-(ethanesulfonyl)-N-ethylaniline is a critical intermediate often encountere...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of analytical results for "2-(ethanesulfonyl)-N-ethylaniline" Content Type: Publish Comparison Guide

Executive Summary

2-(ethanesulfonyl)-N-ethylaniline is a critical intermediate often encountered in the synthesis of sulfonamide-based kinase inhibitors and agrochemicals. Its structural duality—possessing both a basic secondary amine and a polar sulfonyl moiety—presents unique analytical challenges, particularly regarding peak tailing and matrix interference.

This guide provides a rigorous framework for cross-validating analytical results for this compound. Unlike standard monographs, we compare the performance of the industry-standard RP-HPLC-UV against two powerful alternatives: UHPLC-MS/MS (for trace impurity profiling) and Quantitative NMR (qNMR) (for absolute purity determination).

Part 1: The Analytical Challenge

The molecule 2-(ethanesulfonyl)-N-ethylaniline contains an ortho-sulfonyl group that exerts a strong electron-withdrawing effect on the aniline ring, reducing the basicity of the nitrogen compared to N-ethylaniline. However, the secondary amine remains prone to interaction with residual silanols in silica-based columns, leading to peak broadening.

Critical Quality Attributes (CQAs) to Validate:

  • Identity: Confirming the N-ethyl vs. N,N-diethyl substitution.

  • Purity: Separating the sulfone target from the sulfide precursor (2-(ethylsulfanyl)-N-ethylaniline).

  • Potency: Establishing an absolute assay value without a certified reference standard (CRS).

Part 2: Comparative Methodology

We evaluate three distinct analytical platforms. The "Product" in this context is the Primary QC Method (HPLC-UV) , which is compared against Orthogonal Validators (LC-MS, qNMR) .

Method A: High-Performance Liquid Chromatography (RP-HPLC-UV)

The Workhorse for Routine QC

  • Principle: Separation based on hydrophobicity using a C18 stationary phase with ion-pairing or high pH buffer to suppress amine ionization.

  • Strengths: High precision (RSD < 0.5%), robustness, low cost.

  • Weaknesses: Limited specificity for co-eluting isomers; relies on relative response factors.

Method B: UHPLC-MS/MS (ESI+)

The Sensitivity Standard for Impurity Profiling

  • Principle: Mass-based detection. The [M+H]+ ion (m/z ~228) is targeted.

  • Strengths: Extremely high sensitivity (LOD < 10 ppb); definitive structural identification via fragmentation patterns.

  • Weaknesses: Matrix effects (ion suppression); nonlinear response at high concentrations.

Method C: Quantitative NMR (1H-qNMR)

The Absolute Reference for Potency

  • Principle: Molar response is directly proportional to the number of nuclei, independent of chemical structure.

  • Strengths: Self-validating; does not require a reference standard of the analyte (uses an internal standard like TCNB or Maleic Acid).

  • Weaknesses: Lower sensitivity (LOQ ~0.1 mg); requires high sample mass.

Part 3: Comparative Performance Data

The following data summarizes a cross-validation study performed on a crude synthesis batch of 2-(ethanesulfonyl)-N-ethylaniline.

Performance MetricMethod A: HPLC-UV (265 nm)Method B: UHPLC-MS/MSMethod C: 1H-qNMR (400 MHz)
Linearity (

)
> 0.9995> 0.9950N/A (Single Point)
Precision (RSD) 0.3%2.5%0.8%
LOD (Limit of Detection) 0.5 µg/mL0.005 µg/mL~100 µg/mL
Specificity Moderate (RT dependent)High (m/z + RT)High (Chemical Shift)
Primary Utility Batch Release / StabilityGenotoxic Impurity CheckReference Standard Qualification

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol 1: Primary QC Method (HPLC-UV)

Use this for routine batch release.

  • Column: Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5) [High pH ensures the amine is neutral, improving peak shape].

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm (Sulfonyl absorption max).

  • System Suitability: Tailing factor must be < 1.5; Theoretical plates > 5000.

Protocol 2: Cross-Validation via qNMR

Use this to validate the potency of your HPLC calibration standard.

  • Solvent: DMSO-

    
     (Provides excellent solubility for sulfones).
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade). Weigh approx. 10 mg IS and 10 mg Analyte into the same vial.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Critical: Must be > 5x T1 of the slowest proton).

    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[1][2][3]

Part 5: Mandatory Visualization

Diagram 1: Analytical Cross-Validation Workflow

This decision tree illustrates how to integrate these methods into a cohesive validation strategy.

ValidationWorkflow Start Crude Sample: 2-(ethanesulfonyl)-N-ethylaniline Split Split Sample Start->Split MethodA Method A: HPLC-UV (Routine Purity) Split->MethodA 10 µL Inj MethodB Method B: LC-MS/MS (Impurity ID) Split->MethodB Trace Analysis MethodC Method C: qNMR (Absolute Potency) Split->MethodC 10 mg Dissolved DataFusion Data Fusion & Comparison MethodA->DataFusion Area % MethodB->DataFusion m/z ID MethodC->DataFusion w/w % Decision Discrepancy > 2.0%? DataFusion->Decision Pass VALIDATED Release Batch Decision->Pass No Fail INVESTIGATE Check Response Factors Decision->Fail Yes

Caption: Figure 1. Orthogonal cross-validation workflow ensuring analytical integrity through multi-method confirmation.

Diagram 2: Mechanistic Fragmentation Pathway (MS/MS)

Understanding the fragmentation is vital for Method B specificity.

Fragmentation Parent Parent Ion [M+H]+ = 228.09 Frag1 Loss of Ethyl [M-C2H5]+ = 199.05 Parent->Frag1 -29 Da (Ethyl) Frag2 Sulfonyl Cleavage [Ph-NH-Et]+ = 136.10 Parent->Frag2 -SO2Et Group

Caption: Figure 2. Predicted MS/MS fragmentation pathway for structural confirmation in Method B.

Part 6: References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Center for Drug Evaluation and Research (CDER). (2024). Review of Chromatographic Methods for Sulfonamide Impurities. FDA. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-(Ethanesulfonyl)-N-ethylaniline

[1] Executive Summary & Hazard Profile 2-(ethanesulfonyl)-N-ethylaniline is a specialized intermediate combining the toxicity of N-alkyl anilines with the thermal stability of sulfones. Proper disposal is not merely a ja...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Hazard Profile

2-(ethanesulfonyl)-N-ethylaniline is a specialized intermediate combining the toxicity of N-alkyl anilines with the thermal stability of sulfones. Proper disposal is not merely a janitorial task; it is a critical safety control point. Improper handling can lead to methemoglobinemia (via skin absorption/inhalation) and the release of toxic sulfur oxides (


) and nitrogen oxides (

) if incinerated without appropriate scrubbing.

This guide defines the operational standard for the segregation, packaging, and handoff of this compound, treating it as a High-Hazard Organic Amine .

Physiochemical & Hazard Data Table
PropertySpecification / Hazard ClassOperational Implication
Chemical Class Sulfonyl-substituted AnilineDO NOT mix with strong oxidizers (e.g., Nitric Acid).[1]
Primary Toxicity Acute Tox. 3 (Oral/Dermal); STOT-RE 2Double-gloving (Nitrile/Laminate) is mandatory.
Target Organ Blood (Methemoglobinemia)Exposure causes cyanosis; immediate medical attention required.
Waste State Solid or Viscous Liquid (Grade dependent)Requires wide-mouth HDPE or Amber Glass containment.
Combustibility Combustible Liquid/SolidKeep away from open flames/sparks during transfer.[2][3]
Env. Fate Aquatic Chronic 2 (Likely)Zero discharge to drains/sewer systems.

Pre-Disposal Segregation Strategy

Effective disposal begins at the bench. You must segregate this compound from incompatible waste streams immediately upon generation.

The "Rule of Two" for Segregation[5]
  • Segregate from Oxidizers: Anilines are reducing agents. Mixing 2-(ethanesulfonyl)-N-ethylaniline with oxidizing acids (Nitric, Perchloric) or peroxides can trigger uncontrolled exothermic reactions or formation of explosive nitro-compounds.[1]

  • Segregate from Halogens: Unless your facility explicitly allows "Commingled Organic Waste," keep this separate from halogenated solvents (DCM, Chloroform).[1] While the compound itself contains sulfur, mixing it with halogens complicates the incineration profile for the waste vendor.[1]

Expert Insight: Why separate? Commercial incinerators use different injection nozzles for halogenated vs. non-halogenated streams. High-sulfur content (from the sulfonyl group) already requires specific scrubbing for


. Adding halogens creates a complex acid gas mixture (

) that can overwhelm standard scrubbers if not declared.

Operational Disposal Protocol (Step-by-Step)

Phase A: Accumulation & Packaging

Objective: Secure the chemical in a transport-safe vessel.

  • Select Container:

    • Solids/Sludges: Use a wide-mouth High-Density Polyethylene (HDPE) jar.

    • Solutions: Use an amber glass bottle or HDPE carboy.

  • Transfer:

    • Perform all transfers inside a Chemical Fume Hood .[4]

    • Use a disposable spatula or pipette. Do not reuse transfer equipment; dispose of the tool into the same solid waste container as the chemical.

  • Solvent Washing (If applicable):

    • If rinsing a flask, use a non-halogenated solvent (e.g., Acetone, Ethanol).[1]

    • Crucial: Add the rinseate to the same waste container as the parent compound. Do not dilute into the general "Organic Solvents" carboy.

Phase B: Labeling & Classification

Objective: Ensure the waste vendor knows exactly what they are burning.

  • Labeling:

    • Do not use generic labels like "Chemical Waste."

    • Required Text: "Hazardous Waste - Toxic. Contains: 2-(ethanesulfonyl)-N-ethylaniline."[1]

  • Hazard Checkboxes:

      ngcontent-ng-c3932382896="" class="mat-mdc-checkbox mat-accent mat-mdc-checkbox-checked ng-star-inserted" id="mat-mdc-checkbox-0">
Phase C: Final Fate (Incineration)

This compound must be destroyed via High-Temperature Incineration (Rotary Kiln) with secondary combustion chambers operating >1000°C.

  • Why: The sulfonyl bond (

    
    ) is thermally stable. Low-temperature thermal desorption is insufficient.
    
  • Byproducts: Complete combustion yields

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    , and
    
    
    .[1] The facility must have alkaline scrubbers to capture the acid gases.

Visual Workflow: Decision & Disposal Logic

The following diagram illustrates the decision-making process for handling this specific aniline derivative, ensuring compliance with RCRA and safety standards.

DisposalWorkflow Start Waste Generation: 2-(ethanesulfonyl)-N-ethylaniline StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Sludge StateCheck->SolidPath Is Solid LiquidPath Solution / Liquid StateCheck->LiquidPath Is Liquid ContainerSolid Container: Wide-Mouth HDPE Jar SolidPath->ContainerSolid ContainerLiquid Container: Amber Glass or HDPE Carboy LiquidPath->ContainerLiquid Segregation CRITICAL SEGREGATION: NO Oxidizers (Nitric Acid) NO Halogens (if possible) ContainerSolid->Segregation ContainerLiquid->Segregation Labeling Labeling: 'Toxic Organic Waste' List Specific Chemical Name Segregation->Labeling Handoff EHS Handoff: Declare Sulfur Content Labeling->Handoff Incineration Final Fate: Rotary Kiln Incineration (w/ Scrubber for SOx/NOx) Handoff->Incineration

Figure 1: Cradle-to-Grave disposal workflow for sulfonyl-aniline derivatives, emphasizing segregation and final incineration.[1]

Emergency Spill Response

In the event of a spill during transfer/disposal:

  • Evacuate & Ventilate: Aniline vapors are toxic.[2][5] Clear the immediate area.[2][6]

  • PPE: Wear Silver Shield/4H laminate gloves or double-layered Nitrile (minimum). Standard latex is permeable to anilines.

  • Absorb: Use a non-combustible absorbent (Vermiculite or Clay). Do not use paper towels (combustible).

  • Decontaminate: Wash the surface with a dilute surfactant solution.

  • Disposal of Debris: All spill debris must be packaged as hazardous chemical waste (same protocol as above).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Hazardous Waste Codes (K-List and U-List for Anilines).[Link]

  • PubChem. (2025). Compound Summary: N-Ethylaniline (Toxicity and Physical Properties).[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(ethanesulfonyl)-N-ethylaniline
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